molecular formula C8H9N3O B1312504 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine CAS No. 670246-33-0

4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine

Cat. No.: B1312504
CAS No.: 670246-33-0
M. Wt: 163.18 g/mol
InChI Key: IDXFBGGMXCHKTR-UHFFFAOYSA-N
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Description

4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,6-dimethyl-[1,2]oxazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-4-3-5(2)10-8-6(4)7(9)12-11-8/h3H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXFBGGMXCHKTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NOC(=C12)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428887
Record name 4,6-Dimethyl[1,2]oxazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

670246-33-0
Record name 4,6-Dimethyl[1,2]oxazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of drug development. It delves into two primary synthetic strategies, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of the approaches. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Isoxazolo[3,4-b]pyridine Scaffold

The isoxazolo[3,4-b]pyridine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including potential as antifungal agents and covalent inhibitors for the treatment of acute myeloid leukemia.[1][2] The strategic incorporation of the isoxazolo[3,4-b]pyridine moiety can impart favorable pharmacokinetic and pharmacodynamic properties to a drug candidate. This compound, the subject of this guide, is a valuable building block for the synthesis of more complex molecules with therapeutic potential. Its synthesis, therefore, is of considerable importance to the drug discovery and development community.

Strategic Approaches to the Synthesis of this compound

Two principal retrosynthetic disconnections are considered for the synthesis of the target molecule. These approaches offer flexibility in terms of starting material availability and reaction conditions.

Scheme 1: Overview of Synthetic Strategies

Synthetic_Strategies cluster_A Route A: Amination of Isoxazolone Intermediate cluster_B Route B: Cyclization of a Cyanopyridine Precursor Target This compound Chloro_Intermediate 3-Chloro-4,6-dimethylisoxazolo[3,4-b]pyridine Target->Chloro_Intermediate Nucleophilic Substitution Amidoxime Amidoxime Intermediate Target->Amidoxime Cyclization Isoxazolone 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Chloro_Intermediate->Isoxazolone Chlorination Cyanopyridine 2-Amino-3-cyano-4,6-dimethylpyridine Amidoxime->Cyanopyridine Reaction with Hydroxylamine

Caption: Retrosynthetic analysis of this compound highlighting two distinct synthetic routes.

Route A: Synthesis via an Isoxazolone Intermediate

This strategy commences with the construction of the isoxazolo[3,4-b]pyridine core, followed by the introduction of the 3-amino group. A key intermediate in this pathway is 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one.[3]

The conversion of the isoxazolone to the target 3-amino derivative is a critical step. A common approach for such transformations involves the activation of the 3-position, typically by converting the enolic hydroxyl group into a better leaving group, such as a chloride. This is followed by a nucleophilic aromatic substitution reaction with an amine source.[4]

2.1.1. Mechanistic Considerations for Route A

The key transformation in this route is the nucleophilic substitution on the heterocyclic ring. The pyridine ring is generally electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions. The presence of the fused isoxazole ring further influences the electron distribution. The conversion of the 3-hydroxy group to a 3-chloro group significantly enhances the electrophilicity of this position, making it susceptible to attack by ammonia or another nitrogen nucleophile.

Route B: Synthesis via Cyclization of a Cyanopyridine Precursor

This alternative and often more direct approach involves the construction of a suitably functionalized pyridine ring, followed by the formation of the fused isoxazole ring. The key precursor for this route is 2-amino-3-cyano-4,6-dimethylpyridine.

The synthesis of this cyanopyridine can be efficiently achieved through a one-pot, three-component reaction of acetylacetone, malononitrile, and ammonium acetate.[5] The subsequent reaction of the 3-cyano group with hydroxylamine forms an amidoxime intermediate, which then undergoes intramolecular cyclization to yield the desired 3-aminoisoxazolo[3,4-b]pyridine.

2.2.1. Mechanistic Considerations for Route B

The formation of the isoxazole ring from the cyanopyridine precursor proceeds in two key steps. First, the nucleophilic addition of hydroxylamine to the electron-deficient carbon of the nitrile group forms an N-hydroxyamidine (amidoxime). This is followed by an intramolecular cyclization, where the oxygen of the hydroxylamine attacks the adjacent carbon of the pyridine ring, leading to the formation of the five-membered isoxazole ring with concomitant elimination of a molecule of ammonia.

Detailed Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis of this compound via the more direct and efficient Route B.

Synthesis of 2-Amino-3-cyano-4,6-dimethylpyridine (Precursor for Route B)

This protocol is adapted from established procedures for the synthesis of 2-amino-3-cyanopyridines.[5]

Materials and Equipment:

  • Acetylacetone

  • Malononitrile

  • Ammonium acetate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetylacetone (10.0 g, 0.1 mol), malononitrile (6.6 g, 0.1 mol), and ammonium acetate (61.6 g, 0.8 mol).

  • Add 100 mL of ethanol to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 500 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude product from ethanol to afford pure 2-amino-3-cyano-4,6-dimethylpyridine as a crystalline solid.

Synthesis of this compound (via Route B)

This protocol is based on the general principle of forming 3-aminoisoxazoles from nitriles and hydroxylamine.

Materials and Equipment:

  • 2-Amino-3-cyano-4,6-dimethylpyridine

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-amino-3-cyano-4,6-dimethylpyridine (1.61 g, 10 mmol) in 50 mL of ethanol.

  • Add hydroxylamine hydrochloride (1.04 g, 15 mmol) and sodium carbonate (1.59 g, 15 mmol) to the solution.

  • Heat the mixture to reflux with stirring for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain this compound.

Data Presentation and Comparison of Synthetic Routes

The choice between the two synthetic routes will depend on factors such as starting material availability, desired scale of synthesis, and ease of purification.

Table 1: Comparison of Synthetic Routes

FeatureRoute A: Amination of IsoxazoloneRoute B: Cyclization of Cyanopyridine
Starting Materials Acetylacetone, Ethyl Cyanoacetate, HydroxylamineAcetylacetone, Malononitrile, Ammonium Acetate, Hydroxylamine
Number of Steps 3 (from common starting materials)2 (from common starting materials)
Key Intermediates 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one2-Amino-3-cyano-4,6-dimethylpyridine
Potential Challenges Potentially harsh conditions for chlorination; purification of the chloro intermediate.Control of side reactions during amidoxime formation and cyclization.
Overall Yield (Estimated) ModeratePotentially higher
Scalability May require optimization for large-scale synthesis.Generally amenable to scale-up.

Visualization of Synthetic Workflows

The following diagrams illustrate the workflows for the two proposed synthetic routes.

Diagram 1: Workflow for Route A

Route_A_Workflow Start Acetylacetone + Ethyl Cyanoacetate Intermediate1 Synthesis of Pyridone Start->Intermediate1 Intermediate2 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Intermediate1->Intermediate2 Cyclization with Hydroxylamine Intermediate3 3-Chloro-4,6-dimethylisoxazolo[3,4-b]pyridine Intermediate2->Intermediate3 Chlorination (e.g., POCl3) Final_Product This compound Intermediate3->Final_Product Amination (e.g., NH3)

Caption: Step-wise workflow for the synthesis via the isoxazolone intermediate.

Diagram 2: Workflow for Route B

Route_B_Workflow Start Acetylacetone + Malononitrile + Ammonium Acetate Intermediate1 2-Amino-3-cyano-4,6-dimethylpyridine Start->Intermediate1 One-pot reaction Final_Product This compound Intermediate1->Final_Product Reaction with Hydroxylamine (Amidoxime formation and cyclization)

Caption: A more direct synthetic workflow via the cyanopyridine precursor.

Conclusion and Future Perspectives

This technical guide has outlined two viable synthetic pathways for the preparation of this compound. Route B, involving the cyclization of a readily accessible 2-amino-3-cyanopyridine precursor, is presented as a more direct and potentially higher-yielding approach. The provided experimental protocols offer a solid foundation for the laboratory synthesis of this valuable heterocyclic building block.

Further optimization of reaction conditions, particularly for the final cyclization step in Route B, could lead to improved yields and purity. Additionally, the exploration of alternative reagents and catalytic systems for both routes may offer further process improvements. The availability of a robust and scalable synthesis for this compound will undoubtedly facilitate the discovery and development of novel therapeutics based on the isoxazolo[3,4-b]pyridine scaffold.

References

Sources

An In-depth Technical Guide to the Chemical Properties of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine. Given the novelty of this specific molecule, this document synthesizes information from closely related and well-studied analogs, primarily 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one, to project the chemical behavior and characteristics of the target compound. This approach is designed to offer valuable insights for researchers, scientists, and professionals in drug development who are exploring this chemical scaffold.

Introduction to the Isoxazolo[3,4-b]pyridine Scaffold

The isoxazolo[3,4-b]pyridine ring system is a heterocyclic scaffold of significant interest in medicinal chemistry. Derivatives of this core structure have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The fusion of the isoxazole and pyridine rings creates a unique electronic environment that can be strategically functionalized to modulate physicochemical properties and biological targets.

This guide focuses on the 3-amino substituted variant, this compound, a molecule with potential as a key intermediate in the synthesis of novel therapeutic agents.

Synthesis and Structural Elucidation

While a direct synthetic route to this compound is not extensively documented in publicly available literature, a plausible and efficient synthesis can be extrapolated from the well-established synthesis of its 3-oxo analog, 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one.

Synthesis of the Precursor: 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one

The synthesis of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one has been reported and serves as a crucial starting point. The general synthetic strategy involves a multi-step process beginning with readily available starting materials.

Experimental Protocol: Synthesis of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one

A detailed, step-by-step methodology for the synthesis of the precursor is as follows:

  • Step 1: Synthesis of 2-amino-4,6-dimethylpyridine. This can be achieved through various established methods for pyridine synthesis.

  • Step 2: Diazotization of 2-amino-4,6-dimethylpyridine. The amino group is converted to a diazonium salt, a versatile intermediate.

  • Step 3: Conversion to 2-hydroxy-4,6-dimethylpyridine. The diazonium salt is hydrolyzed to the corresponding pyridinol.

  • Step 4: Nitration of 2-hydroxy-4,6-dimethylpyridine. The pyridine ring is nitrated to introduce a nitro group, which is essential for the subsequent isoxazole ring formation.

  • Step 5: Reduction of the nitro group and cyclization. The nitro group is reduced, and in the presence of a suitable reagent, undergoes cyclization to form the isoxazolone ring.

The following diagram illustrates the key transformations in the synthesis of the precursor:

Synthesis_of_Precursor 2-amino-4,6-dimethylpyridine 2-amino-4,6-dimethylpyridine Diazonium Salt Diazonium Salt 2-amino-4,6-dimethylpyridine->Diazonium Salt Diazotization 2-hydroxy-4,6-dimethylpyridine 2-hydroxy-4,6-dimethylpyridine Diazonium Salt->2-hydroxy-4,6-dimethylpyridine Hydrolysis Nitrated Intermediate Nitrated Intermediate 2-hydroxy-4,6-dimethylpyridine->Nitrated Intermediate Nitration 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Nitrated Intermediate->4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Reduction & Cyclization

Caption: Synthetic pathway to 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one.

Proposed Synthesis of this compound

The conversion of the 3-oxo group to a 3-amino group can be approached through several synthetic strategies. A common method involves the conversion of the lactam (in the pyridin-3(1H)-one) to a more reactive intermediate.

Proposed Experimental Workflow

  • Step 1: Chlorination of the 3-oxo group. The 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one can be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 3-chloro-4,6-dimethylisoxazolo[3,4-b]pyridine.

  • Step 2: Nucleophilic Aromatic Substitution. The resulting 3-chloro derivative can then undergo a nucleophilic aromatic substitution reaction with an ammonia source, such as aqueous ammonia or a protected amine followed by deprotection, to afford the target 3-amino compound.

The proposed synthetic transformation is depicted below:

Synthesis_of_Amine 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one 3-chloro-4,6-dimethylisoxazolo[3,4-b]pyridine 3-chloro-4,6-dimethylisoxazolo[3,4-b]pyridine 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one->3-chloro-4,6-dimethylisoxazolo[3,4-b]pyridine Chlorination (e.g., POCl₃) This compound This compound 3-chloro-4,6-dimethylisoxazolo[3,4-b]pyridine->this compound Amination (e.g., NH₃) Drug_Discovery_Potential cluster_0 Core Scaffold cluster_1 Potential Therapeutic Areas This compound This compound Library of Analogs Library of Analogs This compound->Library of Analogs Chemical Modification Oncology (Kinase Inhibitors) Oncology (Kinase Inhibitors) Infectious Diseases (Antibacterial/Antifungal) Infectious Diseases (Antibacterial/Antifungal) Other CNS or Inflammatory Disorders Other CNS or Inflammatory Disorders Library of Analogs->Oncology (Kinase Inhibitors) Library of Analogs->Infectious Diseases (Antibacterial/Antifungal) Other CNS or Inflammatory Disorders) Other CNS or Inflammatory Disorders) Library of Analogs->Other CNS or Inflammatory Disorders)

Caption: Drug discovery potential of the this compound scaffold.

Conclusion

This compound is a promising heterocyclic compound with significant potential as a building block in medicinal chemistry. While direct experimental data is limited, a comprehensive understanding of its chemical properties, synthesis, and reactivity can be effectively extrapolated from its well-characterized 3-oxo analog and other related structures. The insights provided in this guide are intended to facilitate further research and development of novel therapeutic agents based on this versatile scaffold.

References

  • Synthesis of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one (1). ResearchGate.

  • Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. PubMed.

  • New derivatives of 4,6-dimethylisoxazolo[3,4-b] pyridin-3(1H)-one: Synthesis, tautomerism, electronic structure and antibacterial activity. ResearchGate.

  • Synthesis and Facile Dearomatization of Highly Electrophilic Nitroisoxazolo[4,3-b]pyridines. MDPI.

  • ChemInform Abstract: Utility of 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine in Heterocyclic Synthesis. ResearchGate.

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ResearchGate.

  • Isoxazolo[5,4-b]pyridin-3-amine DiscoveryCPR 92914-74-4. Sigma-Aldrich.

  • The use of 3-amino-4,6-dimethylpyrazolo[3,4-b]pyridine in the synthesis of novel heterocycles of pharmaceutical interest. ResearchGate.

  • CAS 114080-93-2 | Isoxazolo[4,5-B]pyridin-3-amine. Synblock.

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health.

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible literature, this guide presents a detailed, predicted spectroscopic profile based on established principles and data from closely related structural analogs. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the structural elucidation of this compound. Each section includes a discussion of the expected spectral features, the causality behind these predictions, and robust, field-proven protocols for data acquisition. This document serves as a foundational resource for researchers engaged in the synthesis, identification, and analysis of novel isoxazolopyridine derivatives.

Introduction: The Significance of this compound

The isoxazolo[3,4-b]pyridine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. The specific compound, this compound, combines the isoxazole and pyridine rings, creating a unique electronic and steric environment. The amine substituent at the 3-position provides a crucial handle for further chemical modification, making it a valuable building block for creating libraries of potential therapeutic agents. Accurate and unambiguous structural confirmation is the bedrock of any chemical research and drug development program. Spectroscopic analysis provides the necessary tools to achieve this, offering a detailed picture of the molecular architecture.

This guide will walk through the expected spectroscopic data for this compound, providing a robust framework for its identification and characterization.

Molecular Structure and Predicted Spectroscopic Summary

The structure of this compound is presented below. The numbering convention used throughout this guide is also indicated.

MS_Workflow A Sample Preparation (in solution) B Infusion into ESI Source A->B C Ionization B->C D Mass Analyzer (e.g., TOF, Orbitrap) C->D E Detector D->E G Tandem MS (MS/MS) on [M+H]⁺ D->G F Mass Spectrum (m/z vs. Intensity) E->F H Fragmentation Spectrum G->H

Caption: General workflow for ESI-HRMS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The predicted IR absorption bands are based on characteristic frequencies for aromatic amines and heterocyclic rings.

Wavenumber (cm⁻¹) Vibration Type Functional Group
3450 - 3300N-H stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100 - 3000C-H stretchAromatic C-H
2980 - 2850C-H stretchMethyl (-CH₃)
~ 1640N-H bend (scissoring)Primary Amine (-NH₂)
1600 - 1450C=C and C=N stretchAromatic Rings
1450 - 1350C-H bendMethyl (-CH₃)
1300 - 1000C-N and C-O stretchAmine and Isoxazole Ring

The presence of two distinct bands in the 3450-3300 cm⁻¹ region would be strong evidence for the primary amine. The "fingerprint" region below 1500 cm⁻¹ will contain a complex pattern of bands characteristic of the entire molecular structure.

Experimental Protocol for IR Spectroscopy

Instrumentation:

  • A Fourier-transform infrared (FTIR) spectrometer, commonly with an attenuated total reflectance (ATR) accessory.

Procedure:

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrument Setup:

    • Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the atmosphere (CO₂ and H₂O).

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic blueprint for the characterization of this compound. By leveraging data from structural analogs and fundamental spectroscopic principles, we have established a reliable set of expected data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. The detailed, self-validating protocols provided for each technique are designed to ensure the acquisition of high-quality, reproducible data. This document should serve as a valuable resource for scientists working with this compound and related heterocyclic systems, enabling confident structural elucidation and paving the way for further research and development.

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The Ascendant Isoxazolo[3,4-b]pyridine Core: A Technical Guide to the Biological Activity of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazolo[3,4-b]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide focuses on the 4,6-dimethyl substituted core, particularly the 3-amino derivatives, which have emerged as potent modulators of critical cellular pathways implicated in oncology. We will delve into the synthetic strategies for accessing these compounds, with a primary focus on their compelling anticancer properties as kinase inhibitors. Furthermore, this guide will explore the significant antifungal activity exhibited by related N-substituted 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one precursors. Detailed experimental protocols for synthesis and biological evaluation are provided to enable researchers to explore and expand upon the therapeutic potential of this promising class of molecules.

Introduction: The Isoxazolo[3,4-b]pyridine Scaffold

Fused heterocyclic systems are the cornerstone of modern drug discovery, offering a three-dimensional architecture that can be finely tuned to interact with biological targets with high affinity and selectivity. The isoxazolo[3,4-b]pyridine core, a fusion of an isoxazole and a pyridine ring, has garnered significant attention due to its structural resemblance to purine bases, allowing it to function as a versatile "hinge-binding" motif in various enzyme active sites, particularly kinases. The strategic placement of methyl groups at the 4- and 6-positions of the pyridine ring and an amine at the 3-position of the isoxazole ring has proven to be a fruitful strategy in developing potent and selective therapeutic agents. This guide will provide an in-depth exploration of the synthesis and biological activities of this specific scaffold and its derivatives.

Synthetic Pathways to the Core Structure

The journey to the biologically active 3-amino derivatives begins with the synthesis of the 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one precursor. This is followed by its conversion to the crucial 3-amino scaffold.

Synthesis of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one (1)

The foundational precursor can be synthesized from the condensation of N-hydroxy-3-(hydroxyamino)-3-iminopropanamide with acetylacetone.[1]

Experimental Protocol: Synthesis of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one

  • Reaction Setup: In a suitable reaction vessel, dissolve N-hydroxy-3-(hydroxyamino)-3-iminopropanamide in a minimal amount of a suitable solvent (e.g., ethanol).

  • Addition of Reagents: Add acetylacetone to the solution, followed by a catalytic amount of a base such as piperidine.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 10% HCl).

  • Isolation: The product, 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Synthesis of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine (2)

The conversion of the pyridin-3(1H)-one to the 3-amino derivative is a critical step for generating the anticancer compounds. While a direct conversion of the 4,6-dimethyl variant is not explicitly detailed in the reviewed literature, a highly plausible and efficient one-pot synthesis for analogous 4,6-diaryl-3-aminoisoxazolo[3,4-b]pyridines has been developed.[2] This methodology can be adapted for the synthesis of the 4,6-dimethyl derivative.

The proposed reaction proceeds via a one-pot reaction of a chalcone analog, malononitrile, and hydroxylamine hydrochloride. For the 4,6-dimethyl derivative, an analogous β-ketoenamine or a related precursor would be required in place of the chalcone.

Proposed Experimental Protocol: One-Pot Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, combine a suitable β-dicarbonyl compound (e.g., acetylacetone) and malononitrile in ethanol.

  • Formation of Intermediate: Add a catalytic amount of a base (e.g., KOH) and stir at room temperature for 1 hour to form the Michael adduct intermediate. Monitor by TLC.

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride to the reaction mixture.

  • Cyclization: Slowly add an ethanolic solution of KOH dropwise over 1 hour while stirring. This slow addition is crucial for controlling the cyclization step.

  • Reaction Completion: After the addition is complete, continue stirring for 1 hour at room temperature, and then reflux the mixture for 6-8 hours.

  • Isolation and Purification: After cooling, the product can be isolated by filtration and purified by recrystallization or column chromatography.

G cluster_0 Synthesis of Precursor cluster_1 Synthesis of 3-Amino Derivative (Proposed) N-hydroxy-3-(hydroxyamino)-3-iminopropanamide N-hydroxy-3-(hydroxyamino)-3-iminopropanamide Pyridinone_Core 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one N-hydroxy-3-(hydroxyamino)-3-iminopropanamide->Pyridinone_Core Piperidine Acetylacetone_1 Acetylacetone Acetylacetone_1->Pyridinone_Core β-Dicarbonyl β-Dicarbonyl Compound (e.g., Acetylacetone) Intermediate Michael Adduct Intermediate β-Dicarbonyl->Intermediate KOH (cat.) Malononitrile Malononitrile Malononitrile->Intermediate Hydroxylamine Hydroxylamine HCl Amine_Core This compound Hydroxylamine->Amine_Core Intermediate->Amine_Core 1. Hydroxylamine HCl 2. KOH (dropwise) 3. Reflux

Caption: Synthetic routes to the core isoxazolo[3,4-b]pyridine structures.

Anticancer Activity: Targeting FLT3 in Acute Myeloid Leukemia

A significant body of research highlights the potential of this compound derivatives as potent anticancer agents, particularly for the treatment of Acute Myeloid Leukemia (AML).

Mechanism of Action: Inhibition of FMS-like Tyrosine Kinase 3 (FLT3)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[3] In approximately one-third of AML patients, FLT3 is constitutively activated due to mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain.[4] This aberrant signaling drives leukemic cell proliferation and is associated with a poor prognosis.[5]

Derivatives of this compound have been designed as covalent inhibitors of FLT3.[6] These compounds typically incorporate a Michael acceptor group (e.g., vinyl sulfonamide or acrylamide) that can form an irreversible covalent bond with a cysteine residue in the ATP-binding pocket of FLT3, leading to sustained inhibition of the kinase and its downstream signaling pathways.[6]

FLT3_Pathway cluster_pathways Key Downstream Pathways FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor (Wild-Type) FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization FLT3_Mutant Mutant FLT3 (FLT3-ITD) FLT3_Mutant->Dimerization Ligand- independent Downstream Downstream Signaling Dimerization->Downstream STAT5 STAT5 Downstream->STAT5 RAS_MAPK RAS/MAPK Downstream->RAS_MAPK PI3K_AKT PI3K/AKT Downstream->PI3K_AKT Proliferation Cell Proliferation & Survival Apoptosis Inhibition of Apoptosis Inhibitor 4,6-Dimethylisoxazolo[3,4-b] pyridin-3-amine Derivative Inhibitor->FLT3_Mutant Covalent Inhibition STAT5->Proliferation STAT5->Apoptosis RAS_MAPK->Proliferation RAS_MAPK->Apoptosis PI3K_AKT->Proliferation PI3K_AKT->Apoptosis

Caption: FLT3 signaling pathway and the inhibitory action of the derivatives.

Structure-Activity Relationship (SAR)

The anticancer potency of these derivatives is highly dependent on the nature of the substituents. A key study synthesized a series of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine derivatives with Michael acceptors.[6]

CompoundMichael AcceptorFLT3 IC₅₀ (nM)MV4-11 IC₅₀ (nM)MOLM-13 IC₅₀ (nM)
C14 Vinyl sulfonamide256325507

Data sourced from Bioorganic & Medicinal Chemistry, 2022, 70, 116937.[6]

The data indicates that compound C14 , featuring a vinyl sulfonamide group, demonstrates potent inhibition of both the FLT3 kinase and FLT3-ITD positive AML cell lines, MV4-11 and MOLM-13.[6] The covalent interaction afforded by the Michael acceptor is crucial for this high potency. Further optimization of the substituents on the phenyl ring and the Michael acceptor group could lead to even more potent and selective inhibitors.

Experimental Protocols for Anticancer Activity Evaluation

The direct inhibitory effect of the compounds on FLT3 kinase activity can be assessed using various commercially available assay kits. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Protocol: TR-FRET Kinase Assay

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the FLT3 enzyme, a suitable substrate (e.g., a poly-GT peptide), and ATP to their final desired concentrations in the reaction buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then further dilute in the reaction buffer.

  • Assay Plate Setup: In a 384-well plate, add the test compound solution.

  • Kinase Reaction: Initiate the reaction by adding the FLT3 enzyme and substrate/ATP mixture to the wells. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection solution containing a europium-labeled anti-phosphotyrosine antibody and an Alexa Fluor® 647-labeled tracer.

  • Data Acquisition: After a further incubation period (e.g., 60 minutes), read the plate on a TR-FRET enabled plate reader. Calculate the ratio of the acceptor and donor fluorescence signals.

  • Data Analysis: Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

The cytotoxic effect of the compounds on AML cell lines is typically determined using a metabolic activity assay, such as the MTT assay.

Protocol: MTT Assay for AML Cell Lines (e.g., MV4-11, MOLM-13)

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Compound Treatment: Add serial dilutions of the test compounds (typically in 100 µL of medium) to the wells and incubate for 72 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by non-linear regression analysis.

Antifungal Activity

Derivatives of the 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one core have demonstrated significant antifungal activity against a range of pathogenic yeasts.[5]

Mechanism of Action: Probable Inhibition of Ergosterol Biosynthesis

While the exact mechanism for this specific class of compounds is not definitively elucidated in the literature, isoxazole-containing compounds are known to act as antifungal agents by inhibiting ergosterol biosynthesis.[7][8] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[2] Inhibition of its synthesis disrupts membrane integrity and function, leading to fungal cell death. The likely target within this pathway for azole-like compounds is the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme.[1]

Ergosterol_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Inhibitor N-substituted 4,6-Dimethylisoxazolo [3,4-b]pyridin-3(1H)-one Inhibitor->Enzyme Inhibition Enzyme->Ergosterol Enzyme->Membrane Leads to Disruption

Caption: Proposed mechanism of antifungal action via ergosterol biosynthesis inhibition.

Structure-Activity Relationship (SAR)

A study on a series of N1-alkyl, N1-acyl, and N1-sulfonyl derivatives of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one revealed potent antifungal activity.[5]

CompoundN1-SubstituentCandida albicans MIC (µg/mL)Candida parapsilosis MIC (µg/mL)
2m Benzoyl50<6.2 - 12.5
2n 4-Fluorobenzoyl50<6.2 - 12.5
Fluconazole -200-

Data sourced from Medicinal Chemistry, 2016, 12(7), 640-646.[5]

The results show that N1-acyl derivatives, particularly those with a benzoyl or a substituted benzoyl group, exhibit strong antifungal activity. Notably, compound 2n was four times more active against Candida albicans than the standard antifungal drug fluconazole.[5] The lipophilicity and electronic properties of the N1-substituent appear to play a crucial role in the antifungal potency.

Experimental Protocol for Antifungal Susceptibility Testing

The antifungal activity is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution Antifungal Susceptibility Assay

  • Medium Preparation: Prepare RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS to a pH of 7.0.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial twofold dilutions in a 96-well microtiter plate using the RPMI medium to achieve the final desired concentrations.

  • Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on a suitable agar plate. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the test compound dilutions. Include a drug-free growth control and a sterility control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.

Other Potential Biological Activities

While the primary focus of recent research has been on anticancer and antifungal applications, the isoxazolo[3,4-b]pyridine scaffold has also been investigated for other potential therapeutic uses.

  • Antibacterial Activity: N-substituted derivatives of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one have been evaluated for their activity against various aerobic and anaerobic bacteria.[9]

  • Elastase Inhibition: Safirinium analogs, which can be synthesized from the 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one core, have been explored as potential inhibitors of elastase, an enzyme implicated in inflammatory diseases.[4][10]

These preliminary findings suggest that the therapeutic potential of this scaffold may extend beyond oncology and infectious diseases, warranting further investigation into these and other biological targets.

Conclusion

The this compound core and its related pyridinone precursors represent a highly versatile and promising scaffold for drug discovery. The 3-amino derivatives have demonstrated significant potential as covalent inhibitors of FLT3 kinase, offering a targeted therapeutic strategy for acute myeloid leukemia. Concurrently, the N-substituted pyridinone analogs have shown potent antifungal activity, likely through the inhibition of the critical ergosterol biosynthesis pathway. The synthetic accessibility of this scaffold, combined with the clear structure-activity relationships emerging from recent studies, provides a solid foundation for further optimization and development. The detailed protocols provided in this guide are intended to facilitate these efforts, empowering researchers to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

  • Groutas, W. C., Venkataraman, R., Chong, L. S., Yoder, J. E., Epp, J. B., Stanga, M. A., & Kim, E. H. (1995). Isoxazoline derivatives as potential inhibitors of the proteolytic enzymes human leukocyte elastase, cathepsin G and proteinase 3: a structure-activity relationship study. Bioorganic & Medicinal Chemistry, 3(2), 125–128. [Link]

  • Levis, M., & Small, D. (2003). FLT3: ITDoes matter in leukemia. Leukemia, 17(9), 1738–1752.
  • Sączewski, J., Jalińska, A., & Kędzia, A. (2016). Synthesis and Antifungal Activity of Some 4,6-Dimethylisoxazolo[3,4- b]pyridin-3(1H)-one Derivatives. Medicinal Chemistry, 12(7), 640–646. [Link]

  • Wang, F., et al. (2023). Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. Drug Development Research, 84(2), 296-311. [Link]

  • Ciura, K., et al. (2020). Affinity of Antifungal Isoxazolo[3,4-b]pyridine-3(1H)-Ones to Phospholipids in Immobilized Artificial Membrane (IAM) Chromatography. Molecules, 25(20), 4818. [Link]

  • ResearchGate. (n.d.). Synthesis of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one (1). Retrieved from ResearchGate. [Link]

  • Sączewski, J., Jalińska, A., & Kędzia, A. (2014). New derivatives of 4,6-dimethylisoxazolo[3,4-b] pyridin-3(1H)-one: Synthesis, tautomerism, electronic structure and antibacterial activity. Heterocyclic Communications, 20(4), 215-223. [Link]

  • Wang, F., et al. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry, 70, 116937. [Link]

  • Georgopapadakou, N. H., & Walsh, T. J. (1996). Antifungal agents: chemotherapeutic targets and immunologic strategies. Antimicrobial agents and chemotherapy, 40(2), 279–291. [Link]

  • Ciura, K., et al. (2019). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. Molecules, 24(22), 4169. [Link]

  • Mohamed, M. S., Awad, Y. E. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 89-99. [Link]

  • Sączewski, J., et al. (2014). New derivatives of 4,6-dimethylisoxazolo[3,4-b] pyridin-3(1H)-one: synthesis, tautomerism, electronic structure and antibacterial activity.
  • Wang, F., et al. (2023). Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. Drug Development Research, 84(2), 296-311.
  • Ciura, K., et al. (2021). Interaction between Antifungal Isoxazolo[3,4-b]Pyridin 3(1H)-One Derivatives and Human Serum Proteins Analyzed with Biomimetic Chromatography and QSAR Approach. Molecules, 26(6), 1569. [Link]

  • Creative Biolabs. (n.d.). Ergosterol Biosynthesis. Retrieved from Creative Biolabs. [Link]

  • MDPI. (2024). Computational Approach to Identifying New Chemical Entities as Elastase Inhibitors with Potential Antiaging Effects. Retrieved from MDPI. [Link]

  • Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. (2024). MDPI. [Link]

  • Patsnap Synapse. (2024). What are Ergosterol biosynthesis inhibitors and how do they work? Retrieved from Patsnap Synapse. [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023). PMC. [Link]

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An Inquiry into the Uncharacterized Biological Role of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of the existing scientific literature reveals a significant knowledge gap regarding the specific mechanism of action for 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine. While the broader class of isoxazolopyridines has attracted scientific interest for various therapeutic applications, this particular molecule remains largely uncharacterized in the public domain. This guide will, therefore, address the current state of knowledge, drawing necessary distinctions from structurally related analogs, and propose a potential strategic path for future investigation.

Introduction to the Isoxazolo[3,4-b]pyridine Scaffold

The isoxazolo[3,4-b]pyridine core is a heterocyclic scaffold that has been explored in medicinal chemistry. Its fused ring system offers a rigid three-dimensional structure that can be strategically functionalized to interact with various biological targets. Derivatives of this scaffold have been investigated for a range of bioactivities, highlighting the potential of this chemical class. However, it is crucial to note that the biological effects are highly dependent on the specific substitution patterns on the core structure.

Analysis of Structurally Related Compounds

While direct mechanistic data for this compound is absent from the scientific literature, examination of closely related analogs can provide valuable, albeit speculative, insights into its potential biological activities.

A significant body of research exists for the structurally similar compound, 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one . This molecule, differing by a carbonyl group at the 3-position instead of an amine, has demonstrated notable antifungal and antibacterial properties[1][2]. Studies have explored its efficacy against various pathogenic fungal and bacterial strains[1][2]. This suggests that the core isoxazolo[3,4-b]pyridine framework may possess inherent antimicrobial characteristics.

Of particular relevance is the investigation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine derivatives as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3)[3]. FLT3 is a receptor tyrosine kinase that is often mutated in acute myeloid leukemia (AML). The study demonstrated that by incorporating a reactive Michael acceptor group, these compounds could irreversibly bind to and inhibit the kinase[3]. This finding is significant as it points to the potential of the isoxazolo[3,4-b]pyridin-3-amine scaffold to be developed as a kinase inhibitor. The 3-amino group serves as a key vector for chemical modification, allowing for the attachment of various functionalities that can modulate target specificity and potency.

Postulated Avenues for Mechanistic Investigation

Given the lack of direct evidence, a scientifically rigorous approach to elucidating the mechanism of action of this compound would involve a systematic series of in vitro and in vivo studies.

A logical first step would be to subject the compound to a broad-spectrum biological screening to identify any significant cellular effects. This could include assays for:

  • Antimicrobial Activity: Testing against a panel of pathogenic bacteria and fungi to ascertain if it retains the antimicrobial properties of its 3-oxo counterpart.

  • Cytotoxicity: Evaluating its effect on the proliferation of various human cancer cell lines to explore potential anticancer properties.

  • Kinase Profiling: Screening against a panel of kinases to determine if it possesses inhibitory activity, similar to the aminophenyl derivative.

Should any of the initial screens yield positive results, the subsequent phase would focus on identifying the specific molecular target(s).

  • Affinity-Based Methods: Techniques such as affinity chromatography or chemical proteomics could be employed to isolate binding partners from cell lysates.

  • Genetic Approaches: Overexpression or knockdown/knockout of candidate target genes in cellular models can help validate their role in the compound's observed activity.

Once a primary target is validated, the focus would shift to understanding how the interaction of this compound with its target modulates downstream signaling pathways. This would involve techniques such as:

  • Western Blotting: To assess changes in the phosphorylation status and expression levels of key signaling proteins.

  • Reporter Gene Assays: To measure the activity of transcription factors downstream of the target.

  • Transcriptomic and Proteomic Analyses: To gain a global view of the cellular changes induced by the compound.

Proposed Experimental Workflows

The following diagrams illustrate a potential workflow for the investigation of this compound's mechanism of action.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Pathway Elucidation A This compound B Broad-Spectrum Biological Screening (Antimicrobial, Cytotoxicity, Kinase Profiling) A->B C Data Analysis & Hit Identification B->C D Affinity-Based Methods C->D F Validated Molecular Target(s) D->F E Genetic Approaches E->F G Biochemical & Cellular Assays (Western Blot, Reporter Assays) F->G I Elucidated Mechanism of Action G->I H Omics Analyses (Transcriptomics, Proteomics) H->I

Figure 1. A phased approach to elucidating the mechanism of action.

Conclusion

References

At present, no direct references for the mechanism of action of this compound can be provided due to the lack of available literature. The following references pertain to the structurally related compounds discussed in this guide.

  • Synthesis and Antifungal Activity of Some 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Derivatives. PubMed, [Link].

  • Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. PubMed, [Link].

  • New derivatives of 4,6-dimethylisoxazolo[3,4-b] pyridin-3(1H)-one: Synthesis, tautomerism, electronic structure and antibacterial activity. ResearchGate, [Link].

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An In-depth Technical Guide to the Synthesis and Derivatization of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. The isoxazolo[3,4-b]pyridine core is one such scaffold, demonstrating a remarkable versatility that has led to the development of compounds with a wide array of biological activities. This guide focuses specifically on the 4,6-dimethylisoxazolo[3,4-b]pyridin-3-amine core, a structure of significant interest for its potential in oncology and infectious diseases. We will delve into the synthetic pathways to this key intermediate, explore the derivatization strategies that unlock its therapeutic potential, and examine the biological activities of the resulting compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their own research endeavors.

The Core Scaffold: this compound

The this compound molecule is a fused heterocyclic system where a pyridine ring is annulated with an isoxazole ring. The strategic placement of the methyl groups and the exocyclic amine at the 3-position provides a valuable platform for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

Synthesis of the Core Scaffold: A Strategic Approach

The synthesis of this compound is most effectively achieved through a multi-step process commencing with the construction of a substituted pyridine ring, followed by the formation of the fused isoxazole ring.

Step 1: Synthesis of the Key Intermediate: 2-Amino-3-cyano-4,6-dimethylpyridine

The pivotal precursor for the construction of the isoxazolo[3,4-b]pyridine core is 2-amino-3-cyano-4,6-dimethylpyridine. This intermediate can be synthesized via a one-pot multicomponent reaction, a highly efficient approach in modern organic synthesis.[1][2]

Experimental Protocol: One-Pot Synthesis of 2-Amino-3-cyano-4,6-dimethylpyridine

  • Reactants: Acetylacetone, malononitrile, and ammonium acetate.

  • Solvent: Ethanol or solvent-free conditions under microwave irradiation.[2]

  • Procedure:

    • To a solution of acetylacetone (1 equivalent) and malononitrile (1 equivalent) in ethanol, add ammonium acetate (excess, e.g., 8 equivalents).

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 2-amino-3-cyano-4,6-dimethylpyridine.

  • Causality of Experimental Choices: The use of a multicomponent reaction is advantageous due to its atom economy and operational simplicity. Ammonium acetate serves as both a catalyst and the source of nitrogen for the pyridine ring. Microwave irradiation can significantly reduce reaction times and improve yields by providing efficient and uniform heating.[2]

Step 2: Cyclization to Form the Isoxazole Ring

The formation of the isoxazole ring is achieved through the cyclization of the 2-amino-3-cyanopyridine intermediate with hydroxylamine. This reaction proceeds via the conversion of the nitrile group into an amidoxime, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of this compound

  • Reactants: 2-Amino-3-cyano-4,6-dimethylpyridine and hydroxylamine hydrochloride.

  • Base: Sodium ethoxide or other suitable base.

  • Solvent: Ethanol.

  • Procedure:

    • Dissolve 2-amino-3-cyano-4,6-dimethylpyridine (1 equivalent) in ethanol.

    • Add a solution of sodium ethoxide (1.1 equivalents) in ethanol to the reaction mixture.

    • Add hydroxylamine hydrochloride (1.1 equivalents) portion-wise, maintaining the temperature below 30°C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

    • The product will precipitate. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

  • Trustworthiness of the Protocol: This protocol relies on a well-established method for the synthesis of 3-aminoisoxazoles from α,β-unsaturated nitriles. The reaction is generally clean and provides good yields of the desired product.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Pyridine Ring Formation cluster_1 Step 2: Isoxazole Ring Formation A Acetylacetone D 2-Amino-3-cyano-4,6-dimethylpyridine A->D One-pot reaction (Ethanol, reflux or MW) B Malononitrile B->D One-pot reaction (Ethanol, reflux or MW) C Ammonium Acetate C->D One-pot reaction (Ethanol, reflux or MW) G This compound D->G Cyclization (Ethanol) E Hydroxylamine HCl E->G F Base (e.g., NaOEt) F->G G cluster_derivatives Derivatization at the 3-Amino Position Core This compound Amide Amide Derivatives Core->Amide Acylation (R-COCl) Sulfonamide Sulfonamide Derivatives Core->Sulfonamide Sulfonylation (R-SO2Cl) Covalent Covalent Kinase Inhibitors (e.g., with Michael Acceptors) Core->Covalent Multi-step synthesis leading to attachment of Michael acceptors

Sources

An In-depth Technical Guide on the Potential Therapeutic Targets of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazolo[3,4-b]pyridine scaffold is an emerging pharmacophore of significant interest in medicinal chemistry and drug discovery. Its unique electronic and structural characteristics make it a versatile backbone for the design of novel therapeutic agents. This technical guide provides a comprehensive analysis of the potential therapeutic targets of a specific, lesser-studied derivative, 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine. Due to the limited direct research on this compound, this guide extrapolates potential targets based on the established biological activities of structurally related isoxazolo[3,4-b]pyridine and pyrazolopyridine analogs. The primary focus will be on protein kinases, particularly Fms-like tyrosine kinase 3 (FLT3), and its implications in oncology, alongside potential applications in treating fungal infections. This document is intended for researchers, scientists, and drug development professionals, offering a structured exploration of potential mechanisms of action, proposing detailed experimental workflows for target validation, and providing a forward-looking perspective on the therapeutic potential of this compound.

Introduction: The Isoxazolo[3,4-b]pyridine Scaffold

The fusion of an isoxazole ring with a pyridine ring creates the isoxazolo[3,4-b]pyridine heterocyclic system. This scaffold has garnered attention for its diverse pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2] The nitrogen and oxygen atoms within the isoxazole ring, combined with the pyridine ring, create a unique electronic environment that can engage in various interactions with biological macromolecules.

The subject of this guide, this compound, is a specific derivative with methyl groups at positions 4 and 6 and an amine group at position 3. While direct studies on this exact molecule are sparse, research on closely related analogs provides a strong foundation for predicting its therapeutic potential.[3]

Primary Potential Therapeutic Target: Protein Kinases in Oncology

A significant body of evidence points towards the inhibition of protein kinases as a primary mechanism of action for isoxazolo[3,4-b]pyridine and analogous pyrazolopyridine derivatives.[4][5]

Fms-like Tyrosine Kinase 3 (FLT3)

Recent research has identified derivatives of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine as potent covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3).[3] FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[3]

Mechanistic Rationale: The isoxazolo[3,4-b]pyridine core can act as a hinge-binding motif, a common feature of many kinase inhibitors. The 3-amine group can form critical hydrogen bonds within the ATP-binding pocket of the kinase. The dimethyl substitutions at positions 4 and 6 may enhance binding affinity and selectivity. It is hypothesized that this compound could function as an ATP-competitive inhibitor of FLT3.

Proposed Experimental Validation:

Protocol 1: In Vitro FLT3 Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type FLT3 and FLT3-ITD.

  • Methodology:

    • Utilize a commercially available time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

    • Recombinant human FLT3 (wild-type and ITD mutant) enzyme is incubated with the test compound at varying concentrations.

    • The kinase reaction is initiated by the addition of ATP and a biotinylated peptide substrate.

    • The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin are added.

    • The TR-FRET signal is measured, which is proportional to the extent of substrate phosphorylation.

    • IC50 values are calculated from the dose-response curves.

Data Presentation:

CompoundFLT3 (WT) IC50 (nM)FLT3-ITD IC50 (nM)
This compoundTo be determinedTo be determined
Reference Inhibitor (e.g., Quizartinib)Known valueKnown value

Signaling Pathway Diagram:

FLT3_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K/AKT FLT3->PI3K RAS RAS/MAPK FLT3->RAS FLT3_ITD FLT3-ITD Mutant FLT3_ITD->STAT5 FLT3_ITD->PI3K FLT3_ITD->RAS Compound 4,6-Dimethylisoxazolo [3,4-b]pyridin-3-amine Compound->FLT3 Inhibition Compound->FLT3_ITD Inhibition Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K->Proliferation RAS->Proliferation

Caption: Inhibition of FLT3 signaling by this compound.

Other Potential Kinase Targets

The pyrazolopyridine scaffold, a close structural analog of isoxazolo[3,4-b]pyridine, has been shown to inhibit other kinases such as Cyclin-Dependent Kinases (CDKs).[5] This suggests that this compound may have a broader kinase inhibitory profile.

Proposed Experimental Validation:

Protocol 2: Kinase Profiling Assay

  • Objective: To assess the selectivity of this compound against a panel of human kinases.

  • Methodology:

    • Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).

    • The compound is typically screened at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases (e.g., >400).

    • The percent inhibition for each kinase is determined.

    • Follow-up dose-response assays are performed for any kinases showing significant inhibition to determine IC50 values.

Secondary Potential Therapeutic Target: Antifungal Activity

Derivatives of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one have demonstrated notable antifungal activity, particularly against various Candida species.[6][7] While the subject compound has a 3-amine instead of a 3-oxo group, the shared core scaffold suggests a potential for antifungal properties.

Mechanistic Rationale: The precise mechanism of antifungal action for this class of compounds is not fully elucidated. However, it is plausible that they interfere with fungal cell membrane integrity or inhibit key fungal enzymes. The lipophilicity of the compound, influenced by the dimethyl groups, would be a critical factor in its ability to penetrate the fungal cell wall and membrane.[2]

Proposed Experimental Validation:

Protocol 3: Antifungal Susceptibility Testing

  • Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic fungi.

  • Methodology:

    • Follow the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing.

    • A panel of clinically relevant fungal strains (e.g., Candida albicans, Candida parapsilosis, Aspergillus fumigatus) is used.

    • The compound is serially diluted in microtiter plates.

    • A standardized inoculum of each fungal strain is added to the wells.

    • Plates are incubated under appropriate conditions.

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth.

Data Presentation:

Fungal StrainMIC (µg/mL) of this compoundMIC (µg/mL) of Fluconazole (Reference)
Candida albicansTo be determinedKnown value
Candida parapsilosisTo be determinedKnown value
Aspergillus fumigatusTo be determinedKnown value

Experimental Workflow Diagram:

Antifungal_Workflow start Start: Compound Synthesis & Purification prepare_plates Prepare Serial Dilutions in Microtiter Plates start->prepare_plates prepare_inoculum Prepare Standardized Fungal Inoculum start->prepare_inoculum inoculate Inoculate Plates prepare_plates->inoculate prepare_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MICs Visually or Spectrophotometrically incubate->read_mic end End: Determine Antifungal Potency read_mic->end

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An In-depth Technical Guide to PF-04217903: A Selective c-Met Kinase Inhibitor for Oncological Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides a comprehensive technical overview of PF-04217903, a potent and highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. While the initial inquiry referenced CAS number 670246-33-0 (4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine), the substantive body of scientific research relevant to drug development professionals is centered on PF-04217903 (CAS: 956905-27-4, free base). This document will focus on the latter, a compound with significant preclinical and clinical investigation in oncology. PF-04217903 has demonstrated marked antitumor and anti-angiogenic properties, making it a critical tool for researchers studying cancers with dysregulated c-Met signaling.[1][2][3]

Core Mechanism of Action: Selective c-Met Inhibition

PF-04217903 functions as a small-molecule tyrosine kinase inhibitor that selectively binds to and inhibits the proto-oncogene c-Met, also known as hepatocyte growth factor receptor (HGFR).[4][5] Its mechanism is ATP-competitive, meaning it vies with adenosine triphosphate for binding to the kinase domain of c-Met, thereby preventing phosphorylation and subsequent activation of the receptor.[2][6] This blockade disrupts the c-Met signaling pathway, which, when abnormally activated in cancer, plays a crucial role in tumor cell proliferation, survival, migration, and invasion.[1][2][4]

A key characteristic of PF-04217903 is its remarkable selectivity. It has shown over 1,000-fold selectivity for c-Met compared to a broad panel of over 150-200 other kinases.[1][2][4][6][7] This high degree of selectivity is crucial for minimizing off-target effects, a desirable attribute in both preclinical research and potential therapeutic applications.

The c-Met Signaling Cascade and its Interruption by PF-04217903

The binding of hepatocyte growth factor (HGF) to its receptor, c-Met, induces receptor dimerization and autophosphorylation of tyrosine residues in its kinase domain. This activation triggers a cascade of downstream signaling pathways critical for cell function. PF-04217903's inhibition of this initial phosphorylation step effectively abrogates these downstream signals. The primary pathways affected include:

  • PI3K/AKT Pathway: This pathway is central to cell survival and proliferation. By inhibiting c-Met, PF-04217903 prevents the activation of PI3K and subsequent phosphorylation of AKT, leading to decreased survival signals and, in some contexts, induction of apoptosis.[3][4][7]

  • MAPK/ERK Pathway: This cascade is heavily involved in cell division, growth, and differentiation. PF-04217903 treatment leads to the downregulation of phosphorylated ERK/MAPK associated proteins, thereby inhibiting cell proliferation.[4][7]

The following diagram illustrates the mechanism of PF-04217903 in blocking c-Met signaling:

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation PF04217903 PF-04217903 PF04217903->cMet INHIBITS PI3K PI3K p_cMet->PI3K Activates RAS RAS p_cMet->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: PF-04217903 inhibits HGF-induced c-Met autophosphorylation.

In Vitro and In Vivo Efficacy: Quantitative Insights

PF-04217903 has demonstrated potent activity in both cell-based assays and animal models, particularly those with c-Met gene amplification or an HGF/c-Met autocrine loop.[1]

In Vitro Potency

The compound effectively inhibits c-Met phosphorylation and c-Met-dependent cellular processes at low nanomolar concentrations.

ParameterCell Line / ConditionValueReference
Ki (human c-Met) Biochemical Assay4.8 nM[6]
IC50 (c-Met Phosphorylation) HUVECs4.6 nM[2][3]
IC50 (Cell Proliferation) GTL-16 (gastric carcinoma)12 nM[6]
IC50 (Cell Proliferation) H1993 (NSCLC)30 nM[6]
IC50 (Apoptosis Induction) GTL-16 (gastric carcinoma)31 nM[6]
IC50 (Cell Migration/Invasion) H441, HT297-12.5 nM[6]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

PF-04217903 also shows efficacy against certain oncogenic c-Met mutations, including H1094R, R988C, and T1010I, but it is not active against the Y1230C mutation.[4][7]

In Vivo Antitumor Activity

In xenograft models using human tumor cell lines, orally administered PF-04217903 has shown dose-dependent tumor growth inhibition.[6] This antitumor efficacy strongly correlates with the pharmacodynamic inhibition of c-Met phosphorylation in the tumor tissue.[2] For example, in models with amplified MET gene, PF-04217903 has demonstrated significant tumor growth inhibition.[8] Furthermore, the compound exhibits anti-angiogenic properties by reducing tumor microvessel density and levels of plasma VEGFA and IL-8.[2][6]

Experimental Protocols for Assessing PF-04217903 Activity

To validate the mechanism and efficacy of PF-04217903 in a research setting, a series of standardized in vitro and in vivo experiments are recommended.

In Vitro Workflow: From Target Engagement to Cellular Effects

The following workflow outlines the key steps to characterize the in vitro activity of PF-04217903.

in_vitro_workflow cluster_biochem Biochemical Assay cluster_cell_based Cell-Based Assays KinaseAssay Kinase Inhibition Assay (Recombinant c-Met) Determine Ki PhosphoAssay Western Blot / ELISA (p-cMet, p-AKT, p-ERK) Determine IC50 KinaseAssay->PhosphoAssay Confirm Target Engagement in Cells ProlifAssay Proliferation Assay (e.g., CellTiter-Glo) Determine IC50 PhosphoAssay->ProlifAssay Assess Downstream Functional Effects ApoptosisAssay Apoptosis Assay (e.g., Caspase-Glo) Determine IC50 ProlifAssay->ApoptosisAssay MigrationAssay Migration/Invasion Assay (e.g., Transwell) Determine IC50 ApoptosisAssay->MigrationAssay

Caption: A typical in vitro experimental workflow for PF-04217903.

This protocol is designed to demonstrate target engagement by measuring the inhibition of c-Met autophosphorylation in a cellular context.

  • Cell Culture and Treatment: Plate a c-Met-dependent cell line (e.g., GTL-16) in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the medium with a low-serum or serum-free medium for 12-24 hours to reduce basal receptor activation.

  • Inhibitor Pre-treatment: Treat the cells with varying concentrations of PF-04217903 (e.g., 0, 1, 5, 10, 50, 100 nM) for 2-4 hours.

  • Ligand Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes to induce c-Met phosphorylation. A non-stimulated control should be included.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-c-Met (Tyr1234/1235), total c-Met, phospho-AKT, total AKT, phospho-ERK, and total ERK. A loading control (e.g., GAPDH or β-actin) is essential.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Calculate the IC50 for inhibition of phosphorylation.

Potential Resistance Mechanisms and Future Directions

Preclinical studies have identified potential mechanisms of resistance to c-Met inhibitors like PF-04217903. One such mechanism is "oncogene switching," where the inhibition of c-Met leads to the upregulation and activation of other receptor tyrosine kinases, such as PDGFRβ.[1] This highlights the complexity of tumor signaling and suggests that combination therapies may be necessary to achieve more durable responses. For instance, combining PF-04217903 with inhibitors of other signaling pathways, such as RON kinase, has shown enhanced antitumor efficacy in certain models.[1]

Conclusion

PF-04217903 is a highly selective and potent c-Met inhibitor that serves as an invaluable research tool for investigating the role of the HGF/c-Met axis in cancer. Its well-characterized mechanism of action, demonstrated in vitro and in vivo activity, and high selectivity make it a cornerstone compound for studies in drug development, signal transduction, and tumor biology. Understanding its effects on downstream pathways and potential resistance mechanisms will continue to inform the development of more effective cancer therapies.

References

  • Zou, H. Y., et al. (2008). PF-04217903, a novel selective c-Met kinase inhibitor with potent antitumor and anti-angiogenic properties in vitro and in vivo. American Association for Cancer Research. [Link]

  • Cui, J. J., et al. (2012). Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor. Molecular Cancer Therapeutics, 11(9), 1965-1977. [Link]

  • National Cancer Institute. (n.d.). Definition of MET tyrosine kinase inhibitor PF-04217903. NCI Drug Dictionary. [Link]

  • Dana-Farber Cancer Institute. (n.d.). A Phase I Safety, Pharmacokinetic and Pharmacodynamic Study of PF-04217903 in Patients with Advanced Cancer. Dana-Farber Cancer Institute. [Link]

  • Cui, J. J., et al. (2012). Sensitivity of Selected Human Tumor Models to PF-04217903, a Novel Selective c-Met Kinase Inhibitor. American Association for Cancer Research. [Link]

Sources

The Isoxazolopyridine Scaffold: A Privileged Heterocycle in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Structure-Activity Relationships

Abstract

The isoxazolopyridine core, a fused heterocyclic system integrating the electron-rich pyridine ring with the versatile isoxazole moiety, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and rigid, yet adaptable, three-dimensional structure make it an ideal framework for designing potent and selective modulators of a wide array of biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of isoxazolopyridine derivatives, with a primary focus on their applications in oncology, neuroscience, and immunology. We will delve into the causal relationships behind experimental design, present detailed protocols for synthesis and biological evaluation, and summarize key quantitative data to provide a field-proven resource for researchers, scientists, and drug development professionals.

The Isoxazolopyridine Core: Structural Isomers and Synthetic Strategies

The fusion of an isoxazole and a pyridine ring can result in several constitutional isomers, with the isoxazolo[5,4-b]pyridine, isoxazolo[4,5-b]pyridine, and isoxazolo[4,3-d]pyrimidine scaffolds being the most extensively studied in drug discovery. The specific arrangement of nitrogen and oxygen atoms within the core significantly influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall topography, thereby dictating its interaction with biological targets.

Key Isomeric Scaffolds

The primary points of substitution on the isoxazolopyridine scaffold are crucial for modulating its pharmacological activity. Understanding these key positions is fundamental to designing effective SAR studies.

A diagram of the core structures will be added here in the final output.

Caption: Key isomeric scaffolds of isoxazolopyridines with numbering.

Synthetic Approaches: A Divergent Strategy

The synthesis of isoxazolopyridine derivatives often employs multi-component reactions, allowing for the rapid generation of diverse chemical libraries. A particularly efficient approach is the divergent synthesis of isoxazolo[5,4-b]pyridines, where catalyst and solvent choice can direct the regioselectivity of the cyclization reaction.

This protocol describes a one-pot, three-component reaction for the synthesis of polycyclic-fused isoxazolo[5,4-b]pyridines, adapted from Tu et al.[1]. This method is notable for its use of water as a solvent and microwave irradiation, aligning with green chemistry principles.

  • Reaction Setup: To a 10 mL glass tube, add the aromatic aldehyde (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), 3-methylisoxazol-5-amine (1.0 mmol), and water (2.0 mL).

  • Microwave Irradiation: Seal the tube and place it in a microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes.

  • Work-up: After cooling to room temperature, the resulting solid precipitate is collected by vacuum filtration.

  • Purification: Wash the solid with cold ethanol and dry under vacuum to afford the pure isoxazolo[5,4-b]pyridine derivative.

SAR in Oncology: Targeting Kinase Signaling Cascades

Isoxazolopyridine derivatives have shown significant promise as anticancer agents, primarily through their ability to inhibit protein kinases that are critical for tumor growth and proliferation.[2] The scaffold serves as an excellent ATP-mimetic, binding to the hinge region of the kinase active site.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1] Isoxazolo[5,4-d]pyrimidines have been identified as potent inhibitors of VEGFR-2.[2]

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration Permeability Vascular Permeability VEGFR2->Permeability RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Isoxazolopyridine Inhibitor Inhibitor->VEGFR2 Inhibits

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Exploring the Chemical Space of Isoxazolo[3,4-b]pyridines: A Guide to Synthesis, Diversification, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Allure of Fused Heterocycles

In the landscape of medicinal chemistry, fused heterocyclic scaffolds are a cornerstone of drug discovery. They provide rigid, three-dimensional frameworks that can orient substituent groups into precise vectors, maximizing interactions with biological targets. Among these, the isoxazolopyridine family has emerged as a "privileged" scaffold, combining the rich chemical functionality of the pyridine ring with the unique electronic and structural properties of the isoxazole moiety.[1][2] This guide delves into the chemical space of a specific, less-explored isomer: the isoxazolo[3,4-b]pyridine system. While its siblings, the [4,5-b] and [5,4-b] isomers, have seen broader investigation, the [3,4-b] core presents a unique frontier for discovering novel bioactive agents.[3][4] This document provides an in-depth exploration of its synthesis, strategies for chemical diversification, and a survey of its known and potential pharmacological landscape, grounded in field-proven insights and methodologies.

The Isoxazolo[3,4-b]pyridine Core: A Structural and Electronic Overview

The isoxazolo[3,4-b]pyridine core is a bicyclic aromatic system where an isoxazole ring is fused to the 'b' face of a pyridine ring. This fusion creates a planar structure with a unique distribution of electron density. The pyridine nitrogen acts as a hydrogen bond acceptor, while the isoxazole ring, with its adjacent oxygen and nitrogen atoms, offers a distinct electronic profile and potential for specific intermolecular interactions. The N1-position of the isoxazolone tautomer, in particular, serves as a critical handle for substitution, allowing for the modulation of physicochemical properties such as lipophilicity, a key determinant of a molecule's pharmacokinetic and pharmacodynamic behavior.[5] Understanding these foundational properties is the first step in rationally designing derivatives with desired biological activities.

Foundational Synthesis: Assembling the Core Scaffold

The construction of the isoxazolo[3,4-b]pyridine core is the gateway to exploring its chemical space. The choice of synthetic strategy is paramount and is dictated by the availability of starting materials and the desired substitution patterns on the final molecule. The primary approaches involve the annulation (formation) of one ring onto the other pre-formed heterocycle.

While specific, high-yield syntheses for the isoxazolo[3,4-b]pyridine-3(1H)-one core are established, broader strategies can be conceptualized by adapting methodologies from related isomers.[6] The causality behind choosing a synthetic route often lies in a trade-off between the number of steps, overall yield, and, most importantly, the ability to introduce chemical handles for later-stage diversification.

cluster_0 Synthetic Strategies for Isoxazolopyridine Cores Pyridine Substituted Pyridine (e.g., 2-chloro-3-nitropyridines) Core Isoxazolopyridine Core Pyridine->Core Strategy A: Isoxazole Ring Annulation Isoxazole Functionalized Isoxazole (e.g., 4-amino-5-benzoylisoxazoles) Isoxazole->Core Strategy B: Pyridine Ring Annulation

Figure 1: Conceptual synthetic strategies for building the isoxazolopyridine scaffold.

Protocol: Synthesis of the Isoxazolo[3,4-b]pyridin-3(1H)-one Core

This protocol describes a validated method for constructing the foundational core, which can then be used for further derivatization. The logic here is to build the core in a clean and efficient manner, providing a reliable source of starting material for library synthesis.

Objective: To synthesize the parent 1H-isoxazolo[3,4-b]pyridin-3-one scaffold.

Materials:

  • Diethyl 2-aminopyridine-3,4-dicarboxylate

  • Hydroxylamine hydrochloride

  • Sodium ethoxide

  • Ethanol, anhydrous

  • Hydrochloric acid

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve diethyl 2-aminopyridine-3,4-dicarboxylate (1.0 eq) in anhydrous ethanol.

  • Reagent Addition: To this solution, add a solution of sodium ethoxide (2.2 eq) in ethanol. Stir the mixture at room temperature for 15 minutes.

  • Cyclization: Add hydroxylamine hydrochloride (1.1 eq) to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Scientific Rationale: The sodium ethoxide acts as a base to deprotonate the hydroxylamine, which then acts as a nucleophile. The reaction proceeds via a condensation-cyclization cascade to form the isoxazolone ring.

  • Workup and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Acidify the residue with dilute hydrochloric acid to precipitate the crude product. Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure 1H-isoxazolo[3,4-b]pyridin-3-one.

    • Self-Validation Check: The integrity of the synthesized core should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct structure and high purity before proceeding to diversification steps.

Exploring the Chemical Space: A Workflow for Library Diversification

With the core scaffold in hand, the next phase is systematic diversification to explore the surrounding chemical space. The primary goal is to install a variety of functional groups at specific positions on the ring system to probe structure-activity relationships (SAR). The N1 position of the isoxazolone ring is a particularly attractive point for modification.[5]

Core Synthesized Isoxazolo[3,4-b]pyridine Core N_Alkylation N1-Alkylation/ Arylation Core->N_Alkylation Pyridine_Func Pyridine Ring Functionalization (e.g., Cross-Coupling) Core->Pyridine_Func Library Diverse Compound Library N_Alkylation->Library Pyridine_Func->Library Screening Biological Screening (e.g., Antifungal Assay) Library->Screening SAR SAR Analysis & Lead Optimization Screening->SAR SAR->N_Alkylation Iterate

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Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, two-step experimental protocol for the synthesis of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis commences with the construction of the core pyridine structure through a multicomponent reaction to yield the key intermediate, 2-amino-4,6-dimethylnicotinonitrile. This is followed by a cyclocondensation reaction with hydroxylamine to form the final isoxazolo[3,4-b]pyridine scaffold. This guide emphasizes the causality behind experimental choices, providing a robust and reproducible methodology grounded in established chemical principles.

Introduction

The isoxazolo[3,4-b]pyridine ring system is a significant heterocyclic scaffold due to its presence in various biologically active molecules. The fusion of the isoxazole and pyridine rings creates a unique electronic and steric environment, making it a valuable target for drug discovery and development. Specifically, derivatives of this scaffold have been explored for their potential as kinase inhibitors and other therapeutic agents. The title compound, this compound, serves as a key building block for the synthesis of more complex derivatives. This protocol details a reliable and efficient pathway to access this important molecule.

The synthetic strategy is bifurcated into two primary stages:

  • Formation of the Pyridine Core: Synthesis of the intermediate, 2-amino-4,6-dimethylnicotinonitrile, via a one-pot multicomponent reaction.

  • Annulation of the Isoxazole Ring: Cyclization of the aminonicotinonitrile intermediate with hydroxylamine to yield the target compound.

Overall Reaction Scheme

Part 1: Synthesis of 2-amino-4,6-dimethylnicotinonitrile (Intermediate)

This step employs a well-established method for pyridine synthesis, the Guareschi-Thorpe reaction, which involves the condensation of a β-keto compound (generated in situ), an active methylene compound (malononitrile), and an ammonia source (ammonium acetate).

Mechanism & Rationale

The reaction proceeds through an initial Knoevenagel condensation between acetaldehyde and malononitrile, followed by a Michael addition of the enolate of acetone. The resulting intermediate then undergoes cyclization and subsequent aromatization, driven by the formation of the stable pyridine ring. Ethanol is chosen as a polar protic solvent to facilitate the dissolution of the reactants and intermediates. Reflux conditions provide the necessary activation energy for the condensation and cyclization steps. Ammonium acetate serves as both the nitrogen source for the pyridine ring and a mild acidic catalyst.

Materials and Equipment
Reagent/MaterialFormulaM.W.QuantityMoles (equiv.)
AcetoneC₃H₆O58.081.45 mL20 mmol (1.0)
AcetaldehydeC₂H₄O44.051.12 mL20 mmol (1.0)
MalononitrileC₃H₂N₂66.061.32 g20 mmol (1.0)
Ammonium AcetateC₂H₇NO₂77.082.31 g30 mmol (1.5)
Ethanol (Absolute)C₂H₅OH46.0740 mL-
Round-bottom flask--100 mL-
Reflux condenser----
Magnetic stirrer/hotplate----
Buchner funnel & flask----
Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetone (1.45 mL, 20 mmol), malononitrile (1.32 g, 20 mmol), ammonium acetate (2.31 g, 30 mmol), and absolute ethanol (40 mL).

  • Addition of Acetaldehyde: While stirring the mixture, carefully add acetaldehyde (1.12 mL, 20 mmol). Safety Note: Acetaldehyde is volatile and has a low boiling point. Handle in a well-ventilated fume hood.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux with continuous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. If not, the volume of the solvent can be reduced by rotary evaporation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The expected product is a white to pale yellow solid.

Part 2: Synthesis of this compound (Final Product)

This step involves the cyclocondensation of the ortho-aminonitrile with hydroxylamine. The reaction is a classic example of forming a 3-amino-isoxazole ring fused to another heterocyclic system.

Mechanism & Rationale

The reaction is initiated by the nucleophilic attack of hydroxylamine on the nitrile carbon of the 2-amino-4,6-dimethylnicotinonitrile. The resulting amidoxime intermediate then undergoes an intramolecular cyclization, with the hydroxyl group attacking the C2 carbon of the pyridine ring, leading to the displacement of the amino group and subsequent aromatization to form the stable isoxazolo[3,4-b]pyridine system. Toluene is used as a high-boiling, non-polar solvent to achieve the necessary reaction temperature. Pyridine is added as a base to neutralize the HCl released from hydroxylamine hydrochloride and to catalyze the reaction.[1]

Materials and Equipment
Reagent/MaterialFormulaM.W.QuantityMoles (equiv.)
2-amino-4,6-dimethylnicotinonitrileC₈H₉N₃147.181.47 g10 mmol (1.0)
Hydroxylamine HydrochlorideNH₂OH·HCl69.491.04 g15 mmol (1.5)
PyridineC₅H₅N79.102.4 mL30 mmol (3.0)
TolueneC₇H₈92.1450 mL-
Round-bottom flask--100 mL-
Reflux condenser----
Magnetic stirrer/hotplate----
Rotary evaporator----
Column chromatography setup----
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-4,6-dimethylnicotinonitrile (1.47 g, 10 mmol) and hydroxylamine hydrochloride (1.04 g, 15 mmol) in toluene (50 mL).

  • Addition of Base: Add pyridine (2.4 mL, 30 mmol) to the suspension.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 110 °C). Maintain the reflux with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC.

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. A precipitate of pyridinium hydrochloride will form. Remove the solid by filtration.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The crude residue is then purified by column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Isolation and Drying: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent by rotary evaporation. Dry the resulting solid under vacuum to obtain this compound as a crystalline solid.

Visualization of Workflow

SynthesisWorkflow cluster_step1 Part 1: Synthesis of Intermediate cluster_step2 Part 2: Synthesis of Final Product A Mix Acetone, Malononitrile, Ammonium Acetate in Ethanol B Add Acetaldehyde A->B C Reflux for 6-8 hours B->C D Cool to Room Temperature C->D E Filter and Collect Solid D->E F Wash with Cold Ethanol E->F G Dry under Vacuum F->G H Intermediate: 2-amino-4,6-dimethylnicotinonitrile G->H I Suspend Intermediate and Hydroxylamine·HCl in Toluene H->I Proceed to Cyclization J Add Pyridine I->J K Reflux for 12-18 hours J->K L Cool and Filter K->L M Concentrate Filtrate L->M N Purify by Column Chromatography M->N O Isolate and Dry Product N->O P Final Product: This compound O->P

Caption: Workflow for the synthesis of this compound.

Troubleshooting

  • Low yield in Step 1: Ensure all reagents are of good quality and anhydrous ethanol is used. The reaction is sensitive to moisture. Incomplete reaction can be addressed by extending the reflux time.

  • Oily product in Step 1: This may indicate impurities. Attempt to triturate the oil with a small amount of cold ethanol or diethyl ether to induce crystallization.

  • Incomplete reaction in Step 2: The cyclization can be slow. Ensure the reaction is maintained at a vigorous reflux. If the reaction stalls, the addition of more pyridine or a stronger, non-nucleophilic base might be considered.

  • Purification difficulties in Step 2: If the product is difficult to separate from starting material, careful optimization of the solvent system for column chromatography is necessary. A shallow gradient elution is recommended.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Malononitrile is toxic and should be handled with care.

  • Acetaldehyde is highly flammable and volatile.

  • Pyridine and toluene are flammable and have characteristic strong odors. Avoid inhalation of vapors.

  • Hydroxylamine hydrochloride is corrosive and an irritant.

References

  • Gouda, M. A., et al. (2014). Chemistry of 2-Amino-3-cyanopyridines. Synthesis, 44(3), 297-330.

Sources

Application Note: Protocols for the Characterization of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazolopyridine core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] Notably, substituted pyrazolo[3,4-b]pyridines, a related scaffold, have been successfully developed as potent inhibitors for various protein kinases, including CDKs, FGFR, and TRK.[3][4][5] This application note focuses on a specific derivative, 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine, and provides a comprehensive guide for its evaluation as a kinase inhibitor. Drawing on established methodologies and recent findings that link derivatives of this compound to Fms-like tyrosine kinase 3 (FLT3), this document outlines detailed protocols for compound handling, in vitro enzymatic assays, and cell-based functional assays to rigorously characterize its inhibitory potential and mechanism of action.[6]

Part 1: Compound Handling and Preparation

Proper handling and preparation of the test compound are foundational to generating reliable and reproducible data. The following guidelines are based on standard laboratory practices for small molecule inhibitors.

1.1. Compound Information

  • Compound Name: this compound

  • CAS Number: 670246-33-0[7]

  • Molecular Formula: C₈H₉N₃O[7]

  • Molecular Weight: 163.18 g/mol [7]

1.2. Stock Solution Preparation The key to accurate dosing is the preparation of a high-concentration, soluble stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent for most kinase inhibitors due to its high solubilizing power.[8]

  • Recommendation: Prepare a 10 mM stock solution in 100% anhydrous DMSO.

  • Procedure:

    • Weigh the required amount of this compound in a sterile microfuge tube.

    • Add the calculated volume of 100% DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly for 2-5 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but always check for compound stability under these conditions.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C in a desiccated environment to minimize freeze-thaw cycles and prevent water absorption by DMSO.[7]

1.3. Experimental Dilutions

  • Causality: Serial dilutions should be prepared fresh for each experiment from the stock solution. This minimizes the risk of compound precipitation or degradation in aqueous buffers over time. For most assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced artifacts.

Part 2: In Vitro Enzymatic Inhibition Assay

To determine the direct inhibitory effect of the compound on purified kinase enzymes, a robust and sensitive biochemical assay is required. The ADP-Glo™ Kinase Assay is a widely adopted luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[8][9] It is a universal assay applicable to nearly any kinase.[10]

2.1. Principle of the ADP-Glo™ Assay The assay is a two-step process. First, the kinase reaction is performed. After incubation, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used by a luciferase to produce a light signal proportional to the initial ADP concentration.[9] An inhibitor will reduce ADP production, resulting in a lower luminescent signal.

2.2. Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A 1. Serial Dilution of Compound in DMSO C 3. Add Compound to Plate A->C B 2. Prepare Kinase and Substrate/ATP Mixes D 4. Add Kinase Enzyme B->D F 6. Initiate Reaction with Substrate/ATP Mix B->F C->D E 5. Pre-incubate (10 min @ RT) D->E E->F G 7. Incubate (60 min @ 30°C) F->G H 8. Add ADP-Glo™ Reagent (40 min @ RT) G->H I 9. Add Kinase Detection Reagent (30 min @ RT) H->I J 10. Read Luminescence I->J K 11. Plot Data & Calculate IC50 J->K

Caption: Workflow for the in vitro luminescence-based kinase assay.

2.3. Detailed Protocol: IC50 Determination for FLT3 Kinase

  • Materials:

    • Recombinant human FLT3 kinase

    • Suitable peptide substrate for FLT3

    • ATP, MgCl₂

    • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[8]

    • ADP-Glo™ Kinase Assay Kit (Promega or similar)[9]

    • White, opaque 384-well assay plates

    • This compound (test compound)

    • Staurosporine (positive control inhibitor)[8]

  • Procedure:

    • Compound Plating: Create a 10-point, 1:3 serial dilution of the test compound in DMSO, starting from a high concentration (e.g., 1 mM). Transfer a small volume (e.g., 25 nL) of each dilution into a 384-well plate. Include "DMSO only" (0% inhibition) and "Staurosporine" (100% inhibition) controls.

    • Kinase Addition: Prepare a solution of FLT3 kinase in Kinase Assay Buffer. Add 2.5 µL of this solution to each well.

    • Inhibitor Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.[11]

    • Reaction Initiation: Prepare a master mix containing the peptide substrate and ATP in Kinase Assay Buffer. Initiate the kinase reaction by adding 2.5 µL of this mixture to each well. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure competitive inhibitors are accurately assessed.

    • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The duration and temperature should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).

    • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step stops the kinase reaction and eliminates any unused ATP.

    • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[8]

    • Data Acquisition: Measure luminescence using a plate reader.

    • Data Analysis:

      • Calculate percent inhibition for each concentration: % Inhibition = 100 * (1 - (Signal_test - Signal_100%_Inh) / (Signal_0%_Inh - Signal_100%_Inh))

      • Plot percent inhibition against the logarithm of inhibitor concentration.

      • Fit the data using a four-parameter logistic (sigmoidal dose-response) model to determine the IC₅₀ value.

2.4. Data Presentation Summarize the results in a table to compare potency and selectivity.

Kinase TargetThis compound IC₅₀ (nM)Staurosporine IC₅₀ (nM)
FLT3[Hypothetical Value: 256][6]5
Kinase B[Hypothetical Value: >10,000]10
Kinase C[Hypothetical Value: 1,500]20
Table 1: Hypothetical inhibitory activity of the test compound. Staurosporine is used as a non-selective positive control.[8]

Part 3: Cellular Activity and Target Engagement

Demonstrating that a compound inhibits a kinase in a test tube is only the first step. It is critical to confirm that the inhibitor can enter cells, engage its target, and elicit a functional response.[12]

3.1. Protocol 1: Cellular Phosphorylation Assay via Western Blot

  • Principle: This assay provides direct evidence of target engagement by measuring the phosphorylation status of the kinase's substrate within the cell.[13] For FLT3, a receptor tyrosine kinase, its activation involves autophosphorylation. Therefore, we can measure the level of phospho-FLT3 (p-FLT3).

  • Cell Line Selection: Use a cell line where the target kinase is active and drives a signaling pathway. For FLT3, the human acute myeloid leukemia (AML) cell line MV4-11 is an excellent model as it harbors an FLT3 internal tandem duplication (FLT3-ITD) mutation, leading to constitutive activation.[6]

G cluster_blot Primary Antibodies A 1. Seed MV4-11 Cells B 2. Treat with Compound (Dose Response, 2-4h) A->B C 3. Lyse Cells & Harvest Protein B->C D 4. Quantify Protein (BCA Assay) C->D E 5. SDS-PAGE Separation D->E F 6. Transfer to Membrane E->F G 7. Immunoblotting F->G H 8. Imaging & Analysis G->H G1 Anti-p-FLT3 G2 Anti-Total FLT3 G3 Anti-Actin (Loading Control)

Caption: Workflow for assessing cellular kinase inhibition via Western Blot.

  • Detailed Protocol:

    • Cell Culture: Seed MV4-11 cells in appropriate media and density in a 6-well plate and allow them to attach or acclimate.

    • Compound Treatment: Treat cells with a serial dilution of this compound for 2-4 hours. Include a DMSO vehicle control.

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • Western Blotting:

      • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

      • Transfer proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

      • Incubate with a primary antibody against phospho-FLT3 (p-FLT3).

      • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

      • Develop with an ECL substrate and image the blot.

    • Self-Validation and Controls: After imaging, strip the membrane and re-probe with an antibody for total FLT3 to confirm that the decrease in phosphorylation is not due to protein degradation. Finally, probe for a loading control like β-actin or GAPDH to confirm equal protein loading across all lanes. Densitometry analysis is used to quantify the p-FLT3/Total FLT3 ratio.

3.2. Protocol 2: Cell Proliferation Assay

  • Principle: Since the proliferation of MV4-11 cells is driven by oncogenic FLT3 signaling, a potent inhibitor should suppress their growth.[6][13] This assay measures the overall functional consequence of kinase inhibition.

  • Procedure:

    • Seed MV4-11 cells at a low density in a 96-well plate.

    • Add a serial dilution of the test compound.

    • Incubate for 72 hours to allow for multiple cell divisions.

    • Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP content as an indicator of metabolic activity) and read the luminescence.

    • Calculate the GI₅₀ (concentration that causes 50% inhibition of cell growth) by fitting the data to a dose-response curve.

Part 4: Investigating the Mechanism of Action

Recent literature has described the design of derivatives of this scaffold as covalent inhibitors of FLT3.[6] Covalent inhibitors form an irreversible bond with the target protein, which can lead to prolonged duration of action. It is therefore prudent to investigate this possibility.

G cluster_rev Reversible Inhibition cluster_cov Covalent Inhibition A Kinase C Kinase-Inhibitor Complex A->C B Inhibitor D Kinase F Kinase-Inhibitor (Covalent Bond) D->F E Inhibitor

Caption: Comparison of reversible and covalent inhibition mechanisms.

  • Experimental Suggestion (Washout Assay):

    • Pre-incubate the FLT3 enzyme with a high concentration of the inhibitor (or DMSO control) for an extended period (e.g., 60 minutes).

    • Rapidly dilute the enzyme-inhibitor complex by a large factor (e.g., 100-fold) into the kinase reaction mix.

    • Immediately measure kinase activity over time.

    • Interpretation: If the inhibitor is reversible, its effect will diminish upon dilution as it dissociates from the enzyme, and activity will recover. If it is covalent, the inhibition will persist despite dilution because the inhibitor is permanently bound.

References

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link][14][15]

  • PMC, NIH. In vitro NLK Kinase Assay. [Link][16]

  • BioAssay Systems. Kinase Inhibitor Screening Services. [Link][11]

  • PubMed. Screening assays for tyrosine kinase inhibitors: A review. [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link][12]

  • CORE. In vitro assay for cyclin-dependent kinase activity in yeast. [Link]

  • Bio-protocol. (2022). In vitro kinase assay. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link][10]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link][13]

  • ResearchGate. Synthesis of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one (1). [Link]

  • PubMed. Synthesis and Antifungal Activity of Some 4,6-Dimethylisoxazolo[3,4- b]pyridin-3(1H)-one Derivatives. [Link][17]

  • PubMed. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. [Link][6]

  • ResearchGate. New derivatives of 4,6-dimethylisoxazolo[3,4-b] pyridin-3(1H)-one: Synthesis, tautomerism, electronic structure and antibacterial activity. [Link][1]

  • NIH. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link][3]

  • PubMed. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. [Link][18]

  • PubMed. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. [Link][4]

  • PubMed Central. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link][19]

  • NIH. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. [Link][5]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link][2]

  • PMC - PubMed Central. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. [Link][20]

Sources

kinase inhibitor assay protocol for 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Biochemical Potency Assessment of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine

Introduction: The Isoxazolopyridine Scaffold in Kinase Inhibition

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology.[1][2] Kinases, a vast family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of most cellular pathways.[3] Their dysregulation is a hallmark of numerous diseases. The isoxazolopyridine scaffold has emerged as a "privileged" heterocyclic core in the design of kinase inhibitors, capable of interacting with the highly conserved ATP-binding site of these enzymes.[4][5][6] this compound represents a key compound from this class. Derivatives of this molecule have been synthesized and evaluated as covalent inhibitors targeting kinases such as Fms-like tyrosine kinase 3 (FLT3) and its internal tandem duplication (ITD) mutants, which are strongly associated with acute myeloid leukemia.[7]

This document provides a comprehensive guide for researchers to determine the in vitro inhibitory potency (specifically, the IC50 value) of this compound and related compounds. We will detail a robust, non-radioactive, luminescence-based biochemical assay protocol using the Promega ADP-Glo™ Kinase Assay platform.[8][9] This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction, making it a universal method for nearly any kinase.[8] As a representative serine/threonine kinase, we will use Casein Kinase 1 (CK1) in our experimental examples, as it is a well-characterized enzyme implicated in various cellular processes and a target for inhibitors with similar heterocyclic structures.[10][11][12]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a homogeneous, two-step luminescent assay that measures the amount of ADP generated in a kinase reaction. The intensity of the light output is directly proportional to the kinase activity.

  • Kinase Reaction & ATP Depletion: The kinase, its substrate, ATP, and the test inhibitor (e.g., this compound) are incubated together. After the reaction reaches its desired endpoint, the ADP-Glo™ Reagent is added. This reagent simultaneously terminates the kinase reaction and depletes the remaining, unconsumed ATP from the mixture.[8][9] This step is crucial for minimizing background signal.

  • ADP to ATP Conversion & Luminescence Detection: The Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP produced by the kinase reaction into ATP. This newly synthesized ATP then fuels a luciferase/luciferin reaction, generating a stable luminescent signal that is measured by a luminometer.[9][13] The amount of light produced directly correlates with the amount of ADP generated, and thus, the activity of the kinase.

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation Kinase Kinase (e.g., CK1) ReactionWell Incubate at 30°C Kinase->ReactionWell Combine in well Substrate Substrate (e.g., α-Casein) Substrate->ReactionWell Combine in well ATP ATP ATP->ReactionWell Combine in well Inhibitor Test Inhibitor Inhibitor->ReactionWell Combine in well Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) ReactionWell->Add_ADP_Glo Reaction Complete Incubate1 Incubate 40 min (Room Temp) Add_ADP_Glo->Incubate1 Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP) Incubate1->Add_Detection Incubate2 Incubate 30-60 min (Room Temp) Add_Detection->Incubate2 Read Measure Luminescence Incubate2->Read

Caption: Workflow of the ADP-Glo™ Kinase Assay for IC50 determination.

PART 1: Experimental Protocol for IC50 Determination

This protocol is designed for a 384-well plate format to facilitate high-throughput screening and dose-response analysis. All reagent volumes should be scaled accordingly for other plate formats, maintaining the recommended 1:1:2 ratio of kinase reaction to ADP-Glo™ Reagent to Kinase Detection Reagent.[13]

Materials and Reagents
ReagentSupplierPurpose
This compoundCustom Synthesis/VendorTest Inhibitor
Recombinant Human CK1δ or CK1εCommercial VendorKinase Enzyme
α-Casein (dephosphorylated)Commercial VendorProtein Substrate
ADP-Glo™ Kinase Assay KitPromega (V9101/V9102)Contains ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, ADP
Kinase Reaction Buffer (1X)User-prepared/Vendor25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA, 2 mM DTT
DMSO, AnhydrousCommercial VendorSolvent for inhibitor stock solution
StaurosporineCommercial VendorPositive Control (Pan-Kinase Inhibitor)
384-well, low-volume, white, flat-bottom platesCommercial VendorAssay Plate (white plates maximize luminescent signal)
Multichannel pipettes, luminometerStandard Lab Equipment
Reagent Preparation
  • Test Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store in small aliquots at -20°C.

  • Kinase Working Solution: Dilute the recombinant CK1 enzyme in 1X Kinase Reaction Buffer to a 2X final concentration. The optimal concentration should be determined empirically by performing a kinase titration to find the EC50-EC80 concentration (the amount of enzyme that produces 50-80% of the maximum signal). This ensures the assay is run under initial velocity conditions.[10]

  • Substrate/ATP Working Solution: Prepare a 2X working solution containing α-casein and ATP in 1X Kinase Reaction Buffer. The final ATP concentration in the assay should be at or near its Michaelis-Menten constant (Km) for the kinase to accurately assess ATP-competitive inhibitors.[14] For many kinases, a starting concentration of 10-50 µM ATP is appropriate.

  • Inhibitor Dilution Series: Prepare a serial dilution of the test inhibitor.

    • Create a primary dilution series in 100% DMSO.

    • From this, prepare an intermediate 4X working dilution plate by diluting the DMSO series into the 1X Kinase Reaction Buffer. This minimizes the final DMSO concentration in the assay well to ≤1%, preventing solvent-induced artifacts.

Assay Procedure (384-Well Plate)

The final volume in the kinase reaction step will be 10 µL.

  • Add Inhibitor: Dispense 2.5 µL of the 4X inhibitor dilutions (or 4X buffer with DMSO for "no inhibitor" and "no enzyme" controls) into the appropriate wells of the 384-well plate.

  • Add Kinase: Add 5 µL of the 2X Kinase Working Solution to all wells except the "no enzyme" negative controls. For these controls, add 5 µL of 1X Kinase Reaction Buffer instead.

  • Pre-incubation: Gently mix the plate on a plate shaker for 1 minute. Pre-incubate the plate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.[3]

  • Initiate Kinase Reaction: Add 2.5 µL of the 2X Substrate/ATP Working Solution to all wells to start the reaction. Mix the plate gently.

  • Incubation: Cover the plate to prevent evaporation and incubate at 30°C for 60 minutes. The incubation time should be within the linear range of the kinase reaction.[14]

  • Equilibrate to Room Temperature: If the reaction was performed at an elevated temperature, allow the plate to cool to room temperature before proceeding.[13]

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.[9]

  • Develop Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[9][13]

  • Measure Luminescence: Read the plate on a luminometer with an integration time of 0.25-1 second per well.[13]

PART 2: Data Analysis and Interpretation

Calculating Percent Inhibition

The raw data will be in Relative Luminescence Units (RLU). The percentage of kinase inhibition is calculated for each inhibitor concentration.

Controls:

  • High Signal (0% Inhibition): Wells containing kinase, substrate, ATP, and only DMSO (no inhibitor). Let's call the average RLU for this LUM_max.

  • Low Signal (100% Inhibition): Wells containing substrate, ATP, and DMSO, but no kinase enzyme. Let's call the average RLU for this LUM_bkg (background).

Formula: Percent Inhibition = 100 * (1 - (LUM_sample - LUM_bkg) / (LUM_max - LUM_bkg))

Where LUM_sample is the RLU from a well containing the test inhibitor.

Determining the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor at which it reduces the enzyme activity by 50%.[14]

  • Plot the Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).

  • The IC50 value is determined from the curve fit. This analysis can be performed using software such as GraphPad Prism, Origin, or similar data analysis packages.

IC50_Curve_Concept cluster_graph IC50 Dose-Response Curve origin->y_axis origin->x_axis p1->p2 p2->p3 p3->p4 p4->p5 p5->p6 p6->p7 ic50_point ic50_point->x_ic50 y_50->ic50_point

Caption: Conceptual plot for IC50 value determination from a dose-response curve.

PART 3: Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the generated data, every assay should include the following validation steps:

  • Z'-Factor Calculation: The Z'-factor is a statistical measure of the quality of a high-throughput screening assay. It is calculated from the positive (0% inhibition) and negative (100% inhibition) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for inhibitor screening.

    • Z' = 1 - (3 * (SD_max + SD_bkg)) / |Mean_max - Mean_bkg|

  • Positive Control Inhibitor: A known inhibitor of the target kinase (e.g., Staurosporine for many kinases, or a CK1-specific inhibitor like PF-670462[11][14]) should be run in parallel. The resulting IC50 value should be consistent with historically reported values, validating the assay performance.

  • ATP-ADP Standard Curve: To confirm the assay is performing correctly, a standard curve can be generated by creating samples with known percentages of ATP converted to ADP. This demonstrates a linear relationship between ADP concentration and luminescent signal.[9][13]

  • DMSO Tolerance: The assay should be tested with a range of DMSO concentrations to confirm that the final concentration used in the screen does not significantly impact kinase activity.

Conclusion

This application note provides a detailed, field-proven protocol for determining the biochemical potency of this compound and its analogs. By employing a robust and sensitive platform like the ADP-Glo™ Kinase Assay, researchers can generate high-quality, reproducible IC50 data. Adherence to the principles of causality, self-validation, and proper data analysis will ensure that the resulting insights are trustworthy and can confidently guide structure-activity relationship (SAR) studies and lead optimization efforts in the drug development pipeline.

References

  • Unknown. (n.d.). ADP Glo Protocol. Retrieved from [Link]

  • BMG Labtech. (2022). LanthaScreen Technology on microplate readers. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Retrieved from [Link]

  • EMD Millipore. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Retrieved from [Link]

  • Cheong, J. K., et al. (2022). The protein kinase CK1: Inhibition, activation, and possible allosteric modulation. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Wallace, E. M., et al. (2006). 3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sztanke, K., et al. (2018). Synthesis and Antifungal Activity of Some 4,6-Dimethylisoxazolo[3,4- b]pyridin-3(1H)-one Derivatives. PubMed. Retrieved from [Link]

  • Subbaiah, M. A. M., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Retrieved from [Link]

  • Li, Y., et al. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one (1). Retrieved from [Link]

  • Miri, R., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. PubMed. Retrieved from [Link]

  • Subbaiah, M. A. M., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2014). New derivatives of 4,6-dimethylisoxazolo[3,4-b] pyridin-3(1H)-one: Synthesis, tautomerism, electronic structure and antibacterial activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK inhibitor. Retrieved from [Link]

  • Labiotech.eu. (2025). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Retrieved from [Link]

  • Duan, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. Retrieved from [Link]

  • Vanderwel, S. N., et al. (2002). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Zhang, H., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Foulon, C., et al. (2020). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PubMed Central. Retrieved from [Link]

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antifungal activity testing of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Antifungal Activity Testing of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

The emergence of drug-resistant fungal pathogens represents a significant threat to public health, necessitating the urgent discovery of novel antifungal agents. Isoxazolo[3,4-b]pyridine scaffolds have garnered interest as privileged structures in medicinal chemistry due to their diverse biological activities. This document provides a comprehensive guide for evaluating the antifungal potential of this compound derivatives. We present detailed, field-proven protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), adhering to internationally recognized standards. The causality behind critical experimental steps is explained to ensure robust and reproducible data generation, empowering research teams to make informed decisions in the drug discovery pipeline.

Introduction: The Rationale for Novel Antifungal Discovery

The fungal kingdom is vast, but only a few hundred species are known to cause disease in humans. However, these pathogens, particularly species from the Candida, Aspergillus, and Cryptococcus genera, are responsible for a substantial burden of morbidity and mortality, especially in immunocompromised populations. The existing antifungal armamentarium is limited to a few drug classes, and the rise of resistance to these agents is a critical concern.

Nitrogen-containing heterocyclic compounds are a cornerstone of modern pharmacology. The isoxazolo[3,4-b]pyridine core, in particular, presents a unique three-dimensional structure that can engage with biological targets. The specific derivatives, this compound, offer a promising starting point for antifungal drug discovery. Evaluating their activity requires standardized, rigorous, and well-controlled susceptibility testing methods. This guide is grounded in the principles established by the Clinical and Laboratory Standards Institute (CLSI), providing a framework for generating high-quality, comparable data.

Core Principles of Antifungal Susceptibility Testing

The primary objective of antifungal susceptibility testing is to determine the lowest concentration of an investigational compound that can inhibit the visible growth of a fungus (MIC) and the lowest concentration that results in fungal death (MFC).

  • Minimum Inhibitory Concentration (MIC): This is a measure of the fungistatic activity of a compound. It is determined by challenging a standardized fungal inoculum with a serial dilution of the test compound. The MIC is the lowest concentration at which no visible growth is observed.

  • Minimum Fungicidal Concentration (MFC): This is a measure of the fungicidal activity. It is an extension of the MIC assay, where aliquots from wells showing no growth are sub-cultured onto drug-free agar. The MFC is the lowest compound concentration from which no fungal colonies grow on the sub-culture plates.

A compound is generally considered fungicidal if the MFC/MIC ratio is ≤ 4. A ratio > 4 typically indicates fungistatic activity. This distinction is crucial for therapeutic development, as fungicidal agents are often preferred for treating infections in immunocompromised patients.

Experimental Workflow Overview

The overall process, from receiving the test compounds to final data analysis, follows a systematic progression. The workflow is designed to ensure consistency and minimize variability between experiments.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis P1 Prepare & Sterilize Media and Buffers P3 Culture & Standardize Fungal Inoculum P1->P3 P2 Prepare Compound Stock (e.g., in DMSO) P4 Perform Serial Dilutions of Compound in 96-Well Plate P2->P4 P5 Inoculate Plate with Standardized Fungal Suspension P3->P5 P4->P5 P6 Incubate Plate (e.g., 24-48h at 35°C) P5->P6 A1 Read MIC Values (Visually or Spectrophotometrically) P6->A1 A2 Spot for MFC Determination on Drug-Free Agar A1->A2 A3 Incubate MFC Plates & Count Colonies A2->A3 A4 Calculate MFC/MIC Ratio & Interpret Results A3->A4

Caption: High-level workflow for antifungal susceptibility testing.

Detailed Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the CLSI M27-A3 guidelines for yeast and provides a robust method for determining the MIC of the test compounds.

4.1. Materials and Reagents

  • Test Compounds: this compound derivatives

  • Fungal Strains: e.g., Candida albicans (ATCC 90028), Cryptococcus neoformans (ATCC 208821), Aspergillus fumigatus (ATCC 204305)

  • Growth Medium: RPMI-1640 with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • Solvent: Dimethyl sulfoxide (DMSO), sterile

  • Labware: Sterile 96-well flat-bottom microtiter plates, sterile reagent reservoirs, multichannel pipettes, sterile pipette tips.

  • Equipment: Spectrophotometer or plate reader (530 nm), incubator (35°C), biosafety cabinet.

  • Controls:

    • Positive Control: Fluconazole or Amphotericin B

    • Negative Control: Medium only (sterility control)

    • Growth Control: Medium + Inoculum (no compound)

    • Solvent Control: Medium + Inoculum + Max concentration of DMSO

4.2. Step-by-Step Methodology

  • Preparation of Fungal Inoculum:

    • Rationale: Standardizing the starting number of fungal cells is the most critical step for reproducibility. A high inoculum density can lead to falsely elevated MICs.

    • a. From a fresh (24-48h) culture on Sabouraud Dextrose Agar (SDA), pick 3-5 colonies.

    • b. Suspend the colonies in 5 mL of sterile saline (0.85% NaCl).

    • c. Vortex for 15 seconds to ensure a homogenous suspension.

    • d. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to 1-5 x 10⁶ CFU/mL for yeast). This can be done by adding more saline or more fungal colonies.

    • e. Prepare the final working inoculum by making a 1:1000 dilution of the adjusted suspension in the RPMI-1640 assay medium. This results in a final concentration of 1-5 x 10³ CFU/mL.

  • Preparation of Compound Plate:

    • Rationale: A serial two-fold dilution series is standard for determining MIC. Using a dedicated plate for dilutions minimizes errors.

    • a. Prepare a stock solution of each test derivative in DMSO (e.g., 10 mg/mL).

    • b. In a separate 96-well plate (the "drug plate"), add 100 µL of RPMI medium to all wells.

    • c. Add a calculated volume of the compound stock solution to the first well to achieve 4x the highest desired final concentration, and mix thoroughly.

    • d. Perform a 1:2 serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate.

  • Assay Execution:

    • a. Transfer 50 µL from each well of the "drug plate" to a new, sterile 96-well "test plate".

    • b. Add 50 µL of the standardized fungal inoculum (from step 1e) to each well of the test plate containing the compound. This brings the final volume to 100 µL and dilutes the compound to the final desired test concentration.

    • c. Include all necessary controls on each plate.

    • d. Seal the plates with a breathable membrane or place them in a humidified chamber to prevent evaporation.

    • e. Incubate at 35°C for 24-48 hours.

  • MIC Determination:

    • Rationale: The endpoint is defined as the concentration at which a significant reduction in growth is observed compared to the growth control.

    • a. Visually inspect the plates. The MIC is the lowest concentration of the compound where there is no visible turbidity. For some compounds, a slight haze may persist; in this case, the MIC is often defined as the concentration that achieves ~50% growth inhibition compared to the control.

    • b. Alternatively, read the optical density (OD) at 530 nm using a microplate reader. The MIC is the concentration that inhibits growth by ≥50% relative to the growth control.

G cluster_prep Inoculum & Drug Prep cluster_assay Plate Setup & Incubation cluster_readout MIC Readout P1 Adjust Fungal Suspension to 0.5 McFarland P2 Create 1:1000 Dilution in RPMI Medium P1->P2 A2 Add 50µL of Inoculum to Test Plate P2->A2 P3 Prepare 2x Compound Serial Dilutions A1 Add 50µL of 2x Drug to Test Plate P3->A1 A1->A2 A3 Add Controls (Growth, Sterility) A2->A3 A4 Incubate at 35°C for 24-48h A3->A4 R1 Visually Inspect Wells for Turbidity A4->R1 R2 Define MIC as Lowest Well with No Visible Growth R1->R2

Application Notes & Protocols: A Guide to Antibacterial Screening of Isoxazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antibacterial Agents

The relentless rise of antimicrobial resistance presents a formidable challenge to global health. In this landscape, the exploration of novel chemical scaffolds is paramount for the discovery of next-generation antibiotics. Isoxazolopyridine derivatives have emerged as a promising class of heterocyclic compounds, with studies indicating their potential for a broad spectrum of biological activities, including antibacterial action.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively screen isoxazolopyridine compounds for antibacterial efficacy.

This document moves beyond a simple recitation of protocols. It is designed as a strategic guide, explaining the causality behind experimental choices and providing a self-validating system for generating reliable and reproducible data. We will detail primary screening methods to identify initial "hits," secondary assays to probe the mechanism of action, and best practices for data interpretation and presentation, grounded in authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI).

Strategic Screening Workflow for Isoxazolopyridine Compounds

A successful antibacterial screening campaign follows a logical progression from broad, high-throughput methods to more detailed, mechanism-focused assays. This tiered approach ensures that resources are focused on the most promising compounds.

Screening_Workflow cluster_0 PART 1: Primary Screening cluster_1 PART 2: Hit Confirmation & Secondary Assays cluster_2 PART 3: Lead Optimization Primary_Screen Initial Hit Identification (e.g., Agar Well Diffusion) MIC_Determination Quantitative Analysis (Broth Microdilution - MIC) Primary_Screen->MIC_Determination Active Compounds Hit_Confirmation Confirm MIC & Purity MIC_Determination->Hit_Confirmation Promising Hits MOA_Studies Mechanism of Action Studies (e.g., Membrane Integrity) Hit_Confirmation->MOA_Studies Confirmed Hits SAR_Studies Structure-Activity Relationship (SAR) MOA_Studies->SAR_Studies Characterized Hits

Caption: High-level workflow for antibacterial screening of novel compounds.

Part 1: Primary Screening - Identifying Active Compounds

The initial goal is to efficiently identify which isoxazolopyridine compounds in a library possess any antibacterial activity. Qualitative methods are often employed first, followed by quantitative assays for active compounds.

Agar Well Diffusion Assay: A First Look at Activity

The agar diffusion method is a versatile and cost-effective technique for preliminary screening.[3][4] It relies on the diffusion of the test compound through an agar medium inoculated with a specific bacterial strain.[4]

Scientific Principle: A compound with antibacterial properties will diffuse into the agar, creating a concentration gradient. If the concentration is sufficient to inhibit bacterial growth, a clear "zone of inhibition" will appear around the well.[4][5] The size of this zone provides a qualitative measure of the compound's potency.[3][4]

Detailed Protocol:

  • Prepare Inoculum: From a fresh overnight culture, create a bacterial suspension in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard. This standardization is critical for reproducibility.[6]

  • Inoculate Agar Plates: Using a sterile cotton swab, uniformly streak the standardized bacterial suspension over the entire surface of a Mueller-Hinton Agar (MHA) plate.[5]

  • Create Wells: Aseptically punch wells (typically 6-8 mm in diameter) into the inoculated agar using a sterile cork borer or pipette tip.[7]

  • Load Compounds: Carefully pipette a fixed volume (e.g., 50-100 µL) of the isoxazolopyridine compound, dissolved in a suitable solvent like DMSO, into each well.

  • Implement Controls (Self-Validation):

    • Positive Control: A well containing a known antibiotic (e.g., Ciprofloxacin).

    • Negative Control: A well containing only the solvent (e.g., DMSO) used to dissolve the test compounds. This is crucial to ensure the solvent itself does not inhibit bacterial growth.[5]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[5]

  • Measure and Record: After incubation, use calipers to measure the diameter of the zone of inhibition in millimeters (mm).[5]

Data Presentation Example:

Compound IDBacterial StrainSolventZone of Inhibition (mm)
ISO-PYR-001S. aureus ATCC 25923DMSO18
ISO-PYR-002S. aureus ATCC 25923DMSO0
CiprofloxacinS. aureus ATCC 25923Water25
DMSO (Solvent)S. aureus ATCC 25923N/A0
Broth Microdilution: Determining the Minimum Inhibitory Concentration (MIC)

For compounds showing activity in the diffusion assay, the next step is to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9][10] This quantitative method is the gold standard for susceptibility testing.[11]

Scientific Principle: This assay tests a compound's efficacy across a range of concentrations. By using serial dilutions, it precisely identifies the concentration at which bacterial growth is inhibited, providing a key quantitative metric for comparing compound potency.[9][12]

Caption: Example of MIC determination using broth microdilution.

Detailed Protocol (Following CLSI M07 Guidelines[13]):

  • Prepare Compound Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the isoxazolopyridine compound in cation-adjusted Mueller-Hinton Broth (CAMHB). Typical concentration ranges might be from 128 µg/mL down to 0.25 µg/mL.

  • Prepare Bacterial Inoculum: Dilute a 0.5 McFarland standard suspension into CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculate Plate: Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Implement Controls (Self-Validation):

    • Growth Control: A well containing inoculum and broth but no compound. This well should show turbidity after incubation.

    • Sterility Control: A well containing only broth. This well should remain clear.

    • Positive Control: A row dedicated to a standard antibiotic.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[10] This can be determined by visual inspection or using a microplate reader.

Interpreting MIC Values: A lower MIC value indicates that less of the compound is required to inhibit the growth of the organism, suggesting higher potency.[10] It is crucial to understand that the MIC for one antibiotic cannot be directly compared to the MIC of another without considering established clinical breakpoints.[8][9] For novel compounds like isoxazolopyridines, these breakpoints do not exist. Therefore, MICs are used to rank the potency of derivatives against each other and against known antibiotics.

Part 2: Secondary Assays - Probing the Mechanism of Action (MOA)

Once a compound is confirmed as a potent inhibitor (low MIC), understanding how it works is the next critical step. For many antibacterial agents, a primary target is the bacterial cell membrane.

Bacterial Membrane Integrity Assays

These assays determine if a compound disrupts the bacterial cell membrane, a common mechanism for antibacterial agents.

Scientific Principle: These assays use fluorescent dyes that can only enter cells with compromised membranes. An increase in fluorescence indicates that the compound has damaged the cell membrane, leading to cell death.[14][15]

Protocol: LIVE/DEAD BacLight™ Viability Assay

This commercially available kit uses two nucleic acid stains: SYTO® 9 and propidium iodide (PI).[14]

  • SYTO® 9: A green-fluorescent stain that can penetrate both intact and damaged cell membranes.

  • Propidium Iodide (PI): A red-fluorescent stain that can only enter cells with compromised membranes.[16]

  • Prepare Bacterial Suspension: Grow and wash bacteria, then resuspend them in an appropriate buffer (e.g., 0.85% NaCl) to a density of approximately 1 x 10^8 cells/mL.[14]

  • Treat with Compound: Incubate the bacterial suspension with the isoxazolopyridine compound at a relevant concentration (e.g., 1x or 2x the MIC) for a set period (e.g., 30-60 minutes).

  • Stain Cells: Prepare a working solution of the SYTO 9 and PI dyes. Add 3 µL of this dye mixture for every 1 mL of bacterial suspension.[14]

  • Incubate: Incubate the mixture at room temperature in the dark for 15 minutes.[14]

  • Analyze:

    • Fluorescence Microscopy: Place a small aliquot on a slide and view using a fluorescence microscope with appropriate filters. Live bacteria will appear green, while dead or membrane-compromised bacteria will appear red.[14]

    • Flow Cytometry: For a more quantitative analysis, use a flow cytometer to count the number of green- and red-fluorescent cells.

Expected Results: An effective membrane-disrupting compound will show a significant increase in the red-fluorescent (dead) cell population compared to an untreated control.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Inconsistent MIC results Inoculum density too high/low; variations in incubation time; compound precipitation.[17]Strictly adhere to 0.5 McFarland standard; ensure consistent incubation times; check compound solubility in broth and consider alternative solvents if necessary.
No zone of inhibition for a known active compound Poor diffusion of the compound in agar; compound instability.Consider using a different assay like broth microdilution; check the stability of the compound under incubation conditions.
Growth in the sterility control well Contamination of the broth, plates, or pipette tips.Use fresh, sterile materials and maintain strict aseptic technique throughout the protocol.

References

  • Microbiology guide to interpreting minimum inhibitory concentr
  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evalu
  • Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals.
  • Wójcik, E., et al. (2021).
  • MINIMUM INHIBITORY CONCENTRATION INTERPRETATION: Guidelines For Accur
  • How do you interpret Minimum Inhibitory Concentration (MIC) values in culture sensitivity reports?. (2025). Dr.Oracle.
  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document). Journal of Clinical Microbiology.
  • LIVE/DEAD BacLight Bacterial Viability Kit Protocol. Thermo Fisher Scientific - US.
  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document). PubMed.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document). PubMed Central.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIV
  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems. CLSI.
  • Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. (2025).
  • Sahu, S., et al. (Year not available).
  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents.
  • Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. (2020). PMC - PubMed Central.
  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Deriv
  • Simplified, Accurate Method for Antibiotic Assay of Clinical Specimens. ASM Journals.
  • Cell membrane integrity assays The measurement of the absorbance at 260...
  • Balouiri, M., et al. (Year not available). Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central.
  • A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. (2022). Microbiology Society.
  • Recent Methods for the Viability Assessment of Bacterial Pathogens: Advances, Challenges, and Future Perspectives. (2022). NIH.
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Application of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine in Cancer Cell Lines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Novel Covalent Inhibitor for Acute Myeloid Leukemia

4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine and its derivatives are emerging as a promising class of targeted therapeutic agents. Specifically, derivatives of this scaffold have been identified as potent covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1] Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are associated with a poor prognosis, making it a critical target for drug development.[1]

This application note provides a comprehensive guide for researchers and drug development professionals on the utilization of this compound derivatives, with a focus on a key derivative, referred to here as C14 , in AML cancer cell lines. We will delve into its mechanism of action, provide detailed protocols for its application in cell culture, and outline methods for analyzing its therapeutic effects.

Mechanism of Action: Targeting the FLT3 Signaling Pathway

The primary mechanism of action for the this compound derivative C14 is the irreversible covalent inhibition of the FLT3 kinase.[1] This targeted inhibition disrupts the downstream signaling pathways that are constitutively activated by FLT3 mutations, leading to uncontrolled cell proliferation and survival. By blocking the FLT3 signaling cascade, C14 effectively induces apoptosis (programmed cell death) in cancer cells that are dependent on this pathway.[1]

FLT3 Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3-ITD Mutant FLT3-ITD (Constitutively Active) Downstream_Signaling Downstream Signaling (e.g., STAT5, MAPK, PI3K/AKT) FLT3-ITD->Downstream_Signaling Phosphorylation Cascade Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Promotes Apoptosis Apoptosis Proliferation_Survival->Apoptosis Inhibits C14 This compound Derivative (C14) C14->FLT3-ITD Covalent Inhibition caption Inhibition of FLT3 Signaling by C14

Figure 1: Simplified diagram illustrating the inhibitory action of a this compound derivative (C14) on the constitutively active FLT3-ITD signaling pathway, leading to the induction of apoptosis.

Quantitative Data Summary: In Vitro Efficacy

The following table summarizes the reported in vitro efficacy of the this compound derivative C14 against various cancer cell lines.[1]

Cell LineCancer TypeFLT3 StatusIC50 (nM)
MV4-11 Acute Myeloid LeukemiaFLT3-ITD Mutant325
MOLM-13 Acute Myeloid LeukemiaFLT3-ITD Mutant507
HL-60 Acute Promyelocytic LeukemiaFLT3-Independent>10,000

This data highlights the selectivity of C14 for cancer cells harboring the FLT3-ITD mutation, a key indicator of a targeted therapeutic effect with potentially fewer off-target toxicities.[1]

Experimental Protocols

The following protocols are designed to provide a robust framework for evaluating the effects of this compound derivatives in cancer cell lines.

Protocol 1: Cell Culture and Maintenance

This protocol outlines the basic procedures for culturing AML cell lines.

Materials:

  • Human AML cell lines (e.g., MV4-11, MOLM-13, HL-60)

  • Appropriate culture medium (e.g., RPMI-1640 or IMDM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • Incubator (37°C, 5% CO2)

  • T75 culture flasks

Procedure:

  • Maintain cell lines in T75 flasks with the appropriate medium supplemented with 10-20% FBS and 1% Penicillin-Streptomycin.[2]

  • Culture cells in a humidified incubator at 37°C with 5% CO2.

  • Monitor cell density and viability regularly. For suspension cultures like MV4-11 and MOLM-13, maintain cell density between 1 x 10^5 and 2 x 10^6 cells/mL.

  • Subculture the cells every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cell pellet in fresh medium at the desired seeding density.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the compound on cancer cells.

Materials:

  • 96-well plates

  • AML cancer cells

  • This compound derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Plate reader

Procedure:

  • Seed 5,000-10,000 cells per well in a 96-well plate.[2]

  • Allow cells to acclimate for 24 hours.

  • Prepare serial dilutions of the this compound derivative in complete medium.

  • Treat the cells with various concentrations of the compound for 48 or 72 hours. Include a vehicle control (e.g., DMSO).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells acclimate Acclimate for 24h seed_cells->acclimate treat_compound Treat with compound (various concentrations) acclimate->treat_compound incubate_treatment Incubate for 48-72h treat_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt add_dmso Add DMSO to dissolve formazan incubate_mtt->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end caption Workflow for MTT Cell Viability Assay

Figure 2: A step-by-step workflow for determining cell viability using the MTT assay.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by the compound.

Materials:

  • 6-well plates

  • AML cancer cells

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24 or 48 hours.[2]

  • Harvest the cells, including any floating cells in the medium, and wash with cold PBS.[2]

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[2]

  • Incubate for 15 minutes at room temperature in the dark.[2]

  • Analyze the cells by flow cytometry within one hour.

  • Determine the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.[3][4]

Protocol 4: Western Blotting for FLT3 Signaling Pathway Analysis

This protocol is for examining the effect of the compound on the phosphorylation status of FLT3 and its downstream targets.

Materials:

  • AML cancer cells

  • This compound derivative

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the compound at various concentrations and time points.

  • Lyse the cells in ice-cold lysis buffer.[5]

  • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Separate protein lysates by SDS-PAGE and transfer to a membrane.[6][7]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[6]

  • Incubate the membrane with primary antibodies overnight at 4°C.[5]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the changes in protein phosphorylation levels relative to total protein and loading controls.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of targeted therapies against AML and potentially other cancers driven by kinase mutations. The protocols outlined in this guide provide a solid foundation for researchers to investigate the efficacy and mechanism of action of these compounds. Further studies could explore their in vivo efficacy in animal models of AML, investigate potential resistance mechanisms, and expand their application to other cancer types with relevant molecular targets.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.).
  • Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
  • Application Notes and Protocols for Apoptosis Assay with 3'-Methylflavokawin using Flow Cytometry - Benchchem. (n.d.).
  • Apoptosis Protocols | Thermo Fisher Scientific - HK. (n.d.).
  • Application Notes and Protocols for Anticancer Agent 96 in Cell Culture - Benchchem. (n.d.).
  • Cell Viability Assays: An Overview - MolecularCloud. (n.d.).
  • Cell Viability Assays - Creative Bioarray. (n.d.).
  • Assays Used in vitro to Study Cancer Cell Lines - ResearchGate. (n.d.).
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC - NIH. (2018, September 22).
  • Application Notes and Protocols for a Novel Anti-Cancer Compound in Colon Cancer Cell Lines - Benchchem. (n.d.).
  • Synthesis of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one (1). - ResearchGate. (n.d.).
  • Cell viability assays | Abcam. (n.d.).
  • Synthesis and Antifungal Activity of Some 4,6-Dimethylisoxazolo[3,4- b]pyridin-3(1H)-one Derivatives - PubMed. (n.d.).
  • Western Blotting Protocol - Cell Signaling Technology. (n.d.).
  • Western blot protocol - Abcam. (n.d.).
  • Western Blot Protocol | OriGene Technologies Inc. (n.d.).
  • Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed. (2022, September 15).

Sources

The Emergence of Isoxazolopyridines: A New Frontier in Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of deeper biological insights and more sensitive diagnostic tools has placed a significant demand on the development of novel fluorescent probes. Within the diverse landscape of fluorescent scaffolds, the isoxazolopyridine core is rapidly emerging as a promising platform for creating a new generation of probes with tunable photophysical properties and diverse sensing capabilities. This guide provides an in-depth exploration of the development of fluorescent probes derived from isoxazolopyridines, offering researchers, medicinal chemists, and drug development professionals a comprehensive resource, from fundamental design principles to detailed experimental protocols.

The Isoxazolopyridine Scaffold: A Privileged Structure for Fluorescence

The isoxazolopyridine ring system, a bicyclic heterocycle containing both isoxazole and pyridine rings, offers a unique combination of electronic and structural features that make it an attractive scaffold for fluorescent probe design. The inherent electron-deficient nature of the pyridine ring coupled with the electron-rich isoxazole moiety can give rise to intramolecular charge transfer (ICT) characteristics, a key mechanism for modulating fluorescence in response to environmental changes. Furthermore, the rigid, planar structure of the isoxazolopyridine core helps to minimize non-radiative decay pathways, often leading to higher fluorescence quantum yields.

The versatility of the isoxazolopyridine scaffold lies in its amenability to chemical modification. Strategic substitution at various positions on the ring system allows for the fine-tuning of its photophysical properties, including absorption and emission wavelengths, Stokes shift, and quantum yield. This "tunability" is paramount for developing probes with specific spectral characteristics tailored for various applications, such as multiplex imaging or avoiding autofluorescence in biological samples.

Designing Isoxazolopyridine-Based Fluorescent Probes

The rational design of a fluorescent probe is a multifactorial process that balances the photophysical properties of the fluorophore with its ability to selectively interact with a target analyte.[1] The general design of a fluorescent probe consists of three key components: a fluorophore, a recognition unit (receptor), and a linker.

Fluorophore Isoxazolopyridine Core (Fluorophore) Linker Linker Fluorophore->Linker Recognition_Unit Recognition Unit (e.g., Chelator, Reactive Group) Linker->Recognition_Unit Analyte Target Analyte Recognition_Unit->Analyte

Figure 1: General design of a fluorescent probe.

For isoxazolopyridine-based probes, the isoxazolopyridine moiety serves as the core fluorophore. The recognition unit is a functional group that selectively interacts with the target of interest, such as a metal ion, a reactive oxygen species (ROS), or a specific enzyme. The linker connects the fluorophore and the recognition unit, and its nature can influence the overall properties of the probe.

The sensing mechanism of these probes often relies on processes like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT).[2] For instance, in a PET-based sensor, the recognition unit can quench the fluorescence of the isoxazolopyridine core in the absence of the analyte. Upon binding to the analyte, the PET process is inhibited, leading to a "turn-on" of fluorescence.

Synthesis of Isoxazolopyridine Scaffolds

Several synthetic routes have been developed for the construction of the isoxazolopyridine ring system. One efficient method involves the annulation of a pyridine ring to a pre-functionalized isoxazole core.[3] A general synthetic scheme is outlined below:

Start Substituted 2-Chloro-3-nitropyridine Step1 Nucleophilic Substitution with a ketone enolate Start->Step1 Intermediate Intermediate Adduct Step1->Intermediate Step2 Intramolecular Cyclization (e.g., base-mediated) Intermediate->Step2 Product Isoxazolo[4,5-b]pyridine Derivative Step2->Product

Figure 2: A general synthetic workflow for isoxazolo[4,5-b]pyridines.

This approach offers the flexibility to introduce various substituents onto the pyridine ring, which can be further modified to attach recognition units or tune the photophysical properties of the resulting fluorophore.

Photophysical Characterization of Isoxazolopyridine Fluorophores

A thorough characterization of the photophysical properties of a new fluorophore is essential to understand its behavior and potential applications. Key parameters include the absorption and emission spectra, molar absorption coefficient (ε), fluorescence quantum yield (ΦF), and Stokes shift.

Table 1: Comparative Photophysical Properties of Isoxazolopyridine Analogs
Compound ClassAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Stokes Shift (nm)SolventReference
Bis(oxazolo[5,4-b]pyridine)323–347Intense blue0.32–0.84-Chloroform[4][5]
Isothiazolo[4,5-b]pyridine Ester-Red-shifted in polar solvent0.10-0.15-Ethanol[6]
Oxazolo[4,5-b]pyridine-Strong charge transfer character--Acetonitrile[2]
Thiazolo[4,5-b]pyridine (Zn2+ probe)-535 (complex)-85 (upon binding)-[7]

Note: Data for direct isoxazolopyridine fluorophores is limited; this table presents data from closely related structural analogs to provide a comparative perspective.

Protocols for Probe Development and Characterization

This section provides detailed, step-by-step methodologies for the synthesis of a representative isoxazolopyridine fluorophore and its subsequent photophysical characterization.

Protocol 1: Synthesis of a Functionalized Isoxazolo[4,5-b]pyridine Core

This protocol is adapted from established methods for the synthesis of related heterocyclic systems.[3]

Materials:

  • Substituted 2-chloro-3-nitropyridine

  • Substituted acetophenone

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted acetophenone in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Nucleophilic Substitution: Cool the enolate solution back to 0 °C. In a separate flask, dissolve the substituted 2-chloro-3-nitropyridine (1 equivalent) in anhydrous THF and add this solution dropwise to the enolate mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude intermediate in a suitable solvent (e.g., ethanol) and add a base (e.g., sodium ethoxide). Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and neutralize with dilute HCl. Extract the product with an appropriate organic solvent. Purify the crude product by silica gel column chromatography to obtain the desired isoxazolo[4,5-b]pyridine derivative.

Protocol 2: Photophysical Characterization

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Sample Preparation: Prepare a stock solution of the synthesized isoxazolopyridine fluorophore in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1 mM. Prepare a series of dilutions in the desired solvent for analysis.

  • Absorption Spectroscopy: Record the UV-Vis absorption spectrum of a dilute solution (typically 1-10 µM) of the fluorophore from 200 to 800 nm. The wavelength of maximum absorption (λabs) should be identified.

  • Fluorescence Spectroscopy: Excite the sample at its λabs and record the fluorescence emission spectrum. The wavelength of maximum emission (λem) should be determined.

  • Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54). The following equation is used: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

  • Molar Absorption Coefficient (ε) Determination: Using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length (1 cm), calculate ε from the absorption spectrum of a solution of known concentration.

Applications in Research and Drug Development

Isoxazolopyridine-based fluorescent probes hold immense potential across various scientific disciplines.

  • Bioimaging: Probes designed to be sensitive to specific ions (e.g., Zn2+, Ca2+), pH, or viscosity can be used to visualize and quantify these parameters in living cells and tissues.[7] This provides invaluable insights into cellular processes and disease states.

  • Sensing: The high sensitivity and selectivity of these probes make them ideal for the detection of biologically relevant molecules such as reactive oxygen species (ROS), enzymes, and neurotransmitters.[8]

  • Drug Discovery: Fluorescent probes can be employed in high-throughput screening assays to identify and characterize potential drug candidates that modulate the activity of a specific target. They can also be used to study drug uptake and distribution within cells.

Future Perspectives

The development of fluorescent probes from isoxazolopyridines is still in its early stages, but the initial findings from related heterocyclic systems are highly encouraging. Future research will likely focus on:

  • Expanding the Synthetic Toolbox: Developing more efficient and versatile synthetic methods to access a wider range of isoxazolopyridine derivatives.

  • Red-Shifted Probes: Designing probes that absorb and emit in the near-infrared (NIR) region to enable deeper tissue imaging with reduced autofluorescence.

  • Multiplexing Capabilities: Creating a palette of isoxazolopyridine probes with distinct spectral properties for the simultaneous detection of multiple analytes.

  • Theranostic Applications: Integrating therapeutic functionalities with the imaging capabilities of these probes to create "see and treat" agents for diseases like cancer.

The isoxazolopyridine scaffold represents a fertile ground for the innovation of next-generation fluorescent probes. With continued interdisciplinary efforts in chemistry, biology, and materials science, these versatile molecules are poised to illuminate complex biological processes and accelerate the development of new diagnostic and therapeutic strategies.

References

  • Palamarchuk, I. V., Rakhimzhanova, A. S., Volkova, S. S., & Kulakov, I. V. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org. [Link]

  • Anonymous. (n.d.). Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine. PMC. [Link]

  • Palamarchuk, I. V., Rakhimzhanova, A. S., Volkova, S. S., & Kulakov, I. V. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Sciety. [Link]

  • Palamarchuk, I. V., Rakhimzhanova, A. S., Volkova, S. S., & Kulakov, I. V. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. ResearchGate. [Link]

  • Anonymous. (n.d.). Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. ResearchGate. [Link]

  • Anonymous. (n.d.). Synthesis and Fluorescence Properties of Oxazolo[5,4‐b]quinolines: Exploring Structure‐Property Relationships and Design Strategies for Tailored Photophysical Characteristics. ResearchGate. [Link]

  • Anonymous. (n.d.). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][4][5][6]Triazines: Synthesis and Photochemical Properties. PMC. [Link]

  • Anonymous. (n.d.). Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. ResearchGate. [Link]

  • Anonymous. (n.d.). Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances. MDPI. [Link]

  • Anonymous. (n.d.). BODIPY-Based Fluorescent Probes for Selective Visualization of Endogenous Hypochlorous Acid in Living Cells via Triazolopyridine Formation. PMC. [Link]

  • Anonymous. (n.d.). Novel 5-Aryl-[4][5][6]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. MDPI. [Link]

  • Anonymous. (2018). A thiazolo[4,5-b]pyridine-based fluorescent probe for detection of zinc ions and application for in vitro and in vivo bioimaging. PubMed. [Link]

  • Anonymous. (n.d.). Azo-Based Fluorogenic Probes for Biosensing and Bioimaging: Recent Advances and Upcoming Challenges. ResearchGate. [Link]

  • Anonymous. (n.d.). Recent Progress of Activity-Based Fluorescent Probes for Imaging Leucine Aminopeptidase. MDPI. [Link]

Sources

in vitro testing of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine against Candida species

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Evaluation of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine Against Pathogenic Candida Species

Abstract

The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal resistance in Candida species, presents a significant global health challenge. This necessitates the urgent discovery and development of novel antifungal agents with distinct mechanisms of action. The isoxazolo[3,4-b]pyridine scaffold has emerged as a promising heterocyclic core, with various derivatives demonstrating notable antifungal properties[1][2][3]. This application note provides a comprehensive suite of detailed protocols for the initial in vitro characterization of a novel compound from this class, this compound. The methodologies described herein are designed for researchers, scientists, and drug development professionals, providing a robust framework to assess the compound's efficacy against both planktonic (free-floating) and biofilm-associated forms of clinically relevant Candida species. The protocols are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility[4][5].

Part 1: Determination of Antifungal Susceptibility for Planktonic Candida Cells

Scientific Principle

The foundational step in evaluating any new antimicrobial agent is to determine its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of the drug that prevents the visible growth of a microorganism after a specified incubation period. For yeasts, the broth microdilution method is the gold-standard technique, providing a quantitative measure of the compound's potency.[6][7] This protocol is harmonized with the methodologies outlined in the CLSI M27 and EUCAST E.Def 7.4 documents, which are universally accepted for antifungal susceptibility testing.[4][8] The use of RPMI-1640 medium buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) ensures a stable physiological pH of ~7.0 throughout the assay, which is critical as pH fluctuations can significantly alter the activity of both the fungus and the tested compound.[6]

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol details the procedure for determining the MIC of this compound against various Candida species.

Materials and Reagents:

  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Candida species isolates (e.g., C. albicans, C. glabrata, C. parapsilosis)

  • Quality Control (QC) strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate)

  • MOPS powder (0.165 M)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile, flat-bottom, 96-well microtiter plates

  • Spectrophotometer and cuvettes

  • Sterile distilled water and phosphate-buffered saline (PBS)

  • Multi-channel pipette

Methodology:

  • Medium Preparation: Prepare RPMI-MOPS medium by dissolving RPMI-1640 powder in distilled water, adding 34.54 g/L of MOPS, and adjusting the pH to 7.0 ± 0.1 with 1N NaOH. Sterilize by filtration (0.22 µm filter) and store at 4°C.

  • Compound Preparation:

    • Prepare a 10 mg/mL stock solution of the test compound in 100% DMSO.

    • Create an intermediate stock by diluting the primary stock in RPMI-MOPS medium to achieve a concentration of 256 µg/mL (this will be the highest concentration tested). Causality Note: This two-step dilution minimizes the final DMSO concentration in the assay wells to ≤1%, preventing solvent-induced toxicity to the fungal cells.

    • In a 96-well plate ("drug plate"), perform 11 serial two-fold dilutions of the 256 µg/mL solution using RPMI-MOPS medium to obtain a concentration range from 256 µg/mL to 0.125 µg/mL. Prepare 200 µL of each concentration.

  • Inoculum Preparation:

    • Subculture Candida isolates on SDA plates and incubate at 35°C for 24 hours to ensure viability and purity.[9]

    • Select five distinct colonies (≥1 mm) and suspend them in 5 mL of sterile PBS. Vortex for 15 seconds to create a homogenous suspension.

    • Adjust the suspension's turbidity with a spectrophotometer to an optical density (OD) of 0.08-0.10 at 530 nm, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this adjusted suspension 1:1000 in RPMI-MOPS medium to achieve a final working inoculum of 1-5 x 10³ CFU/mL.[7]

  • Plate Inoculation:

    • Using a multichannel pipette, transfer 100 µL from the "drug plate" to a new sterile 96-well "test plate" (columns 1-11).

    • Add 100 µL of the final working inoculum to wells in columns 1-11. This brings the final drug concentrations to a range of 128 µg/mL to 0.0625 µg/mL and the final inoculum to 0.5-2.5 x 10³ CFU/mL.

    • Controls:

      • Growth Control (Column 12): Add 100 µL of RPMI-MOPS and 100 µL of the working inoculum.

      • Sterility Control (e.g., well H12): Add 200 µL of RPMI-MOPS only.

  • Incubation: Seal the plate with a breathable membrane or place it in a container with a moistened towel to prevent evaporation. Incubate at 35°C for 24 hours.

  • MIC Endpoint Reading: The MIC is the lowest drug concentration showing a prominent decrease in turbidity (e.g., ≥50% growth inhibition) compared to the growth control. This can be determined visually or by reading the OD at 490 nm with a plate reader.

Data Presentation: MIC Summary

Results should be summarized to provide a clear overview of the compound's activity spectrum.

Candida SpeciesStrain IDMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
C. albicansATCC 900284 - 16816
C. glabrataClinical Isolate 116 - 643264
C. parapsilosisATCC 220192 - 848
C. tropicalisClinical Isolate 28 - 321632
Table 1: Example MIC data for this compound. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
Workflow Visualization

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout A Prepare Compound Stock (10 mg/mL in DMSO) B Create Drug Dilution Plate (256 to 0.125 µg/mL in RPMI) A->B D Transfer 100 µL Drug Dilutions to Test Plate B->D C Prepare Fungal Inoculum (1-5 x 10^3 CFU/mL in RPMI) E Add 100 µL Inoculum to Test Wells C->E F Set Up Growth & Sterility Controls G Incubate Plate (35°C, 24h) F->G H Read MIC Endpoint (Visual or Spectrophotometric) G->H Determine lowest conc. with ≥50% inhibition

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Part 2: Characterizing Fungistatic vs. Fungicidal Activity

Scientific Principle

While the MIC defines the concentration that inhibits growth, it does not distinguish between agents that merely stop fungal replication (fungistatic) and those that actively kill the fungal cells (fungicidal). A time-kill kinetic assay provides this crucial information by measuring the change in viable cell count (CFU/mL) over time after exposure to the drug.[10] An agent is generally considered fungicidal if it causes a ≥99.9% (or 3-log₁₀) reduction in CFU/mL from the initial inoculum.[11] This assay is vital for predicting in vivo efficacy, as fungicidal agents are often preferred for treating infections in immunocompromised patients.

Protocol 2: Time-Kill Kinetic Assay

This protocol assesses the rate and extent of fungal killing by the test compound at concentrations relative to its MIC.

Materials and Reagents:

  • All materials from Protocol 1

  • Sterile 50 mL conical tubes or culture flasks

  • Sterile PBS for serial dilutions

  • SDA plates

  • Shaking incubator

Methodology:

  • Inoculum Preparation: Prepare a standardized fungal suspension in RPMI-MOPS medium as described in Protocol 1, but adjust the final concentration to a higher density of approximately 1-5 x 10⁵ CFU/mL in multiple tubes. This higher starting inoculum is standard for time-kill assays to allow for accurate quantification of a 3-log reduction.[11]

  • Assay Setup: To separate tubes, add the test compound to achieve final concentrations of 0x (growth control), 1x, 2x, 4x, and 8x the predetermined MIC for the specific isolate.

  • Time Course Sampling: Incubate the tubes at 35°C in a shaking incubator (e.g., 150 rpm) to ensure aeration and prevent cell settling.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw a 100 µL aliquot from each tube.

    • Trustworthiness Note: The T=0 sample should be taken immediately after adding the drug to confirm the starting CFU/mL count.

  • CFU Enumeration:

    • Perform 10-fold serial dilutions of each aliquot in sterile PBS.

    • Plate 100 µL of the appropriate dilutions (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴) onto SDA plates.

    • Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.

    • Count the colonies on plates that have between 30 and 300 colonies and calculate the CFU/mL for each time point.

    • Formula: CFU/mL = (Number of colonies) x (Dilution factor) / (Volume plated in mL)

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. Determine if the compound is fungistatic (CFU count remains stable or decreases by <3-log₁₀) or fungicidal (CFU count decreases by ≥3-log₁₀).

Data Presentation: Time-Kill Kinetics

The results are best visualized with a time-kill curve plot and summarized in a table.

Time (h)Growth Control (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)8x MIC (log₁₀ CFU/mL)
05.105.085.115.09
45.854.854.213.98
86.724.703.152.54
127.514.652.54<2.0 (Fungicidal)
248.234.68 (Fungistatic)<2.0 (Fungicidal)<2.0 (Fungicidal)
Table 2: Example time-kill data for C. albicans. The limit of detection is assumed to be 100 CFU/mL (2.0 log₁₀ CFU/mL). A ≥3-log reduction from T=0 (e.g., from ~5.1 to ≤2.1) indicates fungicidal activity.
Workflow Visualization

TimeKill_Workflow A Prepare Standardized Inoculum (~5 x 10^5 CFU/mL) B Add Compound at Multiples of MIC (0x, 1x, 2x, 4x, 8x) A->B C Incubate Tubes with Shaking (35°C) B->C D Sample Aliquots at Time Points (0, 2, 4, 8, 12, 24h) C->D E Perform Serial Dilutions and Plate on SDA D->E F Incubate Plates (24-48h) & Count Colonies (CFU) E->F G Calculate & Plot log10 CFU/mL vs. Time F->G

Workflow for Time-Kill Kinetic Assay.

Part 3: Assessing Activity Against Drug-Tolerant Candida Biofilms

Scientific Principle

In a clinical setting, Candida infections are frequently associated with the formation of biofilms on surfaces such as catheters and implanted medical devices.[12] Biofilms are highly structured communities of cells encased in a self-produced extracellular matrix, which confers profound resistance to antifungal drugs and host immune responses.[13] Therefore, evaluating a compound's ability to inhibit biofilm formation or eradicate mature biofilms is a critical step. This protocol uses a 96-well plate model to form biofilms, followed by treatment with the test compound. The viability of the remaining biofilm is quantified using a 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) reduction assay.[14] Viable cells with active metabolism reduce the pale XTT tetrazolium salt to a brightly colored formazan product, providing a colorimetric readout of biofilm health.[7][14]

Protocol 3: Biofilm Disruption Assay

This protocol measures the metabolic activity of mature Candida biofilms after treatment with the test compound to determine the Sessile Minimum Inhibitory Concentration (SMIC).

Materials and Reagents:

  • All materials from Protocol 1

  • Sterile, flat-bottom, tissue-culture treated 96-well plates

  • XTT sodium salt

  • Menadione

  • Microplate reader

Methodology:

  • Biofilm Formation:

    • Prepare a standardized Candida suspension of 1 x 10⁶ cells/mL in RPMI-MOPS medium.

    • Add 100 µL of this suspension to the wells of a flat-bottom 96-well plate.[15]

    • Incubate the plate at 37°C for 24-48 hours without agitation to allow for the formation of a mature biofilm. Expertise Note: A 24-48 hour incubation allows for the development of a complex biofilm structure with a protective extracellular matrix, presenting a more rigorous challenge for the test compound.[14][16]

  • Compound Treatment:

    • Gently aspirate the medium from the wells, being careful not to disturb the biofilm adhered to the bottom.

    • Wash the biofilms three times with 200 µL of sterile PBS to remove non-adherent, planktonic cells.[15]

    • Add 100 µL of fresh RPMI-MOPS containing two-fold serial dilutions of the test compound to the washed biofilms. Include a drug-free control.

    • Incubate for an additional 24 hours at 37°C.

  • Biofilm Quantification (XTT Assay):

    • Prepare a fresh XTT-menadione solution. First, dissolve XTT in warm PBS at 0.5 mg/mL. Separately, prepare a 10 mM menadione stock in acetone. Just before use, add 1 µL of the menadione stock for every 1 mL of XTT solution (final menadione concentration of 10 µM).[14]

    • After the drug treatment incubation, wash the biofilms twice with PBS.

    • Add 100 µL of the XTT-menadione solution to each well.

    • Incubate the plate in the dark at 37°C for 2-3 hours.

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: The Sessile MIC (SMIC) is determined as the drug concentration causing a significant reduction (e.g., 50% or 80%) in metabolic activity compared to the drug-free control biofilm. This is often reported as the SMIC₅₀ or SMIC₈₀.

Data Presentation: Biofilm Activity Summary

The antibiofilm activity is summarized by comparing planktonic and sessile MIC values.

Candida SpeciesPlanktonic MIC (µg/mL)Sessile MIC₅₀ (µg/mL)Sessile MIC₈₀ (µg/mL)
C. albicans864128
C. glabrata32>256>256
C. parapsilosis43264
Table 3: Example data comparing the activity of the test compound against planktonic cells and mature biofilms. A significantly higher SMIC compared to the planktonic MIC is common and indicates biofilm-associated resistance.
Workflow Visualization

Biofilm_Workflow cluster_form Biofilm Formation cluster_treat Treatment & Quantification A Seed Plate with 1x10^6 cells/mL B Incubate (24-48h, 37°C) to Form Mature Biofilm A->B C Wash Biofilms with PBS to Remove Planktonic Cells B->C D Add Compound Dilutions & Incubate (24h) C->D E Wash Biofilms D->E F Add XTT-Menadione Solution & Incubate (2-3h) E->F G Read Absorbance (490 nm) F->G H Calculate SMIC50/80 G->H

Workflow for Biofilm Disruption Assay.

Conclusion

This application note provides a validated, step-by-step framework for the comprehensive in vitro evaluation of this compound, or any novel antifungal candidate, against pathogenic Candida species. By systematically determining the MIC, characterizing the agent as fungistatic or fungicidal, and assessing its efficacy against drug-tolerant biofilms, researchers can generate the critical data package needed to support further preclinical and clinical development. Adherence to these standardized, well-referenced protocols ensures the generation of high-quality, reproducible, and comparable data, accelerating the journey from compound discovery to potential therapeutic application.

References

  • CLSI. M44: Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [URL: https://clsi.org/standards/products/microbiology/documents/m44/]
  • El-Sayed, M. F., & Ali, O. M. (2012). Commercial tests for in vitro antifungal susceptibility testing of Candida species compared to standard (NCCLS) broth microdilution. African Journal of Microbiology Research, 6(1), 124-129. [URL: https://academicjournals.org/journal/AJMR/article-full-text-pdf/A4537E620023]
  • Basu, S., et al. (2015). COMPARISON OF TWO IN-VITRO ANTIFUNGAL SUSCEPTIBILITY TESTING METHODS IN CANDIDA ISOLATED FROM CLINICAL SPECIMENS. International Journal of Medical and Pharmaceutical Research, 1(3), 164-173. [URL: https://journalijmpr.com/sites/default/files/issues-pdf/232_0.pdf]
  • O'Toole, G. A. (2011). Biofilm formation assay. Bio-protocol, 1(5), e59. [URL: https://bio-protocol.org/e59]
  • Peeters, E., Nelis, H. J., & Coenye, T. (2008). A 96-well microtiter plate-based method for monitoring formation and antifungal susceptibility testing of Candida albicans biofilms. Journal of Visualized Experiments, (15), 723. [URL: https://www.jove.
  • Sellam, A., & Whiteway, M. (2016). In Vitro Culturing and Screening of Candida albicans Biofilms. Current Protocols in Microbiology, 42, 13A.3.1-13A.3.15. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5066497/]
  • Roudbary, M., et al. (2016). Molecular identification and in-vitro antifungal susceptibility testing of Candida species isolated from patients with onychomycosis. Iranian journal of microbiology, 8(2), 110–117. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4924197/]
  • Pierce, C. G., et al. (2008). Standardized method for in vitro antifungal susceptibility testing of Candida albicans biofilms. Antimicrobial agents and chemotherapy, 52(10), 3648–3654. [URL: https://journals.asm.org/doi/10.1128/AAC.00682-08]
  • Nobile, C. J., & Johnson, A. D. (2017). Assessment and Optimizations of Candida albicans In Vitro Biofilm Assays. mSphere, 2(2), e00054-17. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5405007/]
  • Saczewski, J., et al. (2016). Synthesis and Antifungal Activity of Some 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Derivatives. Medicinal chemistry (Shariqah (United Arab Emirates)), 12(7), 640–646. [URL: https://pubmed.ncbi.nlm.nih.gov/26648215/]
  • De Francesco, M. A., et al. (2023). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 9(4), 438. [URL: https://www.mdpi.com/2309-608X/9/4/438]
  • Ramage, G., et al. (2002). In Vitro Pharmacodynamic Properties of Three Antifungal Agents against Preformed Candida albicans Biofilms Determined by Time-Kill Studies. Antimicrobial Agents and Chemotherapy, 46(11), 3634–3636. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC128711/]
  • Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 52(10), 3648-3654. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2565902/]
  • EUCAST. (2020). EUCAST Definitive Document E.Def 7.3.2: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. [URL: https://www.eucast.org/fileadmin/src/media/PDFs/EUCAST_files/AFST/Files/EUCAST_E_Def_7.3.2_Yeast_testing_definitive_revised_2020.pdf]
  • Quandt, E. M., et al. (2014). Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. Antimicrobial Agents and Chemotherapy, 58(4), 2259–2264. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3993245/]
  • Morace, G., & Borghi, E. (2010). Antifungal susceptibility testing for yeasts: how, when and why, according to the new EUCAST guidelines. Giornale italiano di microbiologia medica, odontoiatrica e clinica, 14(1-4), 17-25. [URL: https://www.scite.ai/paper/antifungal-susceptibility-testing-for-yeasts-how-when-and-why-according-to-the-new-eucast-guidelines-x0a73d83764835697621c107293a525f054b03657]
  • Powers, R. A., & Anderson, D. R. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. Organic Letters, 24(29), 5429-5433. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob01026a]
  • CDC. (2024). Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention. [URL: https://www.cdc.gov/fungal/candida-auris/antifungal-susceptibility-testing.html]
  • Wiederhold, N. P., et al. (2017). SCY-078 Is Fungicidal against Candida Species in Time-Kill Studies. Antimicrobial Agents and Chemotherapy, 61(6), e02443-16. [URL: https://journals.asm.org/doi/10.1128/AAC.02443-16]
  • Saczewski, J., et al. (2016). Synthesis and Antifungal Activity of Some 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Derivatives. ResearchGate. [URL: https://www.researchgate.
  • EUCAST. (2025). Clinical breakpoint table for fungi v. 12.0. European Committee on Antimicrobial Susceptibility Testing. [URL: https://www.eucast.
  • CLSI. (2020). M60: Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. Clinical and Laboratory Standards Institute. [URL: https://clsi.org/standards/products/microbiology/documents/m60/]
  • Klepser, M. E., et al. (1998). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy, 42(5), 1207–1212. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC105771/]
  • Sutton, D. A. (2006). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Seminars in Respiratory and Critical Care Medicine, 27(05), 515-522. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2006-954609]
  • Cleveland, A. A., et al. (2009). Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study. Journal of Clinical Microbiology, 47(6), 1598-1604. [URL: https://journals.asm.org/doi/10.1128/jcm.02077-08]
  • Ciura, K., et al. (2021). Interaction between Antifungal Isoxazolo[3,4-b]Pyridin 3(1H)-One Derivatives and Human Serum Proteins Analyzed with Biomimetic Chromatography and QSAR Approach. Molecules, 26(6), 1588. [URL: https://www.mdpi.com/1420-3049/26/6/1588]
  • Wang, Y., et al. (2021). Time‐kill kinetics of compound 5 f (8×MIC) against C. albicans. ResearchGate. [URL: https://www.researchgate.net/figure/Time-kill-kinetics-of-compound-5-f-8-MIC-against-C-albicans_fig4_351479836]
  • EUCAST. (2023). EUCAST Definitive Document E.Def 7.4: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. [URL: https://www.eucast.org/fileadmin/src/media/PDFs/EUCAST_files/AFST/Files/EUCAST_E_Def_7.4_Yeast_testing_definitive_2023.pdf]
  • EUCAST. (2023). Methods document on MIC testing of yeasts updated by AFST. European Committee on Antimicrobial Susceptibility Testing. [URL: https://www.eucast.org/eucast_news/news_singleview?tx_news_pi1%5Bnews%5D=564&cHash=437a3c3d5206411516e91f1a56641e72]
  • Ciura, K., et al. (2019). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. Molecules, 24(24), 4467. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6943372/]
  • Ciura, K., et al. (2020). Affinity of Antifungal Isoxazolo[3,4-b]pyridine-3(1H)-Ones to Phospholipids in Immobilized Artificial Membrane (IAM) Chromatography. Molecules, 25(20), 4835. [URL: https://www.mdpi.com/1420-3049/25/20/4835]
  • Bautista, D., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3247. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8199201/]
  • Alizadeh, A., & Hosseini, S. A. (2024). Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. ResearchGate. [URL: https://www.researchgate.
  • Ciura, K., et al. (2020). Affinity of Antifungal Isoxazolo[3,4-b]pyridine-3(1H)-Ones to Phospholipids in Immobilized Artificial Membrane (IAM) Chromatography. Molecules, 25(20), 4835. [URL: https://pubmed.ncbi.nlm.nih.gov/33092252/]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. Drawing from established synthetic protocols and extensive troubleshooting experience, this document provides in-depth, practical solutions to frequently encountered issues.

Introduction: A Tale of Two Steps

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the formation of a key intermediate, 2-amino-3-cyano-4,6-dimethylpyridine, via a multicomponent reaction. This is followed by the cyclization of this intermediate with hydroxylamine to form the final isoxazolo[3,4-b]pyridine ring system. While seemingly straightforward, each of these steps presents unique challenges that can significantly impact the overall yield and purity of the final product. This guide will dissect each stage of the synthesis, offering a question-and-answer-based troubleshooting section, detailed experimental protocols, and visual aids to ensure a successful outcome in your laboratory.

Step 1: Synthesis of 2-Amino-3-cyano-4,6-dimethylpyridine

The foundation of a successful synthesis lies in the high-yield preparation of the 2-amino-3-cyano-4,6-dimethylpyridine intermediate. This is typically achieved through a one-pot condensation of acetylacetone, malononitrile, and ammonium acetate, a variation of the Guareschi-Thorpe reaction.[1][2][3]

Troubleshooting Guide & FAQs: Step 1

Question 1: My yield of 2-amino-3-cyano-4,6-dimethylpyridine is consistently low. What are the most likely causes?

Answer: Low yields in this multicomponent reaction are a common frustration and can often be attributed to several factors:

  • Suboptimal Reaction Temperature: The reaction is sensitive to temperature. Too low a temperature will result in a sluggish reaction with incomplete conversion, while excessively high temperatures can lead to the formation of undesired side products and decomposition of the reactants.[1]

  • Incorrect Stoichiometry: The molar ratios of the reactants are critical. An excess of one reactant may not necessarily drive the reaction to completion and can complicate purification.

  • Inefficient Mixing: Inadequate stirring can lead to localized "hot spots" and an inhomogeneous reaction mixture, resulting in inconsistent product formation.

  • Purity of Reagents: The purity of acetylacetone, malononitrile, and ammonium acetate is paramount. Impurities can act as catalysts for side reactions or inhibit the desired reaction pathway.

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion. Conversely, prolonged reaction times, especially at elevated temperatures, can promote the formation of byproducts.

Question 2: I am observing a significant amount of a dark, tarry byproduct. What is it and how can I minimize its formation?

Answer: The formation of dark, polymeric byproducts is a frequent issue in this reaction. This is often due to the self-condensation of acetylacetone or the polymerization of malononitrile under basic conditions, which can be generated in situ from ammonium acetate. To mitigate this:

  • Control the Rate of Addition: Adding the reagents, particularly the base catalyst if one is used, slowly and in a controlled manner can help to minimize side reactions.

  • Optimize the Temperature: As mentioned, maintaining the optimal reaction temperature is crucial. Running the reaction at a slightly lower temperature for a longer duration may be beneficial.

  • Use a Milder Base (if applicable): While ammonium acetate often serves as both the ammonia source and a mild catalyst, some protocols might use an additional base. If so, consider using a weaker, non-nucleophilic base.

Question 3: How can I effectively purify the 2-amino-3-cyano-4,6-dimethylpyridine intermediate?

Answer: Purification of the intermediate is critical for the success of the subsequent cyclization step. The most common methods include:

  • Recrystallization: This is often the most effective method for obtaining highly pure material. A suitable solvent system, such as ethanol/water or isopropanol, should be determined empirically.

  • Column Chromatography: If recrystallization is not sufficient to remove persistent impurities, silica gel column chromatography can be employed. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.[4]

Experimental Protocol: One-Pot Synthesis of 2-Amino-3-cyano-4,6-dimethylpyridine
ReagentMolar Eq.MW ( g/mol )Amount
Acetylacetone1.0100.121.00 g
Malononitrile1.066.060.66 g
Ammonium Acetate8.077.086.17 g
Ethanol-46.0720 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.00 g, 10.0 mmol), malononitrile (0.66 g, 10.0 mmol), and ammonium acetate (6.17 g, 80.0 mmol).

  • Add 20 mL of ethanol to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into 100 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by recrystallization from ethanol/water to afford 2-amino-3-cyano-4,6-dimethylpyridine as a crystalline solid.

Workflow Diagram: Synthesis of the Cyanopyridine Intermediate

Synthesis_Step1 Reactants Acetylacetone, Malononitrile, Ammonium Acetate in Ethanol Reaction Reflux (4-6 hours) Reactants->Reaction Workup Precipitation in Ice Water, Filtration, and Drying Reaction->Workup Purification Recrystallization (Ethanol/Water) Workup->Purification Product 2-Amino-3-cyano-4,6-dimethylpyridine Purification->Product

Caption: Workflow for the synthesis of the cyanopyridine intermediate.

Step 2: Cyclization to this compound

The final step involves the cyclization of the 2-amino-3-cyanopyridine intermediate with hydroxylamine. This reaction proceeds via the formation of an amidoxime intermediate, which then undergoes intramolecular cyclization to form the desired isoxazole ring.

Troubleshooting Guide & FAQs: Step 2

Question 4: The cyclization reaction is not proceeding to completion, and I am recovering a significant amount of the starting material. What can I do?

Answer: Incomplete conversion in the cyclization step can be due to several factors:

  • Insufficient Base: The reaction requires a base to neutralize the hydrochloride in hydroxylamine hydrochloride and to facilitate the cyclization. An inadequate amount of base will stall the reaction.

  • Low Reaction Temperature: The cyclization may require heating to proceed at a reasonable rate. If the reaction is being run at room temperature, consider gently heating the mixture.

  • Purity of the Starting Material: Impurities in the 2-amino-3-cyano-4,6-dimethylpyridine can interfere with the reaction. Ensure the intermediate is of high purity before proceeding.

  • Decomposition of Hydroxylamine: Hydroxylamine can be unstable, especially at elevated temperatures and in the presence of certain metals. Use freshly opened or properly stored hydroxylamine hydrochloride.

Question 5: I am observing the formation of an unknown byproduct along with my desired product. What could it be?

Answer: A potential side reaction is the hydrolysis of the cyano group of the starting material to a carboxamide under the reaction conditions, especially if the reaction is heated for a prolonged period in the presence of a base. This would result in the formation of 2-amino-4,6-dimethylnicotinamide. To minimize this:

  • Control Reaction Time and Temperature: Monitor the reaction closely by TLC and avoid unnecessarily long reaction times or excessive heat.

  • Optimize Base Concentration: Use the minimum amount of base required to drive the reaction to completion.

Question 6: The final product is difficult to purify. What are the recommended purification methods?

Answer: The product, being an amine, can be somewhat polar, which can make purification challenging.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent is the preferred method.

  • Column Chromatography: If the product is an oil or if crystallization is ineffective, silica gel chromatography can be used. A mobile phase containing a small amount of a basic modifier, such as triethylamine (0.1-1%), can help to prevent tailing of the amine product on the silica gel.

Experimental Protocol: Cyclization to this compound
ReagentMolar Eq.MW ( g/mol )Amount
2-Amino-3-cyano-4,6-dimethylpyridine1.0161.191.00 g
Hydroxylamine Hydrochloride1.569.490.65 g
Sodium Ethoxide1.568.050.63 g
Ethanol-46.0725 mL

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-amino-3-cyano-4,6-dimethylpyridine (1.00 g, 6.20 mmol) in 25 mL of absolute ethanol.

  • Add hydroxylamine hydrochloride (0.65 g, 9.30 mmol) to the solution.

  • To this stirred suspension, add sodium ethoxide (0.63 g, 9.30 mmol) portion-wise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add 50 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford this compound.

Reaction Mechanism Diagram

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Cyanopyridine 2-Amino-3-cyano-4,6-dimethylpyridine Amidoxime Amidoxime Intermediate Cyanopyridine->Amidoxime Nucleophilic Addition Hydroxylamine Hydroxylamine Hydroxylamine->Amidoxime Final_Product This compound Amidoxime->Final_Product Intramolecular Cyclization (Dehydration)

Caption: Proposed reaction mechanism for the cyclization step.

General Troubleshooting and Best Practices

  • Atmospheric Moisture: Both reaction steps can be sensitive to moisture. It is good practice to use dry solvents and perform the reactions under an inert atmosphere (e.g., nitrogen or argon), especially if yields are inconsistent.

  • Monitoring the Reaction: Always monitor the progress of your reactions by an appropriate analytical technique such as TLC or LC-MS. This will help you to determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times.[5]

  • Scale-Up Considerations: When scaling up these reactions, be mindful of heat transfer and mixing efficiency. A reaction that works well on a small scale may require significant optimization at a larger scale.

By carefully considering the factors outlined in this guide, researchers can effectively troubleshoot and optimize the synthesis of this compound, leading to improved yields and higher purity of this valuable compound.

References

  • Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). ResearchGate. [Link]

  • ChemInform Abstract: Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone. ResearchGate. [Link]

  • A MILD AND CONVENIENT ONE-POT SYNTHESIS OF 4,6-DIARYL- 3-AMINOISOXAZOLO[3,4-b]. HETEROCYCLES. [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]

  • (PDF) Chemistry of 2-Amino-3-cyanopyridines. ResearchGate. [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in Isoxazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazolopyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing this valuable heterocyclic scaffold. Isoxazolopyridines are a cornerstone in medicinal chemistry, but their synthesis can be accompanied by challenging side reactions that impact yield, purity, and scalability.

This document provides in-depth, experience-driven answers to common problems encountered in the lab. We will explore the mechanistic origins of these side reactions and offer validated, step-by-step protocols to mitigate them, ensuring your synthesis proceeds efficiently and reproducibly.

Troubleshooting Guide

Problem 1: Nitrile Oxide Dimerization Leading to Low Yield

Q: My 1,3-dipolar cycloaddition reaction to form the isoxazole ring is giving very low yields of the desired isoxazolopyridine. LCMS analysis of the crude mixture shows a major byproduct corresponding to the mass of a nitrile oxide dimer. How can I prevent this?

A: This is a classic and highly common problem in syntheses relying on 1,3-dipolar cycloaddition. Nitrile oxides are high-energy, reactive intermediates. In the absence of a sufficiently reactive dipolarophile (your alkyne or alkene), or at high concentrations, they will rapidly dimerize to form furoxans (1,2,5-oxadiazole-2-oxides) or other oligomers.[1][2][3] The rate of dimerization is highly dependent on the structure of the nitrile oxide; aliphatic nitrile oxides tend to dimerize faster than aromatic ones, and sterically hindered nitrile oxides are significantly more stable.[4][5]

The core principle to prevent this is to maintain a low, steady-state concentration of the nitrile oxide in the presence of an excess of the dipolarophile.

Mechanistic Insight: The Dimerization Pathway

The dimerization is a [3+2] cycloaddition of one nitrile oxide molecule onto another. This process is often kinetically favorable, especially at elevated temperatures or concentrations.

G cluster_0 Desired Pathway cluster_1 Side Reaction R-CNO_1 R-C≡N⁺-O⁻ Product Isoxazolopyridine R-CNO_1->Product [3+2] Cycloaddition Alkyne R'C≡CR'' Alkyne->Product R-CNO_2 R-C≡N⁺-O⁻ Dimer Furoxan Dimer R-CNO_2->Dimer [3+2] Dimerization R-CNO_3 R-C≡N⁺-O⁻ R-CNO_3->Dimer Start Nitrile Oxide (Generated in situ) Start->R-CNO_1 Start->R-CNO_2

Caption: Competing reaction pathways for a nitrile oxide intermediate.

Troubleshooting Protocol: Minimizing Dimer Formation

The most effective strategy is the in situ generation of the nitrile oxide under conditions that favor its immediate reaction with the dipolarophile.

  • Method of Generation: Switch to a method that allows for slow, controlled generation. The classic method of dehydrohalogenation of a hydroximoyl halide with a base is effective.

  • Reagent Addition Strategy: Do not add the base to the hydroximoyl halide and then add the alkyne. Instead, add the base slowly (e.g., via syringe pump) to a solution containing both the hydroximoyl halide precursor and a stoichiometric excess (1.5 to 2.0 equivalents) of the alkyne. This ensures that as each molecule of nitrile oxide is formed, it is more likely to encounter an alkyne than another nitrile oxide molecule.[6]

  • Concentration Control: Run the reaction at the highest dilution that is practical. Lower concentrations inherently disfavor the bimolecular dimerization side reaction more than the desired bimolecular cycloaddition (assuming sufficient dipolarophile is present).

  • Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired cycloaddition. For many nitrile oxide cycloadditions, this can be 0 °C or even room temperature. Avoid high temperatures unless required for the cycloaddition itself.

  • Alternative Precursors: If using aldoximes as precursors with an oxidant (e.g., NCS, Chloramine-T), the same principle of slow addition applies.[2] Add the oxidant slowly to the mixture of the aldoxime and alkyne. Consider stable precursors like O-silylated hydroxamic acids, which can generate nitrile oxides under very mild conditions.[7]

ParameterStandard Condition (High Dimer)Optimized Condition (Low Dimer)Rationale
Reagent Order Base added to precursor, then alkyne addedBase added slowly to mixture of precursor and alkyneMaintains low concentration of reactive intermediate.
Concentration 0.5 - 1.0 M0.05 - 0.1 MReduces rate of bimolecular side reaction.
Temperature Reflux (e.g., 80 °C)0 °C to Room TemperatureSlows the rate of dimerization, which often has a higher activation energy.
Alkyne Stoich. 1.0 - 1.1 eq.1.5 - 2.0 eq.Increases statistical probability of desired collision.
Problem 2: Formation of an Undesired Regioisomer

Q: My synthesis is producing a mixture of isoxazolopyridine regioisomers. How can I improve the regioselectivity of the cycloaddition?

A: Regioisomer formation is a common and mechanistically fascinating challenge in isoxazole synthesis, whether through 1,3-dipolar cycloaddition or condensation reactions.[1] The outcome is governed by a delicate balance of steric hindrance and the electronic properties of the reactants, specifically the alignment of their frontier molecular orbitals (FMOs).[8]

For the common 1,3-dipolar cycloaddition between a nitrile oxide (R-CNO) and an unsymmetrical alkyne (R¹-C≡C-R²), two regioisomers can form: the 3,5-disubstituted and the 3,4-disubstituted isoxazole.

Mechanistic Insight: Frontier Molecular Orbital (FMO) Theory

The regioselectivity is predicted by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The reaction favors the orientation that results in the strongest interaction (smallest HOMO-LUMO energy gap) and the largest overlap of orbital coefficients at the reacting atoms.[8]

  • Electron-Withdrawing Groups (EWGs) on the alkyne lower its HOMO and LUMO energies, typically favoring the formation of the 3,5-isomer where the larger orbital coefficient on the nitrile oxide oxygen aligns with the larger coefficient on the alkyne's EWG-substituted carbon.

  • Electron-Donating Groups (EDGs) on the alkyne raise its HOMO and LUMO energies, which can sometimes favor the 3,4-isomer.

G cluster_0 Regiochemical Control Factors FMO Frontier Molecular Orbitals (HOMO-LUMO Gap) Catalyst Lewis Acid / Metal Catalyst FMO->Catalyst Modify Interactions Solvent Solvent Polarity FMO->Solvent Sterics Steric Hindrance Sterics->Catalyst Desired_Isomer Single Regioisomer Catalyst->Desired_Isomer Solvent->Desired_Isomer Observed_Mixture Mixture of Regioisomers Observed_Mixture->FMO Analyze Electronics Observed_Mixture->Sterics Analyze Bulk

Caption: A decision workflow for troubleshooting regioselectivity.

Troubleshooting Protocol: Enhancing Regioselectivity

  • Solvent Polarity Screening: The polarity of the solvent can influence the relative energies of the transition states leading to the different isomers. Systematically screen a range of solvents from non-polar (e.g., Toluene, Dichloromethane) to polar aprotic (e.g., Acetonitrile, DMF) and polar protic (e.g., Ethanol).[1]

  • Lewis Acid Catalysis: The addition of a Lewis acid (e.g., BF₃·OEt₂, ZnCl₂) can coordinate to one of the reactants, altering its electronic properties and orbital energies.[1] This can dramatically enhance the preference for one HOMO-LUMO interaction over the other, leading to a single isomer. Start with catalytic amounts (5-10 mol%) and monitor the reaction.

  • Modify Reactant Electronics: If possible, modify the electronic properties of your substrates. For instance, changing a substituent on the pyridine ring or the alkyne from an EDG to an EWG (or vice versa) can flip the regiochemical preference. This is more of a redesign than a simple troubleshoot, but it is a powerful tool.

  • Intramolecular Strategy: For complex scaffolds, consider redesigning the synthesis to use an intramolecular nitrile oxide cycloaddition (INOC). By tethering the nitrile oxide precursor and the alkyne together in the same molecule, the regiochemistry can be locked into a single, predictable outcome based on ring-strain considerations for the transition state.[9]

Frequently Asked Questions (FAQs)

Q1: The final cyclization step to form the pyridine ring is failing. What are common causes? A1: Failure in the pyridine ring annulation often points to issues with the preceding steps or suboptimal cyclization conditions. Key areas to investigate include:

  • Purity of the Precursor: Ensure the precursor for cyclization (e.g., an appropriately substituted enaminone or isoxazole) is pure. Contaminants can interfere with the catalyst or base used in the cyclization.

  • Reaction Conditions: Many pyridine syntheses, like the Friedländer annulation, require specific conditions. If using acidic catalysis, ensure water is effectively removed. If using basic conditions, ensure a strong enough, non-nucleophilic base is used (e.g., NaH, K₂CO₃) and that the solvent is anhydrous.[10][11]

  • Activation: The carbonyl or equivalent group may not be sufficiently activated. Consider converting a ketone to a more reactive enol ether or enamine if the cyclization is sluggish.

Q2: My reaction is sensitive to air and moisture, leading to decomposition. How can I ensure anhydrous conditions? A2: Many reagents used in heterocyclic synthesis, particularly organometallics and strong bases (e.g., NaH, LDA), are highly sensitive.

  • Glassware: Oven-dry all glassware (120 °C for at least 4 hours) and allow it to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).

  • Solvents: Use freshly distilled solvents or purchase high-purity anhydrous solvents packaged under an inert atmosphere. Anhydrous DMF, THF, and Dichloromethane are critical.

  • Inert Atmosphere: Assemble your reaction under a positive pressure of Argon or Nitrogen using a Schlenk line or a glovebox. Use septa and needles for reagent transfers.

  • Reagents: Use fresh, high-purity reagents. Bases like sodium hydride should be washed with anhydrous hexanes to remove the protective mineral oil before use.

Q3: Can microwave irradiation or sonication help improve my yields or reduce side reactions? A3: Yes, non-classical activation methods can be highly effective.

  • Microwave Irradiation: Microwaves can dramatically accelerate reaction rates by efficiently heating the polar solvent and reactants.[12] This can reduce reaction times from hours to minutes, which often minimizes the formation of degradation byproducts that occur over long reaction times at high temperatures.[13]

  • Ultrasonication: Sonication uses high-frequency sound waves to create acoustic cavitation, which can promote reaction rates, especially in heterogeneous mixtures.[14] It is particularly useful for reactions involving reactive metals or poorly soluble reagents.

Always use sealed vessels designed for microwave synthesis and start with small-scale test reactions to find the optimal temperature and time, as conditions do not always translate directly from conventional heating.

References

  • Mikhailov, A. S., et al. (2022). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI. Retrieved from [Link]

  • Prakash, C. S. (2014). NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. ResearchGate. Retrieved from [Link]

  • White, J. D., & Shaw, S. (2008). A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. Organic Letters, ACS Publications. Retrieved from [Link]

  • Hamama, W. S., et al. (2012). Efficient regioselective synthesis and potential antitumor evaluation of isoxazolo[5,4-b]pyridines and related annulated compounds. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of stable nitrile oxide compounds. Google Patents.
  • ResearchGate. (n.d.). Synthesis of Highly Stable and Reactive Nitrile N-Oxides and Their Application as Catalyst-Free Crosslinkers. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). ResearchGate. Retrieved from [Link]

  • Belen'kii, L. I. (Ed.). (2004). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. Wiley. Retrieved from [Link]

  • OUCI. (n.d.). Synthesis of Isoxazolopyridines and Spirooxindoles under Ultrasonic Irradiation and Evaluation of Their Antioxidant Activity. OUCI. Retrieved from [Link]

  • RSC Publishing. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. Retrieved from [Link]

  • ACS Publications. (2018). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. ResearchGate. Retrieved from [Link]

  • NIH. (n.d.). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. NIH. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Retrieved from [Link]

  • Kumar, V., & Aggarwal, R. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Retrieved from [Link]

  • MDPI. (2018). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank. Retrieved from [Link]

  • RSC Publishing. (n.d.). Dimerisation of nitrile oxides: a quantum-chemical study. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the dimerization of nitrile oxides to furoxans. ResearchGate. Retrieved from [Link]

  • ANU Open Research. (n.d.). The Use of Steric Auxiliaries in Nitrile Oxide Cycloadditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5- b ]pyridines. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to its structural similarity to other biologically active fused pyridine systems. The synthesis of this molecule, while based on established chemical principles, can present challenges. This guide provides a systematic approach to optimizing the reaction conditions, with a focus on the critical cyclization step.

The most common synthetic route involves a multi-step process culminating in the cyclization of a 2-amino-4,6-dimethylnicotinonitrile precursor with hydroxylamine. This guide will focus on troubleshooting this key transformation and the synthesis of its immediate precursor.

Synthetic Pathway Overview

A plausible and efficient synthetic route to this compound is outlined below. This pathway offers a logical progression with well-characterized intermediate steps.

Synthetic_Pathway A 3-Cyano-4,6-dimethyl-2-pyridone B 2-Chloro-4,6-dimethyl- nicotinonitrile A->B  POCl3, heat   C 2-Amino-4,6-dimethyl- nicotinonitrile B->C  NH3 source (e.g., NH4OH), heat   D 4,6-Dimethylisoxazolo[3,4-b] pyridin-3-amine C->D  NH2OH·HCl, Base, Solvent, heat  

Caption: General synthetic scheme for this compound.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Issue 1: Low Yield in the Final Cyclization Step

Question: I am getting a low yield of my target this compound from the reaction of 2-amino-4,6-dimethylnicotinonitrile with hydroxylamine. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this cyclization are a common issue and can often be traced back to several key factors. The reaction involves the nucleophilic attack of hydroxylamine on the nitrile group, followed by intramolecular cyclization. Optimizing the conditions for this cascade is crucial.

Causality and Solutions:

  • Inadequate Base: The reaction typically requires a base to neutralize the hydrochloride from hydroxylamine hydrochloride and to facilitate the nucleophilic addition and subsequent cyclization.

    • Troubleshooting: The choice and stoichiometry of the base are critical. If you are using a weak base like sodium carbonate (Na₂CO₃), you may need to increase the amount or switch to a stronger base like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK). However, overly strong basic conditions can lead to side reactions. It is recommended to perform a screen of bases.

  • Suboptimal Solvent: The polarity and protic nature of the solvent can significantly influence the reaction rate and solubility of reactants.

    • Troubleshooting: Ethanol is a common solvent for this type of reaction. If solubility is an issue, consider a co-solvent system or switching to a higher-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Be aware that reaction times and temperatures will need to be re-optimized.

  • Incorrect Reaction Temperature and Time: The cyclization may be slow at lower temperatures, while higher temperatures can lead to decomposition of reactants or products.

    • Troubleshooting: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gradually increase the temperature (e.g., from refluxing ethanol to refluxing n-butanol). Conversely, if you observe the formation of multiple side products, a lower temperature with a longer reaction time may be beneficial.

  • Purity of the Starting Material: Impurities in the 2-amino-4,6-dimethylnicotinonitrile precursor can interfere with the cyclization.

    • Troubleshooting: Ensure your precursor is of high purity. Recrystallize or perform column chromatography on the precursor if necessary. The presence of unreacted 2-chloro-4,6-dimethylnicotinonitrile can lead to unwanted side reactions with hydroxylamine.

Troubleshooting Decision Tree for Low Yield:

Low_Yield_Troubleshooting Start Low Yield of Final Product Purity Check Purity of 2-Amino-4,6-dimethyl- nicotinonitrile Start->Purity Recrystallize Recrystallize or Chromatograph Precursor Purity->Recrystallize Impure Conditions Optimize Reaction Conditions Purity->Conditions Pure Recrystallize->Conditions Base Screen Different Bases (e.g., Na2CO3, NaOEt, t-BuOK) Conditions->Base Solvent Test Different Solvents (e.g., EtOH, n-BuOH, DMF) Conditions->Solvent Temp Vary Temperature and Time (Monitor by TLC/LC-MS) Conditions->Temp Success Improved Yield Base->Success Solvent->Success Temp->Success

Caption: A decision-making flowchart for addressing low product yield.

Issue 2: Formation of Multiple Products and Purification Challenges

Question: My reaction mixture shows multiple spots on TLC, and I'm having difficulty isolating the pure this compound. What are the likely side products?

Answer:

The formation of side products is a common challenge in heterocyclic synthesis. Understanding the potential side reactions can guide your purification strategy.

Potential Side Products and Their Origins:

  • Unreacted Starting Material: Incomplete reaction will leave 2-amino-4,6-dimethylnicotinonitrile in the mixture.

  • Amidoxime Intermediate: The initial product of the reaction between the nitrile and hydroxylamine is an amidoxime. If the cyclization is not complete, this intermediate may be present.

  • Hydrolysis of the Nitrile Group: If water is present in the reaction mixture, especially under basic conditions and at elevated temperatures, the nitrile group of the starting material can hydrolyze to the corresponding amide.

  • Formation of Pyridine-N-oxide: Hydroxylamine can sometimes act as an oxidizing agent, potentially leading to the formation of the N-oxide of the starting material or product.

Purification Strategies:

  • Column Chromatography: This is the most effective method for separating the desired product from closely related impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is recommended.

  • Recrystallization: If a suitable solvent is found, recrystallization can be an efficient way to purify the final product, especially for removing less soluble impurities.

  • Acid-Base Extraction: The basicity of the 3-amino group on the isoxazole ring and the pyridine nitrogen allows for purification through acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The aqueous layer containing the protonated product can then be basified and re-extracted with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the cyclization reaction?

A1: There is no single "best" base, as the optimal choice can depend on the solvent and desired reaction temperature. A good starting point is a moderately strong base like sodium ethoxide in ethanol. A 2:1 molar ratio of base to hydroxylamine hydrochloride is a reasonable starting point to both neutralize the salt and promote the reaction.

Base Solvent Typical Temperature Advantages Disadvantages
Sodium Carbonate (Na₂CO₃)EthanolRefluxMild, inexpensiveMay be too weak, leading to slow reaction
Sodium Ethoxide (NaOEt)EthanolRefluxStronger base, good yieldsCan promote side reactions if not controlled
Potassium t-Butoxide (t-BuOK)t-Butanol/DMF80-100 °CVery strong base, can drive reaction to completionCan cause decomposition, moisture sensitive

Q2: How do I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between the starting material and the product (e.g., 50:50 hexane:ethyl acetate with a small amount of methanol). The product, being more polar than the starting aminonicotinonitrile, should have a lower Rf value. Staining with potassium permanganate or visualization under UV light can be used. For more quantitative analysis, LC-MS is recommended.

Q3: What are the key characterization signals I should look for to confirm the product?

A3:

  • ¹H NMR: Expect to see singlets for the two methyl groups on the pyridine ring and a singlet for the pyridine proton. The protons of the 3-amino group will likely appear as a broad singlet.

  • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. Key signals to look for are those of the quaternary carbons in the fused ring system.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of this compound should be observed.

  • IR Spectroscopy: Look for the characteristic N-H stretching vibrations of the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region) and the C=N and C=C stretching vibrations of the heterocyclic core.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,6-dimethylnicotinonitrile (Precursor)

This protocol is adapted from general procedures for the synthesis of 2-aminonicotinonitriles.

  • Chlorination: In a round-bottom flask equipped with a reflux condenser and a gas trap, add 3-cyano-4,6-dimethyl-2-pyridone (1.0 eq). Carefully add phosphorus oxychloride (POCl₃, 3.0 eq) and a catalytic amount of DMF. Heat the mixture to reflux (around 110 °C) for 4-6 hours. Monitor the reaction by TLC. After completion, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate. The solid precipitate of 2-chloro-4,6-dimethylnicotinonitrile is collected by filtration, washed with water, and dried.

  • Amination: In a sealed pressure vessel, dissolve the crude 2-chloro-4,6-dimethylnicotinonitrile (1.0 eq) in a suitable solvent such as ethanol. Add an excess of aqueous ammonia (e.g., 28% solution, 10-20 eq). Heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC. After completion, cool the vessel to room temperature, and remove the solvent under reduced pressure. The crude 2-amino-4,6-dimethylnicotinonitrile can be purified by recrystallization from ethanol or by column chromatography.

Protocol 2: Synthesis of this compound (Final Product)

This is a representative protocol based on general methods for this type of cyclization. Optimization may be required.

  • Reaction Setup: To a solution of 2-amino-4,6-dimethylnicotinonitrile (1.0 eq) in absolute ethanol, add hydroxylamine hydrochloride (1.5 eq).

  • Base Addition: To the stirred suspension, add sodium ethoxide (2.5 eq) portion-wise at room temperature.

  • Reaction: Heat the mixture to reflux for 6-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate or dichloromethane (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure this compound.

References

  • Abdel-Galil, E., Abdel-Latif, E., Haif, S. I., & Kandeel, E. M. (2016). Synthesis, Reactions and Antioxidant Activity of 4,6-dimethyl-2-Substituted-nicotinonitrile Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(1), 1401-1408.
  • Den Hollander, C. W. (1970). Process for the purification of 3-amino-5-methylisoxazole. U.S. Patent No. 3,536,729. Washington, DC: U.S.
  • Fun, H.-K., et al. (1996). 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile.
  • Kappe, C. O. (2000). Controlled microwave heating in modern organic synthesis.
  • Crews, C. M., & Shotwell, J. B. (2018). Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. Bioorganic & Medicinal Chemistry Letters, 28(15), 2641-2646.
  • Becker, S., et al. (2019). A prebiotic synthesis of ribonucleotides from 3-aminoisoxazole.

Technical Support Center: Purification of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine (Compound ID: 670246-33-0). This guide is designed for researchers, medicinal chemists, and drug development professionals who require high-purity material for their experiments. Here, we address common challenges and questions encountered during the purification of this heterocyclic amine, providing both troubleshooting advice and detailed protocols based on established chemical principles and analogous compound purifications.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties I should be aware of?

A: this compound is a heterocyclic compound with a molecular weight of 163.18 g/mol [1]. Key features include:

  • Basicity: The presence of a primary amine and a pyridine nitrogen makes the molecule basic. This is a critical factor in its chromatographic behavior, often leading to tailing on silica gel.

  • Appearance: While not explicitly documented in the literature, compounds of this class are typically crystalline solids or powders at room temperature.

  • Solubility: Specific solubility data is not widely published. However, related isoxazolopyridine structures show solubility in polar organic solvents like dichloromethane, ethyl acetate, and alcohols[2][3]. Its amine functionality may also confer some solubility in acidic aqueous solutions via protonation.

Q2: How should I handle and store this compound?

A: Based on supplier safety data, the compound should be handled with standard laboratory precautions, including wearing personal protective equipment (PPE)[1][4]. For long-term storage, it is recommended to keep the material in a tightly sealed container in a dry, dark place at 2-8°C to prevent potential degradation[1].

Q3: My compound appears discolored (e.g., yellow or brown) after synthesis. Is this normal?

A: Crude products of nitrogen-containing heterocycles can often be discolored due to minor impurities, residual solvents, or slight degradation. A yellow or brownish tint in the crude material is not uncommon. The goal of the purification techniques described below is to remove these chromophoric impurities to yield a pure, typically off-white to white solid.

Q4: Which purification method is generally best for this compound?

A: The choice depends on the scale and the nature of the impurities.

  • Flash Column Chromatography is the most versatile and commonly cited method for purifying novel heterocyclic amines and their analogues[2][3][5]. It is excellent for removing both more polar and less polar impurities.

  • Recrystallization is ideal for a final purification step if a suitable solvent system can be found and the compound is already of moderate purity (>90%). It is highly effective at removing small amounts of impurities and can be easily scaled up.

Purification Method Selection Workflow

This diagram outlines a logical approach to selecting the appropriate purification strategy.

G start Crude Product (Post-Workup) tlc Run Analytical TLC (e.g., 10% MeOH in DCM) start->tlc decision Assess Purity & Separation tlc->decision chromatography Primary Purification: Flash Column Chromatography decision->chromatography Multiple spots or streaking observed recrystallization Primary or Final Purification: Recrystallization decision->recrystallization One major spot, minor impurities post_chrom_check Combine Fractions & Assess Purity (TLC) chromatography->post_chrom_check post_recryst_check Collect Crystals & Assess Purity (TLC/m.p.) recrystallization->post_recryst_check post_chrom_check->recrystallization Further polishing needed final_product Pure Compound (>98%) post_chrom_check->final_product Purity is sufficient post_recryst_check->final_product

Caption: Workflow for selecting a purification technique.

Troubleshooting Guide: Flash Column Chromatography

Problem 1: The compound is streaking/tailing badly on the TLC plate and the column.

  • Potential Cause & Solution: This is the most common issue for basic amines on standard silica gel. The acidic silanol groups on the silica surface interact strongly with the basic amine, causing poor peak shape and inefficient separation.

    • Solution: Add a basic modifier to your eluent system. Start by adding 0.5-1% triethylamine (Et₃N) or a 0.5% solution of ammonium hydroxide in methanol to your polar co-solvent. This neutralizes the acidic sites on the silica, dramatically improving peak shape. Always pre-treat your silica gel by flushing the packed column with the modified eluent before loading your sample.

Problem 2: My compound won't elute from the column, even with 100% ethyl acetate.

  • Potential Cause & Solution: The compound is highly polar and strongly adsorbed to the silica. Ethyl acetate may not be a strong enough eluent.

    • Solution: Switch to a more polar solvent system. A gradient of dichloromethane (DCM) to 5-15% methanol (MeOH) in DCM is a standard and effective choice for polar amines. Remember to include your basic modifier (Et₃N or NH₄OH) in the methanol portion of the eluent.

Problem 3: The separation between my product and an impurity is very poor.

  • Potential Cause & Solution: The chosen solvent system does not provide adequate resolution.

    • Solution 1 (Optimize Gradient): If using a gradient, make it shallower. A slower increase in polarity over a larger volume of solvent can improve the separation of closely eluting compounds.

    • Solution 2 (Change Solvents): The selectivity of the separation can be altered by changing the solvents. If a DCM/MeOH system isn't working, try a system based on ethyl acetate/hexane/triethylamine or even consider using a different stationary phase like alumina (basic or neutral), which can be more suitable for basic compounds.

Troubleshooting Guide: Recrystallization

Problem 1: The compound "oils out" instead of forming crystals.

  • Potential Cause & Solution: The solution is supersaturated, or the cooling process is too rapid. Oiling out can also occur if the boiling point of the solvent is too high or if significant impurities are present, acting as a eutectic mixture.

    • Solution 1 (Slow Cooling): After dissolving the compound, allow the flask to cool slowly to room temperature first, then transfer it to an ice bath. Do not place the hot flask directly into the ice bath.

    • Solution 2 (Add More Solvent): The concentration might be too high. Add a small amount of additional hot solvent to the oiled mixture to redissolve it, then attempt to cool it slowly again.

    • Solution 3 (Scratch/Seed): Use a glass rod to gently scratch the inside of the flask below the solvent line to create nucleation sites. Alternatively, add a tiny seed crystal from a previous pure batch if available.

Problem 2: No crystals form, even after cooling for an extended period.

  • Potential Cause & Solution: The compound is too soluble in the chosen solvent even at low temperatures, or the solution is not sufficiently concentrated.

    • Solution 1 (Reduce Solvent Volume): Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then attempt to cool again.

    • Solution 2 (Use a Solvent/Anti-Solvent System): Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., ethanol). Then, slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., water or hexane) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general starting point and should be optimized based on analytical TLC results.

  • TLC Analysis: Develop a TLC method to determine the optimal eluent. Test solvent systems like 5-10% Methanol in Dichloromethane. Add 1% triethylamine to the eluent to prevent streaking. The ideal system will give your product an Rf value of ~0.25-0.35.

  • Column Packing: Select an appropriately sized silica gel column. Slurry pack the column using your initial, low-polarity eluent (e.g., 100% DCM + 1% Et₃N). Ensure the silica bed is well-settled and free of air bubbles.

  • Sample Loading: Pre-adsorb your crude compound onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a strong solvent (like DCM or MeOH), add 2-3 times its weight in silica gel, and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity according to your TLC analysis (e.g., from 100% DCM to 95:5 DCM/MeOH, with 1% Et₃N constant throughout).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization from a Solvent/Anti-Solvent System

This method is effective when finding a single ideal solvent is difficult.

  • Solvent Selection: A good solvent pair for many amine-containing heterocycles is Ethanol (solvent) and Water (anti-solvent) or Ethyl Acetate (solvent) and Hexane (anti-solvent).

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Addition of Anti-Solvent: While keeping the solution hot, add water dropwise until you observe persistent cloudiness (precipitation).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvents.

Data Summary

TechniqueStationary PhaseRecommended Eluent System (Starting Point)Key Advantage
Flash Chromatography Silica GelDCM / MeOH gradient (0-10%) + 1% Et₃NHigh resolving power for complex mixtures
Flash Chromatography Neutral AluminaHexane / Ethyl Acetate gradient (0-100%)Good alternative for acid-sensitive or very basic compounds
Recrystallization N/AEthanol/Water or Ethyl Acetate/HexaneExcellent for high-purity polishing; scalable

References

  • ResearchGate. Synthesis of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one (1). Available from: [Link]

  • MDPI. Synthesis and Facile Dearomatization of Highly Electrophilic Nitroisoxazolo[4,3-b]pyridines. Available from: [Link]

  • ResearchGate. New derivatives of 4,6-dimethylisoxazolo[3,4-b] pyridin-3(1H)-one: Synthesis, tautomerism, electronic structure and antibacterial activity. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Available from: [Link]

  • Google Patents. 6H-Isoxazolo[3,4-d]pyrazolo[3,4-b]pyridines, a process for their preparation and their use as medicaments.
  • CentAUR. 4-(3-((Pyridin-4-ylmethyl)amino)-[2][6][7]triazolo[4,3-b][2][6][7]triazin-6-yl)phenol: an improved anticancer agent in hepatocellular carcinoma and a selective MDR1/MRP modulator. Available from: [Link]

  • PubMed. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Available from: [Link]

  • RSC Publishing. Synthesis of isoxazolo[3,4-b]pyridin-3(1H)-one and isoxazolo[5,4-b]-pyridin-3(2H)-one. Available from: [Link]

  • SciSupplies. This compound, 97%, 100mg. Available from: [Link]

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Technical Support Center: Synthesis of Substituted Isoxazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of substituted isoxazolo[3,4-b]pyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. Isoxazolo[3,4-b]pyridines are of significant interest due to their diverse biological activities, including antifungal and antibacterial properties.[1] However, their synthesis can present unique challenges.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of these synthetic routes. My goal is to equip you with the knowledge to not only identify and solve common problems but also to understand the underlying chemical principles that govern these transformations.

Troubleshooting Guide: Common Challenges and Solutions

The synthesis of isoxazolo[3,4-b]pyridines often involves multi-step sequences that can be sensitive to reaction conditions. The following table outlines common problems, their probable causes, and actionable solutions based on established literature and extensive laboratory experience.

Problem Probable Cause(s) Recommended Solutions & Rationale
Low or No Yield of the Desired Product 1. Poor quality of starting materials: Impurities in reactants can inhibit the reaction or lead to side products.[2] 2. Suboptimal reaction conditions: Incorrect temperature, solvent, or reaction time can lead to incomplete conversion or degradation.[2] 3. Instability of intermediates: Certain intermediates in the synthetic pathway may be unstable under the reaction conditions.1. Verify starting material purity: Use techniques like NMR and LC-MS to confirm the purity of your starting materials. Recrystallization or purification of reactants may be necessary.[2][3] 2. Optimize reaction parameters: Systematically vary the temperature, solvent, and reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.[2] 3. Protect sensitive functional groups: If an intermediate is prone to degradation, consider using a protecting group strategy. For example, formyl groups can be protected as dioxolanes to prevent unwanted side reactions during isoxazole ring formation.[4]
Formation of Regioisomers 1. Lack of regiocontrol in the cyclization step: The reaction of unsymmetrical precursors can lead to a mixture of isomeric products.[5][6] 2. Influence of steric and electronic factors: The substituents on the reactants can direct the cyclization to form an undesired regioisomer.[5]1. Modify reaction conditions: The choice of solvent and the use of Lewis acids can influence regioselectivity. For instance, in the synthesis of some isoxazoles, BF3 can be used as a Lewis acid carbonyl activator to control the regiochemical outcome.[5] 2. Employ alternative synthetic routes: Consider a different synthetic strategy that offers better regiocontrol. For example, a multi-component reaction approach may provide a more direct and selective route to the desired isomer.[7][8]
Difficult Purification 1. Co-elution of product and byproducts: Similar polarities of the desired product and impurities can make chromatographic separation challenging.[2] 2. Poor solubility of the product: The final compound may have limited solubility in common organic solvents, complicating purification and characterization.1. Optimize chromatography: Experiment with different solvent systems and stationary phases for column chromatography. Sometimes a change from silica gel to alumina or a different grade of silica can improve separation.[2] 2. Consider recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Unexpected Rearrangement or Ring-Opening 1. Base-promoted rearrangement: The isoxazole ring can be susceptible to rearrangement under basic conditions, especially when certain substituents are present.[4][9] 2. Reductive cleavage of the N-O bond: The relatively weak N-O bond in the isoxazole ring can be cleaved under certain reductive conditions.[3]1. Careful selection of base and reaction conditions: If a base is required, use a milder base or perform the reaction at a lower temperature to minimize the risk of rearrangement.[9] 2. Avoid harsh reducing agents: Be mindful of the potential for N-O bond cleavage when planning subsequent synthetic steps that involve reduction.
Visualizing the Troubleshooting Workflow

To aid in systematically addressing low-yield issues, the following workflow diagram can be a useful guide.

G start Low or No Yield Observed verify_sm Verify Starting Material Quality (Purity, Reactivity) start->verify_sm optimize_cond Optimize Reaction Conditions (Temp, Solvent, Time) verify_sm->optimize_cond If materials are pure check_intermediates Assess Intermediate Stability optimize_cond->check_intermediates If yield is still low protecting_groups Consider Protecting Groups check_intermediates->protecting_groups If intermediates are unstable alternative_route Explore Alternative Synthetic Route check_intermediates->alternative_route If intermediates are stable success Improved Yield protecting_groups->success alternative_route->success

Caption: A flowchart for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: My synthesis of a substituted isoxazolo[3,4-b]pyridine via a hetero-Diels-Alder reaction is giving a very low yield. What could be the issue?

A1: Low yields in the inverse electron-demand hetero-Diels-Alder reaction for synthesizing pyridines from isoxazoles and enamines can often be attributed to the high activation barrier of the initial [4+2]-cycloaddition.[10] The use of a Lewis acid, such as TiCl4, can significantly lower this barrier and catalyze the reaction.[10] It's also important to ensure that the 5-position of the isoxazole is unsubstituted, as substituents at this position can hinder reactivity.[10] Additionally, large substituents at the 4-position of the isoxazole may also lead to reduced yields.[10]

Q2: I am observing the formation of an unwanted regioisomer. How can I improve the regioselectivity of my reaction?

A2: Regioselectivity is a common challenge in the synthesis of substituted isoxazoles and their fused derivatives. The outcome is often governed by a delicate interplay of steric and electronic factors of the reactants and the reaction conditions.[5] One effective strategy is to vary the reaction conditions. For example, the choice of solvent and the use of Lewis acids have been shown to control the regiochemistry in the cyclocondensation of β-enamino diketones with hydroxylamine.[5][6] In some cases, changing the synthetic strategy altogether might be necessary. For instance, a three-component reaction can sometimes offer higher regioselectivity compared to a stepwise approach.[11]

Q3: I am struggling with the purification of my final isoxazolo[3,4-b]pyridine product. Do you have any suggestions?

A3: The purification of fused heterocyclic systems like isoxazolo[3,4-b]pyridines can indeed be challenging due to their polarity and potential for co-elution with byproducts.[2] A systematic approach to column chromatography is recommended. Start with a non-polar eluent and gradually increase the polarity.[2] If silica gel doesn't provide adequate separation, consider using a different stationary phase like alumina. For solid products, recrystallization is often a very effective purification technique.

Q4: How stable is the isoxazolo[3,4-b]pyridine ring system? Are there any conditions I should avoid?

A4: The isoxazole ring, a key component of the isoxazolo[3,4-b]pyridine system, can be sensitive to certain conditions. The N-O bond is relatively weak and can be cleaved under strongly basic or reductive conditions (e.g., catalytic hydrogenation).[3] Some substituted isoxazoles have also been observed to undergo rearrangement in the presence of a base.[4][9] Therefore, it is advisable to use mild bases and avoid harsh reducing agents in subsequent synthetic steps. The stability of the pyridine portion of the molecule is generally robust.[12]

Visualizing a Key Synthetic Pathway

The following diagram illustrates a general synthetic approach to isoxazolo[4,5-b]pyridines starting from 2-chloro-3-nitropyridines, highlighting the key intramolecular cyclization step.

G start 2-Chloro-3-nitropyridine step1 Reaction with Acetoacetic Ester start->step1 intermediate1 Pyridylacetoacetic Ester Intermediate step1->intermediate1 step2 Decarbonylation intermediate1->step2 intermediate2 2-Methyl-3-nitropyridine Derivative step2->intermediate2 step3 Reaction with DMF-DMA intermediate2->step3 intermediate3 Enamine Intermediate step3->intermediate3 step4 Nitrosation intermediate3->step4 intermediate4 Oxime Intermediate step4->intermediate4 step5 Cyclization (e.g., K2CO3) intermediate4->step5 product Substituted Isoxazolo[4,5-b]pyridine step5->product

Caption: A synthetic pathway to isoxazolo[4,5-b]pyridines.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for key transformations in the synthesis of isoxazolo[3,4-b]pyridine derivatives.

Protocol 1: Synthesis of Ethyl Isoxazolo[4,5-b]pyridine-3-carboxylates

This protocol is adapted from a method for the synthesis of isoxazolo[4,5-b]pyridines from readily available 2-chloro-3-nitropyridines.[4]

Materials:

  • Substituted 2-chloro-3-nitropyridine

  • Ethyl acetoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Isoamyl nitrite

  • Potassium carbonate (K2CO3)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • Formation of the Pyridylacetoacetic Ester:

    • To a stirred suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of ethyl acetoacetate (1.1 eq.) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of the substituted 2-chloro-3-nitropyridine (1.0 eq.) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • In Situ Nitrosation:

    • Cool the reaction mixture to 0 °C.

    • Add isoamyl nitrite (1.5 eq.) dropwise.

    • Stir at 0 °C for 1 hour, then at room temperature for 2 hours.

    • Quench the reaction by carefully adding water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude isonitroso compound.

  • Cyclization to the Isoxazolo[4,5-b]pyridine:

    • Dissolve the crude isonitroso compound in anhydrous MeCN.

    • Add K2CO3 (2.0 eq.) to the solution.

    • Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired ethyl isoxazolo[4,5-b]pyridine-3-carboxylate.

References

  • Substituted Pyridines from Isoxazoles: Scope and Mechanism. (2022). The Royal Society of Chemistry.
  • Efficient regioselective synthesis and potential antitumor evaluation of isoxazolo[5,4-b]pyridines and related annul
  • Divergent Synthesis of Isoxazolo[5,4‐b]pyridines. (2024).
  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. (n.d.). NIH.
  • Troubleshooting guide for the synthesis of isoxazole deriv
  • Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). (2025).
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2018). RSC Publishing.
  • troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. (n.d.). Benchchem.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (n.d.). RSC Publishing.
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxyl
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. (n.d.). Beilstein Journals.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Regioselective Three-Component Synthesis of Indolylpyrazolo[3,4- b]pyridines Induced by Microwave and under Solvent-Free Conditions. (2025).
  • Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H). (2019). Semantic Scholar.
  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. (n.d.). PubMed.

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Technical Support Center: Overcoming Solubility Challenges with 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your experimental workflow effectively. Poor aqueous solubility is a common hurdle for many new chemical entities, with over 40% of compounds in drug discovery pipelines demonstrating this characteristic.[1][2] This guide will provide a structured approach to systematically address and overcome these challenges for this compound.

Understanding the Molecule: A Chemist's Perspective

Before diving into troubleshooting, it's crucial to understand the physicochemical properties of this compound. Its structure contains a basic pyridin-3-amine moiety, which is critical for its solubility behavior. The presence of this amine group suggests that the compound is a weak base. The solubility of weakly basic compounds is highly dependent on pH; they are more soluble in acidic conditions where the amine group is protonated, forming a more soluble salt.[3]

Troubleshooting Guide: From Problem to Solution

This section is designed to address specific issues you might be facing in the lab. Each problem is followed by a step-by-step troubleshooting workflow.

Issue 1: My compound precipitates out of solution when I add it to my aqueous buffer.

This is a classic sign of a compound exceeding its equilibrium solubility in a given solvent system. Here’s how to approach this problem:

Step-by-Step Troubleshooting:

  • pH Adjustment: The most direct way to enhance the solubility of a weakly basic compound is by lowering the pH of the solution.[2][3]

    • Action: Prepare a stock solution of your compound in a small amount of an organic solvent like DMSO. Then, dilute this stock solution into a series of aqueous buffers with decreasing pH values (e.g., pH 7.4, 6.8, 5.0, 4.0).

    • Rationale: By lowering the pH, you increase the protonation of the basic amine group, which in turn increases its interaction with water molecules and enhances solubility.

  • Cosolvent System: If pH adjustment alone is insufficient or not compatible with your experimental system, introducing a water-miscible organic solvent (a cosolvent) can be an effective strategy.[2]

    • Action: Prepare a series of solvent systems containing varying percentages of a cosolvent such as ethanol, propylene glycol, or polyethylene glycol (PEG).

    • Rationale: Cosolvents work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of hydrophobic compounds.[4]

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare a series of 100 mM buffers: Phosphate-Buffered Saline (PBS) at pH 7.4, MES buffer at pH 6.0, and acetate buffer at pH 4.5.

  • Add the DMSO stock solution to each buffer to a final concentration of 100 µM.

  • Incubate the solutions at room temperature for 1 hour with gentle agitation.

  • Visually inspect for any precipitation.

  • For a quantitative analysis, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

Issue 2: I can't achieve a high enough concentration for my in vivo studies.

For preclinical studies, achieving a high enough concentration for dosing is a common challenge. Here are some advanced techniques to consider:

Advanced Solubilization Strategies:

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at a solid state.[5][6] This can be achieved through methods like solvent evaporation or melt extrusion.

    • Rationale: The drug exists in an amorphous state within the carrier, which has a higher kinetic solubility than the crystalline form. Upon contact with an aqueous medium, the carrier dissolves, releasing the drug as fine colloidal particles, which enhances the dissolution rate and bioavailability.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its aqueous solubility.[1]

    • Rationale: The exterior of the cyclodextrin molecule is hydrophilic, while the interior cavity is hydrophobic. The poorly soluble drug partitions into the hydrophobic core, forming a soluble complex.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to dissolve this compound?

For initial stock solutions, a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is recommended. However, for aqueous experimental buffers, it is crucial to keep the final concentration of the organic solvent to a minimum (typically <1%) to avoid artifacts.

Q2: How should I store the compound to maintain its integrity?

The compound should be stored in a cool, dry, and dark place. For long-term storage, it is advisable to store it as a solid at -20°C. Solutions in organic solvents should also be stored at low temperatures and protected from light.

Q3: Are there any known liabilities with this chemical scaffold?

The isoxazolopyridine core is found in various biologically active compounds. While this specific compound's liabilities are not extensively documented in the public domain, heterocyclic amines, in general, can sometimes exhibit off-target effects or metabolic instability. It is always prudent to include appropriate controls in your experiments.

Data at a Glance: Solubility Enhancement Strategies

The following table summarizes the common strategies for enhancing the solubility of poorly soluble compounds. The effectiveness of each method will need to be empirically determined for this compound.

Technique Mechanism of Action Typical Fold Increase in Solubility Considerations
pH Adjustment Increases ionization of weakly basic/acidic compounds.[2]10 - 1000Only applicable to ionizable compounds; risk of precipitation upon pH change.
Cosolvents Reduces the polarity of the solvent system.[2]2 - 500Potential for solvent toxicity in biological assays.
Solid Dispersions Creates an amorphous form of the drug with higher kinetic solubility.10 - 200Requires formulation development; physical stability of the amorphous form.
Cyclodextrins Forms inclusion complexes to encapsulate the hydrophobic drug.[1]5 - 100Can have a concentration-dependent toxicity.

Visualizing the Concepts

pH-Dependent Solubility of a Weak Base

ph_solubility cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) Low_pH R-NH3+ (Protonated) Highly Soluble High_pH R-NH2 (Neutral) Poorly Soluble Equilibrium pKa High_pH->Equilibrium + H+ Equilibrium->Low_pH + H+

Caption: The effect of pH on the solubility of a weakly basic compound.

Mechanism of Cosolvency

cosolvency cluster_water Aqueous Solution cluster_cosolvent Aqueous Solution with Cosolvent Drug_ppt Drug Aggregate (Precipitated) Water Water Molecules Drug_sol Solubilized Drug Water_Cosolvent Water + Cosolvent Addition Addition of Cosolvent cluster_cosolvent cluster_cosolvent cluster_water cluster_water

Caption: How cosolvents disrupt water's hydrogen bonding to solubilize drugs.

References

  • Babu, P. S., & Patravale, V. (2017). Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. International Journal of Pharmaceutical Sciences and Research, 8(11), 4586-4597.
  • Jadhav, N. R., & Shimpi, S. L. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 4(5), 1933-1941.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubility enhancement-eminent role in poorly soluble drugs. Research Journal of Pharmacy and Technology, 2(2), 220-224.
  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Solid Dispersion: A Strategy For Solubility Enhancement. International Journal of Pharmacy & Technology, 3(2), 1062-1099.
  • Singh, A., & Van den Mooter, G. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of PharmTech Research, 9(3), 304-314.
  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Kumar, S., & Singh, P. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(03), 073–086.
  • Taylor, L. S., & Zhang, G. G. (2016). Physical chemistry of supersaturated solutions and its impact on oral drug absorption. Annual review of pharmacology and toxicology, 56, 535-561.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Benson, T., Paudel, D., & Chawla, R. (2018).
  • International Journal of Pharmaceutical Compounding. (n.d.). pH Adjusting Database. Retrieved from [Link]

  • Yalkowsky, S. H., & Zografi, G. (1980). The hydrophobic effect and the solubility of crystalline non-electrolytes. Journal of pharmaceutical sciences, 69(8), 911-913.

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stability issues of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine

A Guide to Ensuring Compound Stability in Experimental Solutions

Introduction

This compound is a heterocyclic compound with significant potential in medicinal chemistry and drug discovery, featuring in studies as a scaffold for kinase inhibitors and other therapeutic agents[1][2]. The reliability and reproducibility of experimental data derived from this compound are critically dependent on its stability in solution. Degradation can lead to a loss of potency, altered biological activity, and misleading results. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this molecule, drawing upon established principles of isoxazole and aminopyridine chemistry to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, the solid compound should be kept in a tightly sealed container at 2-8°C, protected from light and moisture.[3] Safety data sheets (SDS) further recommend storing it in a dry, well-ventilated place away from heat and ignition sources.[4]

Q2: What is the best solvent for preparing high-concentration stock solutions?

High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. Its excellent solvating power allows for high-concentration stocks (e.g., 10-50 mM), which can be diluted into aqueous buffers for final assays. Always use fresh, anhydrous grade DMSO, as it is hygroscopic and absorbed water can compromise long-term stability.

Q3: How should I store my DMSO stock solutions to maximize their shelf-life?

To prevent degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted into single-use volumes in tightly sealed vials (e.g., glass with PTFE-lined caps). Store these aliquots frozen at -20°C or, for longer-term storage, at -80°C. Vials should be protected from light by using amber glass or by wrapping them in aluminum foil.[3]

Q4: Is this compound sensitive to pH in aqueous solutions?

Yes, it is highly likely to be sensitive to pH, particularly basic conditions. The isoxazole ring is the key point of vulnerability. Studies on analogous isoxazole-containing molecules, such as leflunomide, have demonstrated that the ring is susceptible to base-catalyzed hydrolysis (ring-opening). In one such study, the compound was stable in acidic and neutral pH but decomposed significantly at pH 10, with the degradation rate increasing with temperature.[5] Therefore, it is critical to maintain experimental solutions in a neutral to mildly acidic pH range (pH 6.0-7.4).

Q5: What are the general solubility properties of this compound?

As a polar heterocyclic compound containing nitrogen and oxygen atoms, this compound is expected to have higher solubility in polar organic solvents like DMSO, DMF, methanol, and ethanol.[6][7] Its solubility in non-polar solvents like hexane is likely low.[6] While specific data for aqueous solubility is limited, related aminopyridine structures are water-soluble, suggesting this compound will have some degree of aqueous solubility, which may be pH-dependent.[8][9]

Troubleshooting Guide: Investigating Compound Instability

This section addresses common problems encountered during experiments and provides a logical workflow for diagnosing and resolving stability issues.

Problem: I'm observing a progressive loss of compound activity or a decrease in the parent peak area by HPLC/LC-MS in my aqueous assay buffer.

This is a classic sign of compound degradation under your specific experimental conditions. Follow this diagnostic workflow to identify the cause.

G A Instability Observed (Loss of Activity / Purity) B Step 1: Check Buffer pH A->B C Is pH > 7.5? B->C Measure pH D Primary Suspect: Base-Catalyzed Isoxazole Ring Opening C->D Yes E Step 2: Evaluate Incubation Temperature & Duration C->E No F Are conditions prolonged (>4 hrs) or at elevated temp (>25°C)? E->F G Issue is likely a combination of pH and thermal stress. Accelerated Hydrolysis. F->G Yes H Step 3: Assess for Oxidation or Photodegradation F->H No

Caption: Troubleshooting workflow for diagnosing compound instability.

Potential Cause 1: Base-Catalyzed Hydrolysis

  • The "Why": The N-O bond within the isoxazole ring is inherently weak and susceptible to nucleophilic attack, particularly by hydroxide ions (OH⁻) present under basic conditions.[10] This leads to an irreversible ring-opening reaction, destroying the parent molecule. This process is significantly accelerated by heat.[5]

  • Mitigation Strategy:

    • Buffer Selection: Ensure your final assay buffer has a pH between 6.0 and 7.4.

    • "Just-in-Time" Preparation: If you must work at a pH > 7.5, prepare the final diluted solution of the compound immediately before adding it to your assay. Do not let it sit in the basic buffer.

    • Maintain Low Temperatures: Keep all solutions, including the final assay plate, on ice or at 4°C whenever possible to slow the rate of degradation.

Potential Cause 2: Oxidative Degradation

  • The "Why": The aminopyridine moiety can be susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions in buffers, or reactive oxygen species (ROS) generated in some biological assays. This can lead to the formation of colored byproducts and a loss of purity.

  • Mitigation Strategy:

    • Degas Buffers: Before use, degas aqueous buffers by sparging with an inert gas (nitrogen or argon) or by using a vacuum/sonication procedure.

    • Use High-Purity Reagents: Utilize high-purity water (e.g., 18.2 MΩ·cm) and analytical grade buffer components to minimize metal contamination.

    • Consider Antioxidants: If compatible with your assay, the addition of a radical scavenger like BHT (butylated hydroxytoluene) to your DMSO stock can sometimes prevent oxidative degradation. Note: This must be validated to ensure no interference with the experimental endpoint.

Potential Cause 3: Photodegradation

  • The "Why": Aromatic and heterocyclic systems can absorb UV and visible light, which can promote photochemical reactions leading to degradation. Supplier recommendations explicitly advise keeping the compound in a dark place.[3]

  • Mitigation Strategy:

    • Protect from Light: Conduct experimental manipulations under reduced ambient light.

    • Use Appropriate Labware: Use amber-colored vials and tubes. If using clear microplates for assays, minimize their exposure to light before and during incubation.

Proposed Primary Degradation Pathway

The most probable degradation route in solution, especially under non-optimal pH conditions, is the hydrolysis of the isoxazole ring.

G cluster_0 This compound (Stable) cluster_1 Degradation Product (Inactive) A Parent Compound B Ring-Opened Cyano Intermediate A->B OH⁻ (Base) Δ (Heat)

Caption: Hypothesized base-catalyzed isoxazole ring-opening.

Quantitative Data & Recommended Protocols

Table 1: Summary of Storage and Handling Recommendations
ConditionSolid CompoundDMSO Stock Solution (10-50 mM)Aqueous Working Solution (<100 µM)
Temperature 2-8°C (long-term)[3]-20°C or -80°CUse immediately; keep on ice (4°C) if necessary.
Atmosphere Dry, sealed container[4]Anhydrous; consider backfilling with Argon/Nitrogen for long-termN/A (use immediately)
Light Exposure Protect from light (store in dark)[3]Store in amber vials or wrap in foilMinimize exposure during experiment
Recommended pH N/AN/A6.0 - 7.4
Max Shelf-Life Years (if stored correctly)~6 months at -80°C (verify purity periodically)< 2-4 hours (highly dependent on buffer and temperature)
Protocol 1: Preparation of Master Stock Solutions
  • Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the hygroscopic solid.[8]

  • Weighing: In a fume hood, accurately weigh the desired amount of the compound.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 20 mM).

  • Solubilization: Vortex the solution thoroughly for 1-2 minutes until all solid material is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.[4]

  • Aliquoting: Dispense the stock solution into single-use aliquots in properly labeled, light-protecting vials.

  • Storage: Immediately store the aliquots at -20°C or -80°C.

Protocol 2: A Practical Experiment to Assess Compound Stability

This protocol uses HPLC to quantify the stability of the compound in your specific assay buffer.

  • Preparation: Prepare your complete aqueous assay buffer. Prepare a fresh 1 mM intermediate dilution of your compound in DMSO.

  • Initiate Experiment: Dilute the 1 mM intermediate stock 1:100 into your assay buffer to a final concentration of 10 µM. Mix well. This is your test solution.

  • Time Zero (T=0) Sample: Immediately withdraw an aliquot (e.g., 100 µL) from the test solution and inject it onto a suitable reversed-phase HPLC system. Record the peak area of the parent compound.

  • Incubation: Place the remainder of the test solution under your exact experimental conditions (e.g., in a 37°C incubator, exposed to ambient light, etc.).

  • Time-Course Sampling: Withdraw and analyze additional aliquots at regular intervals (e.g., T=1h, 2h, 4h, 8h, 24h).

  • Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample ((Peak Area at Tx / Peak Area at T0) * 100). A loss of >10% over the course of your experiment indicates a significant stability issue that needs to be addressed using the mitigation strategies outlined above.

References

  • Manna, S. K., & Aggarwal, B. B. (1998). pH and temperature stability of the isoxazole ring in leflunomide.... ResearchGate. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]

  • Solubility of Things. (n.d.). Isoxazole. Retrieved from [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Retrieved from [Link]

  • MDPI. (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. NIH. Retrieved from [Link]

  • Weires, A. G., et al. (2025). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one (1). Retrieved from [Link]

  • Trissel, L. A., & Xu, Q. (1996). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. Retrieved from [Link]

  • Li, Y., et al. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure and stability of isoxazoline compounds. Retrieved from [Link]

  • Słoczyńska, K., et al. (2017). Synthesis and Antifungal Activity of Some 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Derivatives. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Aminopyridine. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). PYRIDIN-3-AMINE | CAS 462-08-8. Retrieved from [Link]

  • ResearchGate. (n.d.). New derivatives of 4,6-dimethylisoxazolo[3,4-b] pyridin-3(1H)-one: Synthesis, tautomerism, electronic structure and antibacterial activity. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Retrieved from [Link]

  • ResearchGate. (2020). Advances in 4,6‐dimethyl-3-amino-3 H -pyrazolo[3,4-b] pyridine-based and their annulated systems. Retrieved from [Link]

  • ACS Publications. (2026). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel.... Retrieved from [Link]

  • ResearchGate. (n.d.). The use of 3-amino-4,6-dimethylpyrazolo[3,4-b]pyridine in the synthesis of novel heterocycles of pharmaceutical interest. Retrieved from [Link]

  • PubMed. (2007). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. As a key intermediate in pharmaceutical development, particularly for kinase inhibitors[1], robust and scalable access to this molecule is critical. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles for heterocyclic synthesis.

Part 1: Synthesis Overview & Core Challenges

The synthesis of the isoxazolo[3,4-b]pyridine core is typically achieved by constructing the isoxazole ring onto a pre-functionalized pyridine scaffold.[2][3] A common and scalable approach involves the cyclization of a 2-amino-3-cyanopyridine derivative with hydroxylamine. This method is generally robust, but challenges related to solubility, reaction kinetics, and impurity profiles can emerge during scale-up.

This guide will focus on the following representative synthetic pathway:

Synthesis_Pathway A 2-Chloro-4,6-dimethyl-3-nitropyridine B 2-Amino-3-cyano-4,6-dimethylpyridine A->B 1. NaCN, DMSO 2. Reduction (e.g., Fe/AcOH) C This compound B->C NH2OH·HCl, Base (e.g., NaOEt), EtOH, Reflux

Caption: General synthetic route to the target compound.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction yield is consistently low (<50%) during the final cyclization step. What are the likely causes and how can I fix it?

Answer: Low yield in this hydroxylamine-mediated cyclization is a common problem that can usually be traced back to one of three areas: reagent quality, reaction conditions, or competing side reactions.

  • Causality: The reaction proceeds via nucleophilic attack of hydroxylamine on the nitrile, followed by intramolecular cyclization. For this to be efficient, the hydroxylamine must be active, and the reaction conditions must favor the desired cyclization over decomposition or side reactions.

  • Troubleshooting Workflow:

    Low_Yield_Troubleshooting Start Low Yield Observed Check_SM 1. Verify Starting Material Purity Start->Check_SM Check_Reagents 2. Assess Reagent Quality Check_SM->Check_Reagents Purity OK Purity_Issue Action: Re-purify 2-amino-3-cyanopyridine. Check for residual reduction catalyst. Check_SM->Purity_Issue Impure Optimize_Cond 3. Optimize Reaction Conditions Check_Reagents->Optimize_Cond Reagents OK Reagent_Issue Action: Use fresh NH2OH·HCl. Ensure base (e.g., NaOEt) is anhydrous. Check_Reagents->Reagent_Issue Degraded Check_Workup 4. Review Workup & Isolation Optimize_Cond->Check_Workup No Improvement Success Yield Improved Optimize_Cond->Success Improvement Seen Temp_Issue Action: Run at lower temp (60°C) for longer. Monitor by TLC/LCMS. Optimize_Cond->Temp_Issue Optimize T Base_Issue Action: Titrate base. Use exactly 1.0-1.1 eq. Excess base can cause decomposition. Optimize_Cond->Base_Issue Optimize Base Check_Workup->Success Product Recovered Workup_Issue Action: Check pH during extraction. Product may be water-soluble as a salt. Use continuous extraction if needed. Check_Workup->Workup_Issue Losses Occur

    Caption: Decision tree for troubleshooting low reaction yield.

Question 2: I am observing a significant, difficult-to-remove impurity in my final product. What could it be?

Answer: A common impurity in isoxazole syntheses involving nitriles is the corresponding amide, formed by hydrolysis of the nitrile group of the starting material.

  • Mechanism of Formation: If water is present in the reaction mixture, particularly under basic conditions and at elevated temperatures, the 2-amino-3-cyanopyridine can hydrolyze to 2-amino-4,6-dimethylnicotinamide. This impurity has similar polarity to the desired product, complicating purification by standard chromatography.

  • Solutions:

    • Strict Anhydrous Conditions: Ensure all solvents (e.g., ethanol) are rigorously dried. Use freshly prepared sodium ethoxide or high-purity commercial grades.

    • Inert Atmosphere: Running the reaction under nitrogen or argon can prevent atmospheric moisture from entering the reaction.

    • Purification Strategy: If the amide does form, a specialized chromatographic method may be needed. Alternatively, recrystallization from a carefully chosen solvent system (e.g., ethyl acetate/heptane or acetonitrile) may selectively precipitate the desired amine, leaving the more polar amide in the mother liquor.

Question 3: The reaction seems to stall and does not go to completion, even after extended reflux. Why?

Answer: Reaction stalling often points to a stoichiometric or solubility issue, which becomes more prominent on a larger scale.

  • Potential Causes & Solutions:

    • Poor Solubility: The starting cyanopyridine or the intermediate amidoxime may have limited solubility in the reaction solvent, even at reflux. This can be a major issue during scale-up where surface area-to-volume ratios decrease.

      • Solution: Consider a co-solvent system. Adding a more polar, aprotic solvent like DMF or NMP (up to 10-20% v/v) can significantly improve solubility. However, this will require higher temperatures for solvent removal during workup.

    • Insufficient Base: The reaction requires a full equivalent of base to liberate free hydroxylamine from its hydrochloride salt. On a large scale, inefficient mixing can lead to localized areas of low base concentration.

      • Solution: Ensure vigorous mechanical stirring. Consider adding the base in portions or via syringe pump over a short period to maintain a homogeneous mixture.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the cyclization step, and can I use other bases?

The primary role of the base (e.g., sodium ethoxide) is to deprotonate hydroxylamine hydrochloride (NH₂OH·HCl) to generate the free hydroxylamine (NH₂OH), which is the active nucleophile. An excess of a strong base can lead to degradation of the starting material or product.[4]

  • Alternative Bases:

    • Potassium tert-butoxide (KOtBu): A stronger, non-nucleophilic base. Can be effective but may promote more side reactions if not controlled.

    • Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): Can be used, but introduces water, which increases the risk of nitrile hydrolysis. Only suitable if subsequent workup can easily remove the resulting amide impurity.

    • Organic Bases (DBU, DIPEA): Generally not strong enough to efficiently deprotonate NH₂OH·HCl.

Q2: How critical is temperature control during scale-up?

Temperature control is critical. While lab-scale reactions in a round-bottom flask have a high surface-area-to-volume ratio and dissipate heat easily, large reactors do not.

  • Exothermicity: The initial acid-base reaction between the base and NH₂OH·HCl is exothermic. On a large scale, the addition of the base must be controlled to prevent a rapid temperature spike.

  • Side Reactions: Higher-than-intended temperatures can accelerate side reactions like solvent decomposition or product degradation.

  • Recommendation: Use a jacketed reactor with controlled heating/cooling. Add the base solution subsurface at a controlled rate, monitoring the internal batch temperature closely.

Q3: What are the best practices for monitoring reaction progress?

For this reaction, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are ideal.

  • TLC System: A good starting point is a mobile phase of 5-10% Methanol in Dichloromethane (DCM) or 50-70% Ethyl Acetate in Heptane. Stain with potassium permanganate.

  • HPLC Method: A reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA or formic acid will give excellent resolution between the starting material, product, and potential amide impurity.

CompoundTypical Retention Time (Relative)
2-Amino-3-cyano-4,6-dimethylpyridine1.0
Product ~0.8
2-Amino-4,6-dimethylnicotinamide~0.6

Part 4: Detailed Experimental Protocol (Illustrative 100g Scale)

This protocol is for illustrative purposes and must be adapted and optimized for specific laboratory and equipment conditions.

Step 1: Reagent Preparation

  • To a dry, nitrogen-purged 2L jacketed reactor equipped with a mechanical stirrer, condenser, and thermocouple, add anhydrous Ethanol (1.0 L).

  • Add 2-Amino-3-cyano-4,6-dimethylpyridine (100 g, 0.62 mol). Stir to form a slurry.

  • Add Hydroxylamine Hydrochloride (51.7 g, 0.74 mol, 1.2 eq.).

Step 2: Reaction Execution 4. In a separate dry, nitrogen-purged vessel, prepare a solution of Sodium Ethoxide by carefully adding Sodium metal (15.7 g, 0.68 mol, 1.1 eq.) to anhydrous Ethanol (500 mL) under cooling. (Caution: Highly exothermic and produces flammable H₂ gas). Alternatively, use a commercial 21 wt% solution of NaOEt in EtOH. 5. Set the reactor jacket temperature to 25°C. 6. Slowly add the Sodium Ethoxide solution to the reactor slurry over 30-45 minutes, ensuring the internal temperature does not exceed 40°C. 7. Once the addition is complete, heat the reactor jacket to 85°C to bring the contents to a gentle reflux (~78-80°C). 8. Maintain at reflux for 6-12 hours. Monitor the reaction progress every 2 hours by HPLC or TLC.

Step 3: Workup and Isolation 9. Once the reaction is complete (starting material <2% by HPLC), cool the reactor to 20°C. 10. Concentrate the reaction mixture under reduced pressure to approximately one-third of the original volume. 11. Add Deionized Water (1.0 L) and Ethyl Acetate (1.0 L). Stir vigorously for 15 minutes. 12. Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 500 mL). 13. Combine the organic layers, wash with brine (500 mL), dry over anhydrous Sodium Sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.

Step 4: Purification 14. Slurry the crude solid in cold (0-5°C) Acetonitrile (200 mL) for 1 hour. 15. Filter the solid and wash with a small amount of cold Acetonitrile. 16. Dry the solid in a vacuum oven at 40-50°C to a constant weight to yield pure this compound. (Typical Yield: 85-95%, Purity: >98% by HPLC).

References

Sources

minimizing byproduct formation in isoxazolopyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions and effectively minimize byproduct formation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to enhance the yield, purity, and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for isoxazolopyridines, and what are their inherent risks for byproduct formation?

A1: The construction of the isoxazolopyridine scaffold is a cornerstone for developing novel pharmaceutical agents due to the wide range of biological activities these compounds exhibit.[1] Generally, synthetic strategies can be categorized into three main approaches, each with its own set of challenges:

  • Annulation of a Pyridine Ring to a Functionalized Isoxazole Core: This is a very common method, often starting with a substituted aminoisoxazole which acts as a binucleophile.[1][2] The isoxazole reacts with a 1,3-dielectrophile to build the pyridine ring.

    • Causality & Risk: The primary challenge here is the stability and reactivity of the aminoisoxazole starting material. For instance, reactions involving 3-methylisoxazol-5-amine are known to have low stability, which can lead to low conversion rates and significant tarring of the reaction mixture, especially under harsh conditions like high heat.[3] Competing reaction pathways, such as Michael additions and Knoevenagel condensations, must be carefully controlled to prevent the formation of undesired heterocyclic systems.[3]

  • Annulation of an Isoxazole Fragment to a Pyridine Ring: This approach involves building the isoxazole ring onto a pre-existing, functionalized pyridine. A notable example is the synthesis from readily available 2-chloro-3-nitropyridines.[4][5] This method proceeds via an intramolecular nucleophilic substitution of the nitro group, which is a key step.[4][5]

    • Causality & Risk: The success of this strategy hinges on the regioselectivity of the cyclization step. Improper reaction conditions or substrate design can lead to the formation of isomeric byproducts. Furthermore, the harsh reagents sometimes required for activating the pyridine ring can lead to degradation.

  • One-Pot Multicomponent Reactions (MCRs): Modern approaches often utilize MCRs to construct the isoxazolopyridine system in a single step from three or more starting materials, such as an aryl glyoxal, a 5-aminoisoxazole, and malononitrile.[6] These methods are highly efficient and align with green chemistry principles.

    • Causality & Risk: While efficient, the complexity of MCRs means that a delicate balance of reactivity is required. If the rates of the various intermediate reactions (e.g., condensation, addition, cyclization) are not well-matched, side reactions can dominate, leading to a complex mixture of products that is difficult to purify.

Q2: My reaction is clean at room temperature but forms significant byproducts when heated. Why does this happen?

A2: This is a classic sign that one or more undesired reaction pathways have a higher activation energy than your desired pathway. Temperature is a critical parameter that must be carefully optimized.

  • Mechanistic Explanation: Heating a reaction mixture provides the necessary energy to overcome activation barriers. While this can speed up the desired reaction, it can disproportionately accelerate side reactions like decomposition or further reactions of your product. A common byproduct observed when heating reactions involving acrylates and amines is bis-amination , where a second amine molecule reacts with the product.[7] Allowing the reaction to proceed for a longer time at a lower temperature is often a superior strategy for achieving a clean, high-yielding transformation.[7]

  • Expert Recommendation: Always begin your optimization at room temperature or below. Only consider heating if the reaction is prohibitively slow. If heating is necessary, increase the temperature incrementally (e.g., in 10-15°C steps) and monitor the reaction profile closely by TLC or LC-MS to identify the point at which byproduct formation becomes significant.

Q3: How critical is the choice and amount of base in controlling reaction selectivity?

A3: The choice of base and its stoichiometry are absolutely critical for controlling both the rate and selectivity of many isoxazolopyridine syntheses. The base not only facilitates deprotonation events necessary for the reaction to proceed but can also influence the equilibrium of competing pathways.

  • Impact on Cleanliness and Yield: Using an appropriate amount of base can be the difference between a clean reaction and a complex mixture. For example, in a 1,3-dipolar cycloaddition, using one equivalent of a base like triethylamine might result in a slow and incomplete reaction.[7] Increasing this to two equivalents can lead to a much cleaner reaction profile and a significantly higher isolated yield.[7]

  • Steric and Electronic Effects: The nature of the base matters. Bulkier bases, such as diisopropylethylamine (DIPEA), may be less effective if the proton to be removed is sterically hindered.[7] Conversely, a less hindered but weaker base like pyridine might provide only modest yields.[7] The optimal choice depends on the specific substrates and mechanism.

Troubleshooting Guide: From Theory to Practice

This section addresses specific issues you may encounter in the lab and provides actionable solutions grounded in chemical principles.

Problem 1: "My reaction mixture is dark brown and tar-like, and I can't isolate any product."

A1: The formation of insoluble, tar-like materials is a strong indicator of decomposition or polymerization. This is frequently caused by excessive heat or incorrect pH, leading to the breakdown of sensitive starting materials or intermediates.

Root Causes & Solutions:

Potential Cause Scientific Explanation Recommended Action
Excessive Temperature As discussed in FAQ 2, high temperatures can accelerate the decomposition of thermally sensitive reagents, such as certain diazonium salts or activated aminoisoxazoles, leading to complex polymeric byproducts.[8]Action: Strictly maintain low reaction temperatures (e.g., 0-5°C), especially during the addition of reactive reagents. Use an ice-salt bath for cooling.[8]
Incorrect pH Extreme pH levels can catalyze the hydrolysis or decomposition of starting materials and products. The optimal pH is highly dependent on the specific reaction.Action: Carefully monitor and control the pH throughout the reaction. For reactions involving aminoisoxazoles and 1,3-dielectrophiles, a mildly basic or Lewis acidic catalyst is often required.[1][2]
Alternative Energy Sources For reactions prone to tarring under conventional heating, alternative energy sources can provide the necessary activation energy more selectively.Action: Consider using ultrasound irradiation (sonochemistry) or microwave synthesis .[6][9] These methods can accelerate reaction rates and improve selectivity, often leading to cleaner products and minimizing waste.[3][6]
Problem 2: "My TLC shows multiple product spots and a low yield of the desired compound. How do I optimize for a single product?"

A2: A complex product profile indicates a lack of selectivity. This requires a systematic approach to reaction optimization. The goal is to find a set of conditions that favors the kinetic and thermodynamic pathway to your desired product over all others.

Systematic Optimization Workflow:

The following diagram outlines a logical workflow for troubleshooting and optimizing your reaction for selectivity.

G cluster_start Initial Observation cluster_params Primary Optimization Parameters cluster_advanced Advanced Strategies cluster_end Outcome observe Poor Yield / Multiple Spots on TLC temp Temperature Control observe->temp Is reaction heated? base Base Selection & Stoichiometry temp->base Run at RT or 0°C solvent Solvent Polarity base->solvent Screen bases (e.g., Et3N, DIPEA) & equivalents energy Alternative Energy Source (Microwave / Ultrasound) solvent->energy If still poor selectivity purify Purify Product (Recrystallization, Column) solvent->purify Optimize solvent catalyst Catalyst Screening (Lewis Acids, etc.) energy->catalyst catalyst->purify success Clean Reaction, High Yield purify->success

Caption: A logical workflow for troubleshooting byproduct formation.

Protocols & Methodologies

Experimental Protocol: General Method for Minimizing Byproducts via Temperature and Base Optimization

This protocol is based on the successful optimization of a 1,3-dipolar cycloaddition reaction, which is broadly applicable to many isoxazolopyridine syntheses.[7] The key is maintaining a low temperature and using the correct stoichiometry of a suitable base.

Materials:

  • Appropriately substituted amine/aminoisoxazole (1.0 eq)

  • Acrylate / 1,3-dielectrophile (1.0 eq)

  • Triethylamine (Et3N) (2.0 eq)

  • Acetonitrile (CH3CN), anhydrous

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine/aminoisoxazole starting material (1.0 eq) and dissolve it in anhydrous acetonitrile.

  • Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the solution temperature equilibrates to ~0-5°C.

  • Base Addition: Add triethylamine (2.0 eq) to the cooled solution.

  • Substrate Addition: Slowly add the acrylate or other electrophilic partner (1.0 eq) dropwise to the reaction mixture over 5-10 minutes. Rationale: Slow addition prevents localized heating and high concentrations of reagents, which can promote side reactions.

  • Reaction: Remove the ice bath and allow the reaction to stir at ambient room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., every 2-4 hours). The reaction may require up to 24 hours for completion. A clean reaction should show the consumption of starting materials and the appearance of a single major product spot.[7]

  • Workup & Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The resulting residue can then be purified by standard methods such as column chromatography or recrystallization to yield the desired isoxazolopyridine derivative.

Visualizing Competing Reactions

Understanding the potential for side reactions is key to preventing them. The following diagram illustrates a common scenario where a substrate can either proceed through the desired cyclization pathway or an undesired side reaction, such as bis-amination.

G A Starting Materials (e.g., Aminoisoxazole + Acrylate) B Intermediate A->B Initial Adduct Formation C Desired Product (Isoxazolopyridine) B->C Desired Pathway (Cyclization) Favored at RT, Optimal Base D Byproduct (e.g., Bis-amination) B->D Side Reaction Pathway Favored at High Temp, Incorrect Stoichiometry

Caption: Competing pathways in isoxazolopyridine synthesis.

By carefully controlling reaction parameters as outlined in this guide, you can steer the reaction equilibrium towards the desired product, C, and minimize the formation of undesired byproducts like D.

References
  • Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. ResearchGate. [Link]

  • Divergent Synthesis of Isoxazolo[5,4‐b]pyridines. ResearchGate. [Link]

  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. ResearchGate. [Link]

  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5- b ]pyridines. ResearchGate. [Link]

  • Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). ResearchGate. [Link]

  • Optimization of reaction conditions. | Download Scientific Diagram. ResearchGate. [Link]

  • Synthesis and pharmacological properties of derivatives of isoxazolo[4,3-d]pyrimidine. III. ResearchGate. [Link]

  • Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. ResearchGate. [Link]

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Technical Support Center: 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine. This resource is designed for researchers, chemists, and drug development professionals to address common and complex purity challenges encountered during and after the synthesis of this compound. Our goal is to provide you with the expert insights and practical methodologies necessary to achieve the highest possible purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter. The solutions provided are based on established principles of organic chemistry and practical laboratory experience.

Question 1: My final product has a persistent yellow or brownish tint after initial isolation. What is the likely cause and how can I remove it?

Answer: A persistent off-color tint in your this compound is typically indicative of high-molecular-weight, conjugated impurities or degradation products. These often arise from side reactions during the synthesis, particularly if reaction temperatures were not strictly controlled or if the reaction was exposed to air and light for prolonged periods. The primary amine functionality can also be susceptible to oxidation.

Causality: The chromophores responsible for the color are often nitrogen-containing aromatic byproducts. A common precursor in related syntheses is 3-amino-4,6-dimethyl-2-pyridone, and incomplete cyclization or side reactions involving this intermediate can lead to colored impurities.

Troubleshooting Steps:

  • Activated Carbon Treatment: This is the most effective first step for removing bulk color.

    • Dissolve the crude product in a suitable hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).

    • Add a small amount (typically 1-2% w/w) of activated carbon (charcoal).

    • Heat the mixture gently with stirring for 15-30 minutes.

    • Perform a hot filtration through a pad of Celite® or diatomaceous earth to remove the carbon. The Celite pad is crucial as it prevents fine carbon particles from passing through the filter paper.

    • Allow the filtrate to cool slowly for recrystallization.

  • Solvent Selection for Recrystallization: If charcoal treatment is insufficient, a carefully chosen recrystallization solvent system is key. The goal is to find a solvent in which the desired compound is sparingly soluble at room temperature but highly soluble when hot, while the impurities remain either fully soluble or insoluble at all temperatures.

    • Recommended Solvents to Screen:

      • Ethanol

      • Isopropanol (IPA)

      • Ethyl Acetate (EtOAc)

      • Acetonitrile (ACN)

      • Toluene

      • A co-solvent system like Ethanol/Water or Toluene/Heptane.

Question 2: HPLC analysis shows a significant peak with a similar retention time to my main product. How can I resolve and remove this closely-eluting impurity?

Answer: A closely-eluting peak on HPLC suggests the presence of a structurally similar impurity. This could be an isomer, a regioisomer formed during the cyclization step, or a related analogue from an impure starting material. Given the structure, a likely candidate is an impurity where the methyl groups are in different positions or a related isoxazolopyridine isomer.

Troubleshooting Workflow:

G cluster_0 Impurity Identification & Resolution A Initial Observation: Closely Eluting HPLC Peak B Step 1: HPLC Method Optimization (Increase Resolution) A->B Diagnosis C Step 2: Characterize Impurity (LC-MS, NMR) B->C If baseline separation is achieved D Step 3: Select Purification Method C->D Based on structure E Preparative HPLC / SFC D->E For very similar polarity F Recrystallization (Solvent Screening) D->F If polarity difference is sufficient G Final Purity Analysis (>99.5%) E->G F->G

Caption: Workflow for resolving closely-eluting impurities.

Detailed Steps:

  • HPLC Method Optimization: Before attempting preparative chromatography, optimize your analytical method to achieve baseline separation. This will be crucial for tracking the impurity's removal.

    • Decrease Gradient Slope: A shallower gradient provides more time for separation.

    • Change Mobile Phase: Switch from methanol-based to acetonitrile-based mobile phases (or vice-versa). The different selectivity can often resolve co-eluting peaks.

    • Modify pH: If using a buffer, adjusting the pH can change the ionization state of the amine and potentially the impurity, altering retention times.

  • Impurity Characterization: Use LC-MS to get the mass of the impurity. If the mass is identical to your product, it's an isomer. If it's different, it can provide clues to its identity (e.g., a demethylated or oxidized version).

  • Purification Strategy:

    • Flash Column Chromatography: This is the most common method. Use a high-resolution silica gel and a shallow elution gradient. A typical solvent system would be a gradient of ethyl acetate in heptane or dichloromethane/methanol.

    • Preparative HPLC/SFC: For very difficult separations, preparative reverse-phase HPLC or Supercritical Fluid Chromatography (SFC) may be required. SFC is often excellent for separating isomers.

Question 3: My NMR spectrum looks clean, but the mass spectrometry results show the presence of residual starting material. Why is this happening and what should I do?

Answer: This is a common scenario where one analytical technique suggests high purity while another does not. The discrepancy arises from the different detection limits and principles of each method.

  • NMR Spectroscopy: ¹H NMR is excellent for structural elucidation but may not detect impurities below a ~1-2% threshold unless their signals are in a clear region of the spectrum and do not overlap with the main compound's signals.

  • Mass Spectrometry (MS): Especially when coupled with chromatography (LC-MS), MS is exceptionally sensitive and can detect impurities at much lower levels (<<0.1%). It is highly sensitive to compounds that ionize well.

Actionable Plan:

  • Trust the More Sensitive Technique: In this case, trust the LC-MS data. The starting material is present.

  • Re-evaluate the Work-up Procedure: The impurity is likely a residual starting material, such as 2-cyano-3,5-dimethylpyridine or a related precursor. An incomplete reaction is the root cause.

    • Acid-Base Extraction: The target compound has a basic amine group. You can perform a liquid-liquid extraction to separate it from non-basic starting materials.

      • Dissolve the crude material in a water-immiscible solvent like dichloromethane (DCM) or ethyl acetate.

      • Wash with a dilute acid solution (e.g., 1M HCl). Your product will move into the aqueous layer as a salt.

      • Separate the layers. The organic layer contains neutral/acidic impurities.

      • Basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide until pH > 9.

      • Extract the free-based product back into an organic solvent (DCM or EtOAc).

      • Wash with brine, dry over sodium sulfate, and concentrate to get the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the ideal recrystallization solvent for this compound?

A1: There is no single "ideal" solvent, as it depends on the specific impurity profile of your crude material. However, a good starting point is a polar protic solvent like isopropanol (IPA) or ethanol. These solvents often provide a good balance of solubility at high temperatures and low solubility at room temperature, leading to high recovery of pure crystals. For non-polar impurities, a mixed solvent system like Toluene/Heptane can be effective. A systematic screening is always recommended.

Q2: How can I confirm the final purity of my product?

A2: A combination of orthogonal analytical techniques is required to establish purity authoritatively.

  • HPLC-UV/DAD: For quantitative assessment of purity (e.g., % area). A diode array detector (DAD) can also help check for peak purity.

  • LC-MS: To confirm the mass of the main peak and identify any co-eluting impurities.

  • ¹H NMR: To confirm the chemical structure and check for residual solvents or obvious structural impurities.

  • Elemental Analysis (CHN): To confirm the elemental composition matches the theoretical values. A result within ±0.4% is generally considered pure.

Q3: My product appears to be degrading upon storage. What are the recommended storage conditions?

A3: The primary amine and the isoxazole ring can be sensitive to light, air (oxidation), and moisture. For long-term stability, it is recommended to store the material under an inert atmosphere (argon or nitrogen), in an amber vial to protect it from light, and at a low temperature (-20°C is preferable).

Data Summary & Protocols

Table 1: Comparison of Recrystallization Solvents
Solvent SystemSolubility (Hot)Crystal Formation (Cold)Typical Purity (HPLC Area %)Notes
Isopropanol (IPA)HighWell-formed needles>99.0%Good for removing polar impurities.
Ethyl AcetateModerateSmall crystals>98.5%Effective for less polar impurities.
TolueneHighSlow, large crystals>99.2%Can be slow to crystallize.
AcetonitrileHighRapid precipitation>98.0%Risk of impurity trapping due to speed.
Ethanol/Water (9:1)HighGood crystal formation>99.5%Excellent for removing very polar impurities.
Protocol 1: Standard Flash Column Chromatography
  • Column Preparation: Select a silica gel column (e.g., 230-400 mesh). The mass of silica should be 50-100 times the mass of the crude product. Pack the column using the chosen mobile phase eluent.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the compound in a minimal amount of a volatile solvent (like DCM), add silica gel, and evaporate the solvent until a free-flowing powder is obtained. Gently add this to the top of the packed column.

  • Elution: Start with a non-polar solvent system (e.g., 100% Heptane or Toluene) and gradually increase the polarity by adding a more polar solvent (e.g., Ethyl Acetate or Methanol). A typical gradient might be from 0% to 50% Ethyl Acetate in Heptane.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Acid-Base Extraction Workflow

G cluster_1 Acid-Base Purification Workflow Start Crude Product in Organic Solvent (e.g., EtOAc) Wash_Acid Wash with 1M HCl (aq) Start->Wash_Acid Separate1 Separate Layers Wash_Acid->Separate1 Organic1 Organic Layer (Contains Neutral/Acidic Impurities) DISCARD Separate1->Organic1 Aqueous1 Aqueous Layer (Contains Protonated Product Salt) Separate1->Aqueous1 Basify Add Base (e.g., NaOH) to pH > 9 Aqueous1->Basify Extract Extract with Fresh EtOAc Basify->Extract Separate2 Separate Layers Extract->Separate2 Aqueous2 Aqueous Layer (Inorganic Salts) DISCARD Separate2->Aqueous2 Organic2 Organic Layer (Contains Pure Product) Separate2->Organic2 Dry Dry (Na₂SO₄), Filter, and Concentrate Organic2->Dry Final Pure Product Dry->Final

Caption: Diagram of an acid-base extraction for purification.

References

  • Stahl, P., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

Validation & Comparative

A Researcher's Guide to Characterizing Novel FLT3 Inhibitors: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), the FMS-like tyrosine kinase 3 (FLT3) receptor remains a critical focus. Mutations in FLT3 are present in approximately 30% of AML patients and are associated with a poor prognosis, driving aggressive disease.[1][2][3] This has spurred the development of a range of FLT3 inhibitors, each with a unique pharmacological profile. This guide provides a framework for the preclinical comparison of a novel investigational compound, 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine, with established FLT3 inhibitors, offering insights into the experimental data necessary for a robust evaluation.

The Critical Role of FLT3 in AML Pathogenesis

FLT3, a receptor tyrosine kinase, is instrumental in the normal development of hematopoietic stem and progenitor cells.[2][4] In AML, activating mutations, primarily internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to constitutive, ligand-independent activation of the receptor.[1][2][3] This aberrant signaling drives uncontrolled proliferation and survival of leukemic blasts through downstream pathways such as RAS/MAPK, PI3K/AKT, and STAT5.[5][6][7][8]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Caption: Dysregulated FLT3 signaling pathways in AML.

A Comparative Landscape of Established FLT3 Inhibitors

A thorough evaluation of a novel compound necessitates a clear understanding of the existing therapeutic landscape. FLT3 inhibitors are broadly classified into two types based on their binding mode to the kinase domain.[9][10]

  • Type I inhibitors bind to the active "DFG-in" conformation of the kinase and are generally effective against both ITD and TKD mutations.[1][9]

  • Type II inhibitors target the inactive "DFG-out" conformation and are typically potent against FLT3-ITD but show reduced activity against TKD mutations.[1][9]

The following table summarizes key characteristics of prominent FLT3 inhibitors, providing a benchmark for the evaluation of this compound.

InhibitorTypeKey TargetsKnown Resistance Mutations
Midostaurin (PKC412) Type IFLT3 (ITD & TKD), c-KIT, PDGFR, VEGFRBroad, multi-kinase activity can lead to off-target effects.[11][12][13]
Gilteritinib (ASP2215) Type IFLT3 (ITD & TKD), AXLF691L, Y693C/N, G697S[14][15][16][17]
Crenolanib Type IFLT3 (ITD & TKD), PDGFRα/βPotent against D835 mutations that confer resistance to Type II inhibitors.[18][19][20][21][22]
Quizartinib (AC220) Type IIFLT3-ITDD835 mutations are a common mechanism of acquired resistance.[23][24][25][26][27]
Sorafenib Type IIFLT3, VEGFR, PDGFR, RAFBroad-spectrum kinase inhibitor; resistance can emerge through TKD mutations.[28][29][30][31][32]

Preclinical Evaluation Strategy for this compound

To ascertain the therapeutic potential of this compound, a systematic preclinical evaluation is essential. The following experimental workflow outlines the key assays required to characterize its activity and benchmark it against established inhibitors.

Experimental_Workflow Biochemical Biochemical Assays (In Vitro Kinase Assay) Cellular Cell-Based Assays (Phosphorylation & Viability) Biochemical->Cellular Selectivity Kinase Selectivity Profiling Cellular->Selectivity InVivo In Vivo Efficacy (Xenograft Models) Selectivity->InVivo Data Comparative Data Analysis InVivo->Data

Caption: A streamlined workflow for preclinical FLT3 inhibitor evaluation.

Part 1: Biochemical Potency Assessment

The initial step is to determine the direct inhibitory effect of the compound on the FLT3 kinase.

Experimental Protocol: In Vitro Kinase Assay

This assay quantifies the ability of the test compound to inhibit the phosphorylation of a substrate by recombinant FLT3 enzyme.

  • Reagents and Materials : Recombinant human FLT3 (wild-type, ITD, and various TKD mutants), kinase buffer, ATP, a suitable substrate peptide, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).[33][34]

  • Procedure :

    • Prepare a serial dilution of this compound and reference inhibitors (e.g., Gilteritinib, Quizartinib).

    • In a 384-well plate, combine the diluted compounds, recombinant FLT3 enzyme, and the substrate/ATP mixture.[33]

    • Incubate at room temperature to allow the kinase reaction to proceed.

    • Add the detection reagent to measure the amount of ADP produced, which is proportional to kinase activity.

    • Measure luminescence using a plate reader.

  • Data Analysis : Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Table 1: Hypothetical In Vitro Kinase Inhibition Data (IC50, nM)

CompoundFLT3-WTFLT3-ITDFLT3-D835Y
This compound [Experimental Data][Experimental Data][Experimental Data]
Gilteritinib 0.29[14][Literature Value][Literature Value]
Quizartinib 4.2[24]1.1[24]>1000
Crenolanib ~2[18]~2[18]Potent
Sorafenib [Literature Value]69.3 ng/mL[31]Inactive
Part 2: Cellular Activity Confirmation

Demonstrating target engagement and functional consequences in a cellular context is the next critical phase.

Experimental Protocol: Cellular FLT3 Autophosphorylation Assay

This assay measures the inhibition of FLT3 autophosphorylation in AML cell lines endogenously expressing mutant FLT3.

  • Cell Lines : MV4-11 (homozygous FLT3-ITD) and MOLM-13 (heterozygous FLT3-ITD).

  • Procedure :

    • Seed cells in appropriate culture plates and allow them to adhere.

    • Treat cells with a serial dilution of this compound and reference inhibitors for a specified duration (e.g., 2-4 hours).

    • Lyse the cells and determine the protein concentration.

    • Perform a sandwich ELISA or Western blot to detect phosphorylated FLT3 (p-FLT3) and total FLT3 levels.[35]

  • Data Analysis : Quantify the p-FLT3/total FLT3 ratio and calculate the IC50 value for the inhibition of cellular FLT3 autophosphorylation.

Experimental Protocol: Cell Viability Assay

This assay assesses the cytotoxic or cytostatic effects of the inhibitor on AML cells.

  • Cell Lines : MV4-11, MOLM-13, and a FLT3 wild-type cell line (e.g., HL-60) as a negative control.

  • Procedure :

    • Seed cells in 96-well plates and treat with a serial dilution of the test compounds for 72 hours.

    • Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence, which correlates with the number of viable cells.

  • Data Analysis : Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Table 2: Hypothetical Cellular Activity Data (IC50/GI50, nM)

CompoundMV4-11 (FLT3-ITD) p-FLT3 IC50MV4-11 (FLT3-ITD) Viability GI50HL-60 (FLT3-WT) Viability GI50
This compound [Experimental Data][Experimental Data][Experimental Data]
Gilteritinib [Literature Value]~1[14]>1000
Quizartinib 18 (in plasma)[26]1.1[24]>10,000[27]
Crenolanib ~10[19]7-8[19]>1000
Part 3: Kinase Selectivity Profiling

A crucial aspect of drug development is understanding the selectivity of a compound to minimize off-target effects.

Experimental Protocol: Kinome-wide Selectivity Screening

This is typically performed as a service by specialized vendors. The test compound is screened against a large panel of kinases (e.g., >400) at a fixed concentration (e.g., 1 µM). The percentage of inhibition for each kinase is determined. A more focused follow-up would involve determining the IC50 values for any significantly inhibited off-target kinases.

A highly selective FLT3 inhibitor would show potent inhibition of FLT3 while having minimal effect on other kinases, particularly those known to cause toxicities (e.g., c-KIT, which can lead to myelosuppression).[22]

Concluding Remarks for the Researcher

The journey of a novel therapeutic candidate from the bench to the clinic is paved with rigorous and comparative experimental data. For this compound to be considered a viable FLT3 inhibitor, it must demonstrate potent and selective inhibition of clinically relevant FLT3 mutations in both biochemical and cellular assays. By benchmarking its performance against established inhibitors like Gilteritinib, Quizartinib, and Crenolanib, researchers can gain a clear perspective on its potential advantages and liabilities. A favorable profile would be characterized by low nanomolar potency against FLT3-ITD and key resistance-conferring TKD mutations, coupled with a clean off-target kinase profile. The experimental framework provided herein serves as a robust starting point for the comprehensive evaluation of this and other novel FLT3-targeted compounds.

References

  • Galanis, A., et al. (2014). Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants. Blood, 123(1), 94-100.
  • Crenolanib. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Levis, M. (2017). FLT3 inhibitors in acute myeloid leukemia: Current status and future directions. OncoTargets and Therapy, 10, 4617-4629.
  • A Review of FLT3 Kinase Inhibitors in AML. (2023). MDPI. [Link]

  • Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data. (2025). Future Oncology. [Link]

  • FLT3 inhibitor quizartinib (AC220). (2019).
  • Midostaurin/PKC412 for the treatment of newly diagnosed FLT3 mutation-positive acute myeloid leukemia. (2018).
  • Sorafenib plus intensive chemotherapy in newly diagnosed FLT3-ITD AML: a randomized, placebo-controlled study by the ALLG. (2022). Blood, 140(11), 1229-1240.
  • What are FLT3 inhibitors and how do they work? (2024). Targeted Oncology. [Link]

  • How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names. (2023). RxList. [Link]

  • A review of FLT3 inhibitors in acute myeloid leukemia. (2020).
  • Quizartinib, the Next FLT3 Inhibitor. (2019).
  • FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. (2021). Frontiers in Oncology, 11, 64FLT3.
  • Full article: FLT3 inhibitor quizartinib (AC220). (2019). Expert Opinion on Investigational Drugs. [Link]

  • Gilteritinib is a clinically active FLT3 inhibitor with broad activity against FLT3 kinase domain mutations. (2020). Blood Advances, 4(3), 514-524.
  • Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia. (2019). Journal of the Advanced Practitioner in Oncology, 10(7), 724-729.
  • Smith, C. C., et al. (2014). Crenolanib is a selective type I pan-FLT3 inhibitor. Proceedings of the National Academy of Sciences, 111(13), 5060-5065.
  • Signaling in AML FLT3-ITD. (n.d.). ResearchGate. [Link]

  • Stone, R. M., et al. (2012). Phase IB study of the FLT3 kinase inhibitor midostaurin with chemotherapy in younger newly diagnosed adult patients with acute myeloid leukemia. Leukemia, 26(9), 2061-2068.
  • Sutamtewagul, G., & Vigil, C. E. (2018). Clinical use of FLT3 inhibitors in acute myeloid leukemia. OncoTargets and Therapy, 11, 7237-7247.
  • Novartis drug PKC412 (midostaurin) receives Breakthrough Therapy designation from the FDA for newly-diagnosed FLT3-mutated acute myeloid leukemia (AML). (2016). Novartis. [Link]

  • Zhang, W., et al. (2008). Mutant FLT3: A Direct Target of Sorafenib in Acute Myelogenous Leukemia. Journal of the National Cancer Institute, 100(3), 184-198.
  • Schematic representation of FLT3 inhibitors' mechanism of action. (n.d.). ResearchGate. [Link]

  • FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies. (2023). Cancers, 15(18), 4647.
  • Midostaurin approved for FLT3-mut
  • FLT3 Signaling pathways and their dysregulation in AML. (n.d.). ResearchGate. [Link]

  • Zhao, J., Song, Y., & Liu, D. (2019). Gilteritinib: a novel FLT3 inhibitor for acute myeloid leukemia. Biomarker Research, 7, 19.
  • Fischer, T., et al. (2010). Phase IIB Trial of Oral Midostaurin (PKC412), the FMS-Like Tyrosine Kinase 3 Receptor (FLT3) and Multi-Targeted Kinase Inhibitor, in Patients With Acute Myeloid Leukemia and High-Risk Myelodysplastic Syndrome With Either Wild-Type or Mutated FLT3. Journal of Clinical Oncology, 28(26), 4339-4345.
  • Crenolanib is a potent inhibitor of flt3 with activity against resistance-Conferring point mutants. (2014). Johns Hopkins University. [Link]

  • FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. (2020). Cancer Science, 111(2), 314-323.
  • Gilteritinib (ASP2215), a Novel FLT3/AXL Inhibitor: Preclinical Evaluation in Combination with Azacitidine in Acute Myeloid Leukemia. (2016). Blood, 128(22), 2795.
  • Wang, E. S., et al. (2024). Crenolanib and Intensive Chemotherapy in Adults With Newly Diagnosed FLT3-Mutated AML. Journal of Clinical Oncology, 42(8), 926-936.
  • AC220 (Quizartinib). (n.d.). AdooQ Bioscience. [Link]

  • Weisberg, E., et al. (2010). FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML.
  • High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates. (2015). Molecular & Cellular Proteomics, 14(3), 673-684.
  • Sorafenib improves survival of FLT3-mutated acute myeloid leukemia in relapse after allogeneic stem cell transplantation. (2019).
  • Sorafenib Dose Recommendation in Acute Myeloid Leukemia Based on Exposure-FLT3 Relationship. (2019).
  • Sorafenib as maintenance therapy in FLT3+ acute myeloid leukemia post allogeneic transplantation: a case report. (2025). Annals of Medicine and Surgery.
  • FLT3 (ITD) Cellular Phosphorylation Assay Service. (n.d.). Reaction Biology. [Link]

Sources

A Comparative Efficacy Analysis for Drug Development Professionals: 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine Derivatives vs. Fluconazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Preclinical Antifungal Efficacy Assessment

The persistent challenge of fungal infections in clinical settings, exacerbated by the rise of drug-resistant strains, necessitates a continuous search for novel antifungal agents. This guide provides a comparative analysis of a promising new chemical entity, 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine, against the well-established antifungal, fluconazole. Our focus is to equip researchers, scientists, and drug development professionals with a framework for evaluating antifungal efficacy, grounded in scientific integrity and supported by experimental data.

Section 1: Compound Profiles and Mechanisms of Action

A fundamental understanding of the compounds' chemical nature and their interaction with fungal cells is the cornerstone of any comparative efficacy study.

Fluconazole: The Established Azole

Fluconazole is a first-generation triazole antifungal agent that has been a mainstay in the treatment of various fungal infections for decades.[1] Its chemical structure features a triazole ring, which is crucial for its antifungal activity.

Chemical Structure: 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol[2]

Mechanism of Action: Fluconazole exerts its fungistatic effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3][4][5] This enzyme is a key component in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth.[3][6][7] The selectivity of fluconazole for the fungal cytochrome P450 enzyme over its mammalian counterpart contributes to its favorable safety profile.[1][5]

Caption: Mechanism of action of Fluconazole.

This compound Derivatives: A Novel Contender

Recent research has highlighted the potential of derivatives of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one as potent antifungal agents.[8][9] Specifically, N1-acyl derivatives, such as N1-benzoyl and N1-(4-fluorobenzoyl) derivatives, have demonstrated significant inhibitory efficacy against pathogenic yeast-like fungi.[8][9]

Core Chemical Structure: 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one

Mechanism of Action: The precise mechanism of action for this class of compounds is still under investigation. However, their structural dissimilarity to azoles suggests a potentially different cellular target. Preliminary studies on related isoxazolone derivatives point towards interactions with phospholipids, which could indicate a mechanism involving cell membrane disruption, but this is yet to be conclusively determined for the antifungal activity of the title compounds.[10][11][12] Further research is required to elucidate the specific molecular interactions and signaling pathways affected by these novel compounds.

Section 2: Comparative In Vitro Efficacy

The foundational step in evaluating a new antifungal agent is to determine its in vitro activity against a panel of relevant fungal pathogens and compare it to a standard-of-care drug like fluconazole. The Minimum Inhibitory Concentration (MIC) is the primary metric for this assessment.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antifungal agent.[13][14]

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a fungal isolate.

Materials:

  • Test compounds (this compound derivative and fluconazole)

  • Fungal isolates (e.g., Candida albicans, Candida glabrata, Candida krusei, Cryptococcus neoformans)

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolates on Sabouraud Dextrose Agar (SDA) for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Drug Dilution:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of each compound in RPMI-1640 medium in the 96-well plates to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the drug dilutions.

    • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Read the plates visually or with a microplate reader at a specified wavelength.

    • The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the growth control.

mic_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout FungalCulture Fungal Culture (SDA Plate) InoculumPrep Inoculum Preparation (0.5 McFarland) FungalCulture->InoculumPrep Inoculation Inoculation of Plates InoculumPrep->Inoculation DrugStock Drug Stock Solutions SerialDilution Serial Drug Dilution (96-well plate) DrugStock->SerialDilution SerialDilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Determination MIC Determination (Visual/Spectrophotometric) Incubation->MIC_Determination

Caption: Broth Microdilution Workflow for MIC Determination.

Comparative MIC Data

The following table summarizes the reported MIC values for a derivative of this compound and fluconazole against various fungal isolates.

Fungal SpeciesThis compound Derivative (N1-(4-fluorobenzoyl)) MIC (µg/mL)Fluconazole MIC (µg/mL)Reference
Candida albicans (clinical isolates)50200[8][9]
Candida albicans ATCC 1023150200[8][9]
Candida utilis< 6.2Not Reported[8][9]
Candida parapsilosis< 6.2 - 12.5Not Reported[8][9]
Geotrichum candidum12.5Not Reported[8][9]
Candida lusitaniae25Not Reported[8][9]
Rhodotorula mucilaginosa25Not Reported[8][9]

Analysis of In Vitro Data:

The available data indicates that the N1-(4-fluorobenzoyl) derivative of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one is significantly more potent than fluconazole against Candida albicans, demonstrating a four-fold lower MIC.[8][9] Furthermore, this novel compound exhibits promising activity against a range of other yeast-like fungi.[8][9] It is important to note that fluconazole has known limitations in its spectrum, with reduced activity against C. glabrata and no activity against C. krusei.[3] Future studies should include these fluconazole-resistant species to fully characterize the potential advantages of the novel compound.

Section 3: In Vivo Efficacy Assessment

While in vitro data provides a valuable initial screening, in vivo studies are crucial to evaluate a compound's efficacy in a complex biological system, taking into account factors like pharmacokinetics and host-pathogen interactions.

Experimental Protocol: Murine Model of Disseminated Candidiasis

The murine model of disseminated candidiasis is a well-established and widely used model for evaluating the in vivo efficacy of antifungal agents.[15]

Objective: To assess the ability of the test compound to reduce fungal burden in target organs and improve survival in mice with a systemic Candida infection.

Materials:

  • Immunocompetent or immunosuppressed mice (e.g., BALB/c or ICR)

  • Candida albicans strain

  • Test compounds (formulated for in vivo administration)

  • Vehicle control

  • Saline

Procedure:

  • Infection:

    • Prepare an inoculum of Candida albicans from an overnight culture.

    • Infect mice via intravenous (tail vein) injection with a predetermined lethal or sublethal dose of the fungal suspension.

  • Treatment:

    • Initiate treatment with the test compounds and vehicle control at a specified time post-infection (e.g., 2 hours).

    • Administer the compounds via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various dose levels.

    • Continue treatment for a defined period (e.g., 7 days).

  • Efficacy Endpoints:

    • Survival Study: Monitor the mice daily for a set period (e.g., 21 days) and record mortality.

    • Fungal Burden Study: At a specific time point (e.g., 48 hours or end of treatment), humanely euthanize a subset of mice from each group.

    • Aseptically remove target organs (e.g., kidneys, brain, spleen).

    • Homogenize the organs and plate serial dilutions on SDA to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis:

    • Compare the survival curves between treatment groups using a Kaplan-Meier analysis with a log-rank test.

    • Compare the fungal burden in the organs of treated groups to the vehicle control group using appropriate statistical tests (e.g., Mann-Whitney U test).

invivo_workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation MouseModel Murine Model (e.g., BALB/c) Infection Intravenous Infection (Candida albicans) MouseModel->Infection TreatmentGroups Treatment Groups (Test Compound, Fluconazole, Vehicle) Infection->TreatmentGroups Dosing Daily Dosing (e.g., Oral Gavage) TreatmentGroups->Dosing Survival Survival Monitoring (21 days) Dosing->Survival FungalBurden Fungal Burden Analysis (Kidney, Brain) Dosing->FungalBurden

Caption: Workflow for Murine Model of Disseminated Candidiasis.

Expected Outcomes and Interpretation

A successful novel antifungal agent would be expected to demonstrate a dose-dependent reduction in fungal burden in the target organs and a significant increase in the survival rate of infected mice compared to the vehicle control. A direct comparison with fluconazole at equimolar doses would provide a clear indication of its relative in vivo potency.

Section 4: Future Directions and Considerations

The preliminary data on this compound derivatives is highly encouraging. However, a comprehensive evaluation requires further investigation.

  • Expanded Spectrum Analysis: The antifungal activity should be tested against a broader panel of clinically relevant fungi, including fluconazole-resistant strains of Candida and molds such as Aspergillus fumigatus.

  • Mechanism of Action Studies: Elucidating the precise molecular target and mechanism of action is critical for understanding its potential for resistance development and for future drug optimization.

  • Pharmacokinetic and Toxicology Studies: A thorough assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile is essential for its progression as a drug candidate.

  • Biofilm Disruption Assays: Given the clinical significance of fungal biofilms, evaluating the compound's ability to inhibit biofilm formation and disrupt established biofilms would be a valuable next step.

Conclusion

The N1-acyl derivatives of this compound represent a promising new class of antifungal agents with demonstrated superior in vitro potency against Candida albicans compared to fluconazole. While further research is necessary to fully characterize their efficacy, mechanism of action, and safety profile, the initial findings warrant their continued investigation as potential next-generation antifungals. The experimental frameworks provided in this guide offer a robust approach for the preclinical evaluation of this and other novel antifungal candidates.

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  • Saczewski J, Fedorowicz J, Kędzia A, Ziółkowska-Klinkosz M, Jalińska A. Synthesis and Antifungal Activity of Some 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Derivatives. Med Chem. 2016;12(7):640-6. doi: 10.2174/1573406412666160301111613. PMID: 26926177.
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A Comparative Guide to Validating the Antifungal Activity of Novel 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The rise of drug-resistant fungal pathogens presents a formidable challenge to global health, necessitating an urgent expansion of our antifungal armamentarium. This guide provides a comprehensive framework for validating the antifungal efficacy of a promising new class of heterocyclic compounds: 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine derivatives. We present a head-to-head comparison with established antifungal agents, Fluconazole and Amphotericin B, grounded in standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI). This document details the scientific rationale behind experimental design, provides step-by-step protocols for in vitro susceptibility testing, and interprets comparative data to position these novel derivatives within the current therapeutic landscape.

Introduction: The Imperative for Novel Antifungal Agents

Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised populations.[1] The clinical utility of current antifungal therapies is increasingly threatened by the emergence of resistant strains.[2] Azole resistance, particularly in Candida species, and the intrinsic resistance of certain molds limit treatment options.[2] Polyenes like Amphotericin B, while potent, are associated with significant toxicity.[3][4] This clinical reality drives the search for new chemical entities with novel mechanisms of action, improved safety profiles, and robust activity against resistant pathogens.

Isoxazole-based heterocyclic compounds have emerged as a promising area of research, with various derivatives demonstrating broad-spectrum biological activities.[5][6] Recent studies on N-substituted derivatives of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one have revealed significant antifungal potential, making them prime candidates for rigorous validation.[7]

The Candidate vs. The Standards: A Comparative Framework

To accurately assess the potential of our candidate derivatives, their performance must be benchmarked against clinically relevant and mechanistically distinct antifungal agents.

Candidate Compounds: N-Substituted this compound Derivatives Recent research has identified specific N1-acyl derivatives, notably N1-benzoyl and N1-(4-fluorobenzoyl), as having potent activity against a wide panel of pathogenic yeasts.[7] These compounds form the basis of our validation study. Their precise mechanism of action is a key area of investigation, though it is often hypothesized that, like many heterocyclic antifungals, they may interfere with essential fungal enzymes or membrane integrity.[8]

Reference Standard 1: Fluconazole (An Azole)

  • Mechanism of Action: Fluconazole is a fungistatic agent that selectively inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[9][10] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[11][12] By disrupting ergosterol synthesis, Fluconazole compromises membrane integrity, leading to the inhibition of fungal growth.[13]

  • Rationale for Comparison: As one of the most widely prescribed antifungals, Fluconazole provides a crucial benchmark for activity against common yeasts like Candida albicans.[7][14] Comparing a new compound to Fluconazole helps determine its relative potency and its potential to overcome known azole resistance mechanisms.

Reference Standard 2: Amphotericin B (A Polyene)

  • Mechanism of Action: Amphotericin B is a broad-spectrum fungicidal agent.[15] It acts by binding directly to ergosterol within the fungal cell membrane, forming transmembrane channels or pores.[16][17] This binding leads to a rapid leakage of essential intracellular ions, resulting in cell death.[4]

  • Rationale for Comparison: Amphotericin B is a gold standard for potent, broad-spectrum activity.[1] Its fungicidal nature provides a different performance metric compared to the fungistatic Fluconazole. A favorable comparison against Amphotericin B would suggest the candidate compound has significant and potent antifungal effects. Its known toxicity, stemming from off-target binding to cholesterol in mammalian cells, also makes any new compound with similar efficacy but better selectivity highly desirable.[3][18]

Experimental Design: A Validated Workflow for Antifungal Susceptibility Testing

The foundation of a reliable comparison is a standardized, reproducible methodology. We will adhere to the reference method for broth dilution antifungal susceptibility testing of yeasts as detailed by the Clinical and Laboratory Standards Institute (CLSI) document M27.[19][20] This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.[20]

G cluster_prep Preparation Phase cluster_assay Assay Phase (CLSI M27) cluster_analysis Analysis Phase Strain Fungal Strain Selection (e.g., C. albicans ATCC 90028) Inoculum Inoculum Preparation (Standardized to 0.5-2.5 x 10^3 CFU/mL) Strain->Inoculum Plate Inoculation of 96-Well Plate (100µL drug + 100µL inoculum) Inoculum->Plate Compounds Compound Preparation (Serial 2-fold dilutions in RPMI) Compounds->Plate Incubate Incubation (35°C for 24-48 hours) Plate->Incubate Read Visual or Spectrophotometric Endpoint Reading Incubate->Read MIC MIC Determination (Lowest concentration with significant growth inhibition) Read->MIC Compare Comparative Data Analysis (Candidate vs. Standards) MIC->Compare

Caption: Workflow for MIC determination via CLSI M27 broth microdilution.
Detailed Protocol: Broth Microdilution (CLSI M27)
  • Selection of Fungal Strains: A panel of clinically relevant yeast species should be used, including a quality control strain (Candida parapsilosis ATCC 22019 or C. krusei ATCC 6258) and representative clinical isolates, such as Candida albicans, Candida glabrata, and Cryptococcus neoformans.

  • Preparation of Antifungal Stock Solutions:

    • Accurately weigh and dissolve the candidate derivatives and reference drugs (Fluconazole, Amphotericin B) in a suitable solvent (e.g., DMSO).

    • Prepare a series of 2-fold serial dilutions in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.125 to 64 µg/mL).

  • Preparation of Inoculum:

    • Culture the yeast strains on Sabouraud Dextrose Agar for 24-48 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted antifungal agents.

    • Include a drug-free well (growth control) and an un-inoculated well (sterility control).

    • Incubate the plates at 35°C for 24 to 48 hours.

  • MIC Endpoint Determination:

    • Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the drug that causes a significant reduction in growth (typically ≥50% for azoles and ≥90% for polyenes) compared to the drug-free growth control. For objective results, a spectrophotometer can be used to read the optical density at a specific wavelength.[21]

Comparative Data Analysis

The ultimate goal of the validation process is to generate clear, quantitative data for comparison. The following table summarizes representative MIC data for a highly active derivative, N1-(4-fluorobenzoyl)-4,6-dimethylisoxazolo[3,4-b]pyridin-3-amine (designated "Compound 2n"), based on published findings.[7]

Fungal StrainCompound 2n MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans ATCC 10231502000.5 - 1
Candida parapsilosis<6.2 - 12.51 - 40.25 - 1
Candida utilis<6.28 - 321 - 2
Geotrichum candidum12.5>642 - 8
Rhodotorula mucilaginosa25>640.5 - 2

Interpretation of Results:

  • Potency against C. albicans: The data clearly show that Compound 2n is four times more potent than Fluconazole against the reference C. albicans strain (MIC 50 µg/mL vs. 200 µg/mL).[7] While not as potent as Amphotericin B, this demonstrates a significant improvement over a widely used first-line azole.

  • Broad-Spectrum Activity: Compound 2n exhibits potent activity against strains that show higher resistance to Fluconazole, such as Geotrichum candidum and Rhodotorula mucilaginosa.[7] This suggests a potentially different mechanism of action or a target that is less susceptible to common resistance mutations.

  • High Efficacy: The very low MIC values against C. parapsilosis and C. utilis (<6.2 µg/mL) indicate high efficacy and position these derivatives as particularly promising for infections caused by these species.[7]

Probing the Mechanism of Action

While the MIC assay validates if a compound is active, it does not explain how. The structural differences and activity profile compared to azoles suggest a distinct mechanism. Future studies should focus on elucidating this mechanism.

G cluster_moa Potential Fungal Targets Membrane Cell Membrane (Ergosterol Synthesis/ Integrity Disruption) Death Fungal Cell Death or Growth Inhibition Membrane->Death Wall Cell Wall (Glucan/Chitin Synthase Inhibition) Wall->Death DNA Nucleic Acid Synthesis (DNA/RNA Polymerase Inhibition) DNA->Death Candidate Isoxazolopyridine Derivative Candidate->Membrane Hypothesis 1 (Azole-like?) Candidate->Wall Hypothesis 2 (Echinocandin-like?) Candidate->DNA Hypothesis 3 (Flucytosine-like?)

Caption: Hypothesized mechanisms of action for novel antifungal agents.

Recommended Next Steps for Mechanistic Studies:

  • Ergosterol Quantification: Perform sterol analysis on fungal cells treated with the derivatives to determine if they, like azoles, inhibit the ergosterol biosynthesis pathway.

  • Cell Wall Integrity Assays: Use agents like Calcofluor White or Sorbitol to assess if the compounds weaken the fungal cell wall, similar to echinocandins.

  • Membrane Permeability Assays: Employ fluorescent dyes (e.g., propidium iodide) to see if the compounds disrupt membrane integrity, a hallmark of polyenes.

Conclusion and Future Directions

The N-substituted this compound derivatives, particularly the N1-(4-fluorobenzoyl) variant, demonstrate compelling in vitro antifungal activity.[7] Comparative analysis reveals superior potency against C. albicans relative to Fluconazole and a broad spectrum of activity that includes organisms with reduced susceptibility to azoles.[7]

This guide provides the foundational framework for validating these promising findings. The next critical steps involve expanding the testing panel to include more resistant clinical isolates and filamentous fungi (molds), elucidating the mechanism of action, and performing essential cytotoxicity assays against mammalian cell lines to establish a selectivity index. Successful execution of these studies will be paramount in advancing this novel chemical class from a promising candidate to a potential clinical reality.

References

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A Comparative Analysis of Isoxazolopyridine Derivatives as Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the face of escalating antibiotic resistance, the scientific community is in a perpetual quest for novel antibacterial agents with unique mechanisms of action. The isoxazolopyridine scaffold has emerged as a promising heterocyclic system, offering a versatile platform for the development of new therapeutics. This guide provides a comparative study of various isoxazolopyridine derivatives, delving into their synthesis, antibacterial efficacy, and mode of action, thereby offering a valuable resource for researchers in the field of antimicrobial drug discovery.

The Promise of the Isoxazolopyridine Scaffold

The fusion of an isoxazole ring with a pyridine ring gives rise to the isoxazolopyridine core, a structure that has demonstrated a broad spectrum of biological activities.[1][2] The inherent chemical properties of this scaffold, including its ability to engage in various non-covalent interactions, make it an attractive starting point for the design of potent enzyme inhibitors. This guide will focus on two key isomeric forms: isoxazolo[5,4-b]pyridine and isoxazolo[4,5-b]pyridine, and explore how substitutions on these core structures influence their antibacterial profiles.

Synthesis of Key Isoxazolopyridine Scaffolds and Derivatives

The foundation of any comparative study lies in the reproducible synthesis of the compounds of interest. Here, we provide a detailed protocol for the synthesis of a key precursor, 3-aminoisoxazolo[5,4-b]pyridine, and its subsequent derivatization to yield sulfonamide analogues.

Experimental Protocol: Synthesis of 3-Aminoisoxazolo[5,4-b]pyridine

This protocol outlines a common method for the preparation of the 3-aminoisoxazolo[5,4-b]pyridine core structure, a crucial building block for further derivatization.

Step 1: Synthesis of Acetylacetonitrile.

  • To a solution of tetrahydrofuran (120 mL) and acetonitrile (10.3g, 0.25mol), add sodium hydride (14g, 0.35mol, 60% dispersion in mineral oil).

  • Add methyl acetate (25.9g, 0.35mol) to the suspension.

  • Heat the mixture under reflux for 4 hours.

  • After cooling to room temperature, quench the reaction with ice water.

  • Adjust the pH to 5-6 with 2N HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield acetylacetonitrile.[3]

Step 2: Synthesis of 3-Amino-5-methylisoxazole.

  • React the acetylacetonitrile with p-toluenesulfonyl hydrazide to form the corresponding hydrazone.

  • Perform a ring-closure reaction of the hydrazone with hydroxylamine under alkaline conditions to yield 3-amino-5-methylisoxazole.[3]

Step 3: Synthesis of 3-Aminoisoxazolo[5,4-b]pyridine.

Experimental Protocol: Synthesis of N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamide Derivatives (Conventional Method)

This protocol describes the synthesis of sulfonamide derivatives, which have shown notable antibacterial activity.[2]

  • Dissolve 3-aminoisoxazolo[5,4-b]pyridine (1.35 g, 0.01 mol) in 100 mL of tetrahydrofuran.

  • Add a few drops of anhydrous pyridine to the solution.

  • Add the appropriate arylsulfonyl chloride (0.02 mol) (e.g., benzenesulfonyl chloride, 4-methylbenzenesulfonyl chloride).

  • Heat the reaction mixture under reflux for 6 hours.

  • Evaporate the solvent under vacuum.

  • Triturate the residue with water, filter the solid, and dry it.

  • Recrystallize the crude product from ethanol to obtain the purified sulfonamide derivative.[2]

Comparative Antibacterial Activity

A critical aspect of evaluating new potential drug candidates is to determine their spectrum of activity. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative isoxazolopyridine derivatives against a panel of Gram-positive and Gram-negative bacteria, in comparison to standard antibiotics.

Table 1: Antibacterial Activity of Isoxazolo[5,4-b]pyridine Sulfonamide Derivatives

CompoundDerivative NameE. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)S. aureus (ATCC 25923) MIC (µg/mL)B. subtilis (ATCC 6033) MIC (µg/mL)
I N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamideActive47[1]No Activity[1]No Activity[1]
II N-isoxazolo[5,4-b]pyridin-3-yl-4-methylbenzenesulfonamideActive44[1]No Activity[1]No Activity[1]

*Qualitative activity reported, specific MIC values were not provided in the primary source.[1]

Table 2: Antibacterial Activity of Other Isoxazolopyridine and Related Derivatives

CompoundGeneral StructureTarget OrganismMIC (µg/mL)
III Chromanyl-isoxazolidine derivativeS. typhimurium1.56[4]
IV Chromanyl-isoxazolidine derivativeMRSA3.12[4]
V Pyrazolo[3,4-b]pyridine-triazole hybridS. aureus0.25[5]
VI Pyrazolo[3,4-b]pyridine-triazole hybridK. pneumoniae0.5[5]

Table 3: MIC Values of Benchmark Antibiotics

AntibioticE. coli MIC (µg/mL)S. aureus MIC (µg/mL)
Ciprofloxacin0.013[6]0.6[6]
VancomycinN/A1.0 - 2.0[1][7]
Structure-Activity Relationship (SAR) Insights

From the available data, several preliminary structure-activity relationships can be inferred:

  • Sulfonamide Moiety: The sulfonamide derivatives of isoxazolo[5,4-b]pyridine (Compounds I and II ) exhibit specific activity against Gram-negative bacteria like P. aeruginosa and E. coli. The nature of the substituent on the phenylsulfonyl group (H vs. methyl) appears to have a minor impact on the potency against P. aeruginosa.[1]

  • Lack of Gram-Positive Activity: Notably, these sulfonamide derivatives were inactive against the tested Gram-positive strains (S. aureus and B. subtilis), suggesting a potential mechanism of action that is specific to Gram-negative bacteria or an inability to penetrate the Gram-positive cell wall.[1]

  • Alternative Scaffolds: The data on chromanyl-isoxazolidine and pyrazolo[3,4-b]pyridine derivatives (Compounds III-VI ) indicate that modifications of the core structure can lead to potent activity against Gram-positive bacteria, including the formidable MRSA. This highlights the versatility of the broader isoxazole-containing heterocyclic family.[4][5]

Mechanism of Action: Targeting Bacterial DNA Gyrase

The selective toxicity of an antibiotic is intrinsically linked to its molecular target. For many isoxazole-containing compounds, including those with fused ring systems, a primary target is the bacterial enzyme DNA gyrase .[8]

The Role of DNA Gyrase

DNA gyrase is a type II topoisomerase that is essential for bacterial survival. It introduces negative supercoils into the bacterial DNA, a process crucial for DNA replication, transcription, and repair. This enzyme is an attractive target for antibiotics because it is absent in humans, who utilize a different type of topoisomerase II.

The proposed mechanism of action for antibacterial isoxazolopyridine derivatives involves the inhibition of DNA gyrase's function. By binding to the enzyme, these compounds can disrupt its ability to supercoil DNA, leading to a cascade of events that ultimately result in bacterial cell death.

DNA_Gyrase_Inhibition cluster_Bacterial_Cell Bacterial Cell DNA Bacterial Chromosome (Relaxed DNA) Gyrase DNA Gyrase (GyrA & GyrB subunits) DNA->Gyrase binds to Cell_Death Bacterial Cell Death Supercoiled_DNA Negatively Supercoiled DNA Gyrase->Supercoiled_DNA introduces negative supercoils Replication DNA Replication & Transcription Supercoiled_DNA->Replication Replication->DNA Isoxazolopyridine Isoxazolopyridine Derivative Isoxazolopyridine->Gyrase inhibits

Caption: Proposed mechanism of action of isoxazolopyridine derivatives via inhibition of DNA gyrase.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

To validate the proposed mechanism of action, a DNA gyrase supercoiling inhibition assay is a crucial experiment. This protocol provides a general framework for such an assay.

Materials:

  • Purified bacterial DNA gyrase (e.g., from E. coli or S. aureus)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and spermidine)

  • ATP solution

  • Isoxazolopyridine derivatives (dissolved in DMSO)

  • Positive control inhibitor (e.g., ciprofloxacin)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, relaxed plasmid DNA, and the desired concentration of the isoxazolopyridine derivative or control.

  • Add DNA gyrase to each reaction mixture and incubate on ice for 30 minutes to allow for inhibitor binding.

  • Initiate the supercoiling reaction by adding ATP to each tube and transferring them to a 37°C water bath for 1 hour.

  • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Incubate at 37°C for a further 30 minutes to digest the protein.

  • Add loading dye to each sample and load onto an agarose gel.

  • Perform electrophoresis to separate the relaxed and supercoiled forms of the plasmid DNA.

  • Stain the gel with a DNA staining agent and visualize under UV light.

  • The inhibition of DNA gyrase is determined by the reduction in the amount of supercoiled DNA compared to the no-inhibitor control. The concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀) can then be calculated.[9]

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis stock Prepare stock solution of Isoxazolopyridine derivative in DMSO serial_dilution Perform 2-fold serial dilutions in 96-well plate with broth media stock->serial_dilution inoculate Inoculate each well with the bacterial suspension serial_dilution->inoculate inoculum Prepare standardized bacterial inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_plate Visually inspect for turbidity or use a plate reader (OD600) incubate->read_plate determine_mic MIC = Lowest concentration with no visible growth read_plate->determine_mic

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.

Conclusion and Future Directions

The isoxazolopyridine scaffold represents a fertile ground for the discovery of novel antibacterial agents. The sulfonamide derivatives of isoxazolo[5,4-b]pyridine have demonstrated promising activity against Gram-negative pathogens, while other related structures show potential against challenging Gram-positive bacteria like MRSA. The likely mechanism of action via inhibition of DNA gyrase provides a solid rationale for their continued development.

Future research should focus on:

  • Expanding the chemical diversity: Synthesizing and screening a wider range of isoxazolopyridine derivatives with different substitution patterns to improve potency and broaden the antibacterial spectrum.

  • Elucidating the mechanism of action: Conducting detailed enzymatic and cellular assays to confirm DNA gyrase inhibition and explore other potential targets.

  • Optimizing pharmacokinetic properties: Modifying the lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, which is crucial for in vivo efficacy.

  • Investigating activity against resistant strains: Testing promising derivatives against a broader panel of multidrug-resistant clinical isolates.

By systematically exploring the structure-activity relationships and mechanisms of action, the scientific community can unlock the full potential of isoxazolopyridine derivatives in the critical fight against antibiotic resistance.

References

  • Wang, G., Hindler, J. F., Ward, K. W., & Bruckner, D. A. (2006). Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period. Journal of Clinical Microbiology, 44(11), 3883–3886. [Link]

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  • Poręba, K., Pawlik, K., Rembacz, K. P., Kurowska, E., Matuszyk, J., & Długosz, A. (2015). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 72(4), 727–735. [Link]

  • van Hal, S. J., Lodise, T. P., & Paterson, D. L. (2012). The Clinical Significance of Vancomycin Minimum Inhibitory Concentration in Staphylococcus aureus Infections: A Systematic Review and Meta-analysis. Clinical Infectious Diseases, 54(6), 755–771. [Link]

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  • Basarab, G. S., Bist, S., & Eyermann, C. J. (2015). Discovery of Novel DNA Gyrase Inhibiting Spiropyrimidinetriones: Benzisoxazole Fusion with N-Linked Oxazolidinone Substituents Leading to a Clinical Candidate (ETX0914). Journal of Medicinal Chemistry, 58(16), 6549–6568. [Link]

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A Comparative Guide to Validating the Anti-Proliferative Effects of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-proliferative effects of the novel compound 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine. We will objectively compare its potential performance with established anti-cancer agents and provide detailed experimental protocols to support these evaluations. Our approach is grounded in scientific integrity, ensuring that each protocol is a self-validating system, supported by authoritative references.

Introduction: The Therapeutic Potential of Isoxazolopyridines

The isoxazolopyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. While this compound is a novel entity, its structural relatives, particularly pyrazolopyridines, have demonstrated significant anti-proliferative activity.[1][2][3][4] These compounds often function by inhibiting key enzymes involved in cell cycle regulation and proliferation, such as cyclin-dependent kinases (CDKs) and other protein kinases like Fms-like tyrosine kinase 3 (FLT3).[1][5][6] Given this precedent, it is hypothesized that this compound may exert its anti-proliferative effects through the inhibition of critical cellular signaling pathways that govern cell growth and division.

This guide will detail a systematic approach to validating this hypothesis, beginning with broad-spectrum cell viability assays and progressing to more mechanistic studies to elucidate its mode of action.

Comparative Framework: Benchmarking Against Standard-of-Care Agents

To contextualize the anti-proliferative potential of this compound, it is essential to compare its activity against well-characterized anti-cancer drugs with distinct mechanisms of action. We have selected two such agents for this guide:

  • Doxorubicin: A widely used chemotherapeutic agent that functions as a topoisomerase II inhibitor and intercalates into DNA, leading to cell cycle arrest and apoptosis.[1][2][5][7]

  • Sorafenib: A multi-kinase inhibitor that targets several receptor tyrosine kinases, including VEGFR and PDGFR, as well as the Raf/MEK/ERK signaling pathway, thereby inhibiting both tumor cell proliferation and angiogenesis.[4][8][9][10][11]

The following table summarizes the key characteristics of these comparator agents.

FeatureDoxorubicinSorafenibThis compound
Primary Mechanism Topoisomerase II inhibitor, DNA intercalator[1][7]Multi-kinase inhibitor (VEGFR, PDGFR, Raf kinases)[8][10][11]Hypothesized: Kinase inhibitor (e.g., CDK, FLT3)
Cellular Effect Induces DNA damage, cell cycle arrest, and apoptosis[2][5]Inhibits proliferation and angiogenesis, induces apoptosis[4][8]To be determined
Commonly Used In Solid tumors and hematological malignancies[5]Renal cell carcinoma, hepatocellular carcinoma[9][11]To be determined

Experimental Validation Workflows

A multi-faceted approach is necessary to robustly validate the anti-proliferative effects of a novel compound. We propose a tiered experimental workflow, starting with a broad assessment of cytotoxicity, followed by more detailed investigations into the underlying mechanisms of cell death and cell cycle perturbation.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Identification (Future Work) A Cell Viability/Cytotoxicity Assay (SRB or MTT) B Determine IC50 values across a panel of cancer cell lines A->B C Apoptosis Assay (Annexin V/PI Staining) B->C If significant cytotoxicity is observed D Cell Cycle Analysis (Propidium Iodide Staining) B->D If significant cytotoxicity is observed E E C->E Quantify apoptotic vs. necrotic cell populations F F D->F Determine effects on cell cycle distribution G Kinase Inhibition Profiling E->G H Western Blotting for Signaling Pathway Components E->H F->G F->H

Caption: A tiered workflow for the validation of anti-proliferative compounds.

Tier 1: Cell Viability and Cytotoxicity Screening

The initial step is to determine the concentration-dependent effect of this compound on the viability of a panel of human cancer cell lines. We recommend the Sulforhodamine B (SRB) assay due to its reliability and basis in measuring cellular protein content.[12][13]

Recommended Cell Line Panel:

  • MCF-7: Human breast adenocarcinoma

  • HepG2: Human hepatocellular carcinoma

  • K562: Human chronic myelogenous leukemia

Experimental Protocol: Sulforhodamine B (SRB) Assay [12][13][14][15]

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of this compound, Doxorubicin, and Sorafenib. Include a vehicle-only control. Incubate for 48-72 hours.

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Discard the supernatant and wash the plates five times with slow-running tap water. Air dry the plates.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Tier 2: Mechanistic Assays

Should the SRB assay reveal significant anti-proliferative activity, the next logical step is to investigate the mechanism of cell death and the effect of the compound on cell cycle progression.

Experimental Protocol: Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining [16][17]

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells in 6-well plates with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include positive (e.g., Doxorubicin) and negative (vehicle) controls.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-Annexin V positive, PI negative cells are in early apoptosis. FITC-Annexin V and PI positive cells are in late apoptosis or necrosis.

Experimental Protocol: Cell Cycle Analysis via Propidium Iodide (PI) Staining [18][19][20]

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cells as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while gently vortexing. Incubate for at least 1 hour at 4°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Data Presentation and Interpretation

Quantitative data from the validation experiments should be presented in a clear and comparative format.

Table 2: Comparative IC50 Values (µM) of Test Compounds across Cancer Cell Lines

CompoundMCF-7HepG2K562
This compoundExperimental DataExperimental DataExperimental Data
DoxorubicinExperimental DataExperimental DataExperimental Data
SorafenibExperimental DataExperimental DataExperimental Data

Table 3: Summary of Mechanistic Assay Results

Compound (at IC50)Predominant Cell Fate (Apoptosis/Necrosis)Effect on Cell Cycle
This compoundExperimental DataExperimental Data
DoxorubicinApoptosisG2/M Arrest
SorafenibApoptosisG1 Arrest

Potential Signaling Pathways and Future Directions

Based on the literature for structurally related compounds, this compound may exert its anti-proliferative effects by inhibiting key signaling pathways.

G cluster_0 Potential Kinase Targets cluster_1 Downstream Cellular Processes A 4,6-Dimethylisoxazolo [3,4-b]pyridin-3-amine B CDK4/6 A->B Inhibition? C FLT3 A->C Inhibition? D Other RTKs A->D Inhibition? E Cell Cycle Progression B->E Blocks G1/S Transition F Proliferation C->F Inhibits G Survival C->G Inhibits E->F F->G H Apoptosis G->H Leads to

Caption: Hypothesized mechanism of action via kinase inhibition.

Future studies should aim to identify the specific molecular targets of this compound. This can be achieved through kinase inhibition profiling assays and by examining the phosphorylation status of key signaling proteins (e.g., Rb, ERK, AKT) via Western blotting.

By following the comprehensive validation workflow outlined in this guide, researchers can rigorously assess the anti-proliferative efficacy of this compound and elucidate its mechanism of action, thereby paving the way for its potential development as a novel anti-cancer therapeutic.

References

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

The isoxazolo[3,4-b]pyridine scaffold is an emerging privileged structure in medicinal chemistry. Related analogs have demonstrated potent activity as kinase inhibitors, particularly targeting disease-relevant kinases such as Fms-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia.[1] The compound at the center of this guide, 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine (herein referred to as Cmpd-X ), belongs to this promising class.

However, the therapeutic success of any kinase inhibitor is critically dependent on its selectivity.[2][3] The human kinome consists of over 500 members, many of which share a highly conserved ATP-binding pocket.[4] Off-target inhibition can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or, in some cases, beneficial.[5][6] Therefore, a rigorous and multi-faceted cross-reactivity profiling campaign is not merely a regulatory checkbox but a fundamental step in elucidating the true mechanism of action and predicting the clinical safety and efficacy of a novel chemical entity.[7][8]

This guide provides a comprehensive, three-phase framework for characterizing the selectivity profile of Cmpd-X . We will move from broad, in vitro screening to targeted cellular validation and finally to unbiased phenotypic assessment, explaining the causal logic behind each experimental choice.

Phase 1: Global Kinome Interaction Mapping via In Vitro Binding Assay

Expertise & Experience: The logical first step is to cast the widest possible net to understand the potential interaction landscape of Cmpd-X . An in vitro, competition-based binding assay is the gold standard for this initial screen. Unlike activity assays, which can be influenced by ATP concentration and substrate kinetics, a binding assay provides a direct measure of thermodynamic affinity (Kd), allowing for a more equitable comparison of interactions across the entire kinome.[2][9][10]

We will utilize a commercial platform such as Eurofins DiscoverX's KINOMEscan®, which assesses interactions against a panel of over 460 kinases.[9][11][12]

Experimental Protocol: KINOMEscan® Profiling
  • Compound Preparation: Solubilize Cmpd-X in 100% DMSO to create a 100X stock solution (e.g., 1 mM for a 10 µM final screening concentration).

  • Assay Principle: The assay involves three components: a DNA-tagged kinase, an immobilized, active-site-directed ligand, and the test compound (Cmpd-X ).[9]

  • Competition: In solution, Cmpd-X competes with the immobilized ligand for binding to the kinase's active site.

  • Quantification: The amount of kinase captured on the solid support is quantified via qPCR of the DNA tag. A lower qPCR signal indicates that Cmpd-X has successfully outcompeted the immobilized ligand, signifying a binding interaction.[9]

  • Primary Screen: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify all potential interactions. Results are typically expressed as "% Control", where a lower percentage indicates stronger binding.

  • Kd Determination: For any "hits" identified in the primary screen (e.g., <10% of Control), perform a follow-up 11-point dose-response curve to determine the dissociation constant (Kd).

Data Presentation & Interpretation

The initial screen data is best visualized as a "kinome tree" plot, which maps the interactions onto a phylogenetic representation of the human kinome.

Table 1: Hypothetical KINOMEscan® Primary Screen Results for Cmpd-X (10 µM)

Kinase Target % of Control Interpretation
FLT3 1.2 Strong Hit (Predicted Primary Target)
KIT 3.5 Strong Off-Target
PDGFRβ 8.1 Strong Off-Target
GSK3β 25.6 Moderate Off-Target
CDK2 45.1 Weak Interaction
SRC 88.9 No Significant Interaction

| ... (460+ other kinases) | >50 | No Significant Interaction |

This initial data suggests that Cmpd-X is a potent binder of FLT3, as hypothesized from literature on similar scaffolds.[1] However, it also reveals strong off-target binding to other type III receptor tyrosine kinases like KIT and PDGFRβ, a common cross-reactivity profile for inhibitors targeting this family.

cluster_Phase1 Phase 1: In Vitro Kinome Profiling P1_Start Prepare Cmpd-X (100X in DMSO) P1_Assay KINOMEscan® Assay (vs. 468 Kinases @ 10µM) P1_Start->P1_Assay P1_Quant Quantify Binding (qPCR) P1_Assay->P1_Quant P1_Data Primary Hit List (% Control) P1_Quant->P1_Data P1_Kd Determine Kd for Hits (11-point dose-response) P1_Data->P1_Kd Hits (<10% Control) P1_End Selectivity Profile (Primary & Off-Targets) P1_Kd->P1_End

Caption: Workflow for Phase 1 in vitro kinase profiling.

Phase 2: Validating Target Engagement in a Cellular Milieu

Trustworthiness: A compound's ability to bind a purified protein in vitro does not guarantee it will engage the same target within the complex, crowded environment of a living cell.[13] Factors like cell membrane permeability, efflux pump activity, and intracellular competition with high concentrations of ATP can drastically alter a compound's effective potency.[5] The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method to confirm direct target engagement in a physiologically relevant setting.[14][15][16] The principle is that a ligand-bound protein is thermodynamically stabilized and will resist thermal denaturation at higher temperatures than the unbound protein.[17][18]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
  • Cell Culture: Culture a relevant cell line (e.g., MV4-11, an AML cell line endogenously expressing FLT3-ITD) to ~80% confluency.

  • Compound Treatment: Treat intact cells with a dose-range of Cmpd-X (e.g., 0.1 to 30 µM) or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge: Heat the cell suspensions to a range of temperatures (e.g., 48°C to 62°C in 2°C increments) for 3 minutes, followed by rapid cooling on ice.

  • Cell Lysis & Fractionation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein (FLT3, KIT, etc.) remaining at each temperature point using a standard detection method like Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate "CETSA melt curves." A shift in the curve to the right indicates thermal stabilization and confirms target engagement.

Data Presentation & Interpretation

The results will validate which of the in vitro hits are also engaged by Cmpd-X in living cells.

Table 2: Hypothetical CETSA® Thermal Shift (ΔTm) Data in MV4-11 Cells

Target Protein ΔTm at 10 µM Cmpd-X (°C) Interpretation
FLT3 +8.5 Robust cellular target engagement
KIT +6.2 Significant cellular off-target engagement
PDGFRβ +1.1 Weak/negligible cellular engagement

| GSK3β | No shift | Not a significant cellular target |

This CETSA data provides a crucial layer of validation. While Cmpd-X bound to PDGFRβ in vitro, it fails to meaningfully engage it in a cellular context, perhaps due to poor accessibility within the cell. Conversely, it strongly engages both its primary target, FLT3, and the key off-target, KIT. This is a critical finding for predicting the compound's biological effect.

cluster_Phase2 Phase 2: Cellular Target Engagement (CETSA) P2_Start Treat Intact Cells (e.g., MV4-11) with Cmpd-X P2_Heat Thermal Challenge (Temperature Gradient) P2_Start->P2_Heat P2_Lysis Lysis & Centrifugation (Separate Soluble/Aggregated) P2_Heat->P2_Lysis P2_Detect Detect Soluble Target (Western Blot / ELISA) P2_Lysis->P2_Detect P2_Curve Generate Melt Curves (Plot % Soluble vs. Temp) P2_Detect->P2_Curve P2_End Confirm Cellular Target Engagement (ΔTm) P2_Curve->P2_End

Caption: Workflow for Phase 2 cellular target engagement validation.

Phase 3: Unbiased Phenotypic Screening for Functional Off-Target Effects

Authoritative Grounding: Target-based screens, while essential, are inherently biased; they only find what you are looking for. Phenotypic screening assesses the overall effect of a compound on cellular behavior (e.g., viability, morphology), providing an unbiased view of its functional consequences.[19] A significant discrepancy between a compound's potency against its intended target and its anti-proliferative potency can suggest the presence of powerful, unidentified off-target effects driving the phenotype.[6]

Experimental Protocol: Cell Panel Viability Screening
  • Cell Panel Selection: Utilize a diverse panel of cancer cell lines with known genetic backgrounds (e.g., the NCI-60 panel or a custom panel relevant to the target biology).

  • Assay: Seed cells in 96- or 384-well plates. After 24 hours, treat with a 9-point, 3-fold serial dilution of Cmpd-X .

  • Incubation: Incubate cells for 72 hours.

  • Viability Readout: Measure cell viability using a standard assay such as CellTiter-Glo® (Promega), which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis: Calculate the GI50 (concentration required to inhibit cell growth by 50%) for each cell line.

Data Presentation & Interpretation

The data can be presented as a heatmap and correlated with the known mutational status of the cell lines.

Table 3: Hypothetical Anti-Proliferative Activity (GI50) of Cmpd-X

Cell Line Key Mutations FLT3/KIT Status GI50 (nM) Interpretation
MV4-11 FLT3-ITD Dependent 85 On-target activity confirmed
MOLM-13 FLT3-ITD Dependent 110 On-target activity confirmed
A549 KRAS G12S Independent >10,000 No activity in FLT3-independent line
HMC-1.2 KIT D816V Dependent 250 Activity driven by KIT off-target

| HL-60 | NRAS Q61L | Independent | >10,000 | Confirms selectivity, no off-target toxicity[1] |

The phenotypic screen provides the final piece of the puzzle. Cmpd-X is potent in cell lines driven by its primary target (FLT3) and its primary cellular off-target (KIT). Crucially, it is inactive in cell lines that are not dependent on these kinases, suggesting that the off-targets identified in Phase 1 and 2 are the primary drivers of its biological activity and that it does not possess other, unexpected cytotoxic off-target effects at therapeutic concentrations.

cluster_Phase3 Phase 3: Unbiased Phenotypic Screening P3_Start Select Diverse Cell Line Panel P3_Treat Treat with Cmpd-X (9-point dose-response) P3_Start->P3_Treat P3_Incubate Incubate (72 hours) P3_Treat->P3_Incubate P3_Readout Measure Cell Viability (e.g., CellTiter-Glo) P3_Incubate->P3_Readout P3_GI50 Calculate GI50 Values for each Cell Line P3_Readout->P3_GI50 P3_End Correlate Potency with Genomic/Target Data P3_GI50->P3_End

Caption: Workflow for Phase 3 unbiased phenotypic screening.

Comparative Analysis & Final Selectivity Profile

By integrating the data from all three phases, we can build a comprehensive and reliable selectivity profile for Cmpd-X and compare it to other well-characterized inhibitors.

Table 4: Integrated Selectivity Profile of Cmpd-X vs. Reference Inhibitors

Feature Cmpd-X (Hypothetical) Quizartinib (FLT3 Selective) Sunitinib (Multi-targeted)
Primary Target(s) FLT3 FLT3 VEGFRs, PDGFRs, KIT, FLT3
Key Off-Target(s) KIT, PDGFRβ (in vitro only) Minimal SRC, ABL, many others
Selectivity Score (S10) ¹ 0.043 (2 hits @ 10µM) <0.02 >0.2
Cellular Potency (MV4-11) GI50 = 85 nM GI50 = 1-5 nM GI50 = 20-50 nM
Cellular Off-Target Potency (HMC-1.2) GI50 = 250 nM GI50 > 1000 nM GI50 = 10-30 nM

| Profile Summary | Potent, dual FLT3/KIT inhibitor | Highly selective FLT3 inhibitor | Broad-spectrum, multi-kinase inhibitor |

¹Selectivity Score (S10) is the number of kinases inhibited >90% at 1 µM divided by the total number of kinases tested. A lower score indicates higher selectivity.

Conclusion

This three-phase guide provides a robust, self-validating system for profiling the cross-reactivity of a novel kinase inhibitor like this compound (Cmpd-X ). Our integrated analysis reveals that Cmpd-X is not a highly selective FLT3 inhibitor but rather a potent dual inhibitor of FLT3 and KIT. This profile is distinct from both highly selective agents like Quizartinib and broad-spectrum drugs like Sunitinib. This knowledge is invaluable for its future development. The dual activity could be beneficial in certain cancer types where both kinases are drivers, but it also alerts researchers to potential toxicities associated with KIT inhibition (e.g., cardiotoxicity). This comprehensive profile allows for an informed, data-driven progression of Cmpd-X into further preclinical and clinical development.

References

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comparing the efficacy of different 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoxazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comprehensive comparison of the efficacy of various 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine derivatives, with a particular focus on their antifungal and anticancer applications. By synthesizing data from multiple studies, we aim to offer researchers and drug development professionals a clear, objective overview of the structure-activity relationships (SAR) and therapeutic potential of this promising class of compounds.

Introduction to the this compound Scaffold

The this compound core is a versatile heterocyclic system that has been the subject of extensive research due to its interesting pharmacological properties.[1] The strategic placement of the dimethyl groups at positions 4 and 6, combined with the amine group at position 3, provides a unique electronic and steric environment that allows for diverse functionalization and interaction with various biological targets. This has led to the development of derivatives with potent antifungal and anticancer activities, among others.[2][3]

Antifungal Efficacy of N1-Substituted Derivatives

A significant area of investigation has been the modification of the N1 position of the isoxazolopyridinone core to develop novel antifungal agents. These derivatives have shown considerable efficacy against a range of pathogenic yeasts and fungi, in some cases surpassing the activity of established drugs like fluconazole.

Structure-Activity Relationship (SAR) for Antifungal Activity

Systematic modification of the N1-substituent has revealed key insights into the antifungal activity of these compounds. The introduction of acyl and sulfonyl groups at the N1 position has been a particularly fruitful strategy.

  • N1-Acyl Derivatives: The introduction of a benzoyl group at the N1 position (compound 2m ) resulted in significant antifungal activity. Further enhancement was observed with the addition of a fluorine atom to the phenyl ring, as seen in the N1-(4-fluorobenzoyl) derivative (2n ). This compound exhibited broad-spectrum inhibitory efficacy against numerous clinical isolates.[2]

  • N1-Sulfonyl and N1-Alkyl Derivatives: While also explored, these derivatives generally showed lower antifungal activity compared to their N1-acyl counterparts, highlighting the importance of the electronic and steric properties of the acyl group for potent inhibition.[2]

Comparative Antifungal Activity Data

The minimum inhibitory concentration (MIC) is a key metric for evaluating antifungal efficacy. The table below summarizes the MIC values for lead N1-substituted derivatives against various fungal strains, with fluconazole included for comparison.

CompoundN1-SubstituentCandida albicans (clinical isolate) MIC (µg/mL)Candida parapsilosis MIC (µg/mL)Candida utilis MIC (µg/mL)Geotrichum candidum MIC (µg/mL)
2m Benzoyl----
2n 4-Fluorobenzoyl50<6.2 - 12.5<6.212.5
Fluconazole -200---

Data sourced from a study by Ziółkowska-Klinkosz et al. (2016).[2]

Compound 2n demonstrated a four-fold greater potency against clinical isolates of Candida albicans compared to fluconazole.[2] Its high efficacy against a range of other pathogenic fungi underscores its potential as a lead compound for further development.

Anticancer Efficacy: Targeting FLT3 in Acute Myeloid Leukemia

Another promising therapeutic avenue for this compound derivatives is in the treatment of acute myeloid leukemia (AML). Certain derivatives have been identified as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in AML and drives leukemic cell proliferation.[3]

Structure-Activity Relationship (SAR) for FLT3 Inhibition

The key structural modification for potent FLT3 inhibition involves the introduction of a 4-aminophenyl group at the 4-position of the isoxazolopyridine core. Further derivatization of the exocyclic amine with Michael acceptors has led to the development of covalent inhibitors with enhanced potency.

  • 4-(4-aminophenyl) Substitution: This moiety appears to be crucial for anchoring the molecule within the ATP-binding site of the FLT3 kinase.

  • Michael Acceptors: The addition of vinyl sulfonamide or acrylamide groups to the exocyclic amine allows for the formation of a covalent bond with a cysteine residue in the kinase domain, leading to irreversible inhibition. Compound C14 , a derivative containing a Michael acceptor, has shown potent inhibition of both wild-type FLT3 and its internal tandem duplication (ITD) mutant, which is associated with poor prognosis in AML.[3]

Comparative Anticancer Activity Data

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below presents the IC50 values for a lead FLT3 inhibitor against the FLT3 kinase and AML cell lines.

CompoundTargetIC50 (nM)
C14 FLT3 Kinase256
MOLM-13 (FLT3-ITD)507
MV4-11 (FLT3-ITD)325

Data sourced from a study by Li et al. (2022).[3]

Compound C14 demonstrated potent inhibition of the FLT3 kinase and significant cytotoxic activity against AML cell lines harboring the FLT3-ITD mutation.[3] Notably, it showed weak activity against an FLT3-independent cell line, suggesting a targeted mechanism of action with potentially fewer off-target effects.[3]

Signaling Pathway Inhibition in AML

The anticancer effect of the this compound derivatives targeting FLT3 is mediated by the inhibition of its downstream signaling pathways, which are critical for the survival and proliferation of leukemic cells. Constitutive activation of FLT3-ITD leads to the aberrant activation of several key pathways, including STAT5, PI3K/AKT, and RAS/MAPK.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis Inhibition AKT->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor C14 Derivative Inhibitor->FLT3 Inhibition

Caption: FLT3-ITD signaling pathway and the inhibitory action of C14 derivative.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental protocols for the key assays are provided below.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of antifungal compounds against Candida species.

Antifungal_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of test compounds in 96-well plates C Inoculate plates with fungal suspension A->C B Prepare standardized fungal inoculum (0.5-2.5 x 10^3 cells/mL) B->C D Incubate at 35°C for 24-48 hours C->D E Visually or spectrophotometrically determine fungal growth D->E F Identify the MIC: lowest concentration with no visible growth E->F

Caption: Experimental workflow for the broth microdilution antifungal susceptibility assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI 1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 cells/mL. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the test compound dilutions. This will bring the final volume in each well to 200 µL.

  • Controls: Include a growth control well (inoculum without compound) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth. This can be determined by visual inspection or by reading the absorbance at a specific wavelength using a microplate reader.

Anticancer Cell Viability Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed AML cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate potent and specific activities against fungal pathogens and cancer cells. The detailed structure-activity relationships provide a rational basis for the design of next-generation compounds with improved efficacy and pharmacokinetic profiles.

Future research should focus on expanding the diversity of substituents at various positions of the isoxazolopyridine core to explore a wider range of biological targets. Further optimization of the lead compounds presented here, particularly in terms of their in vivo efficacy and safety profiles, will be crucial for their potential translation into clinical candidates. The detailed experimental protocols provided herein should facilitate such endeavors by ensuring the generation of robust and reproducible data.

References

  • Ziółkowska-Klinkosz, M., et al. (2016). Synthesis and Antifungal Activity of Some 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Derivatives. Medicinal Chemistry, 12(7), 640-646. [Link]

  • Li, Y., et al. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry, 70, 116937. [Link]

  • Sączewski, J., et al. (2014). New derivatives of 4,6-dimethylisoxazolo[3,4-b] pyridin-3(1H)-one: Synthesis, tautomerism, electronic structure and antibacterial activity. Heterocyclic Communications, 20(4), 237-243. [Link]

  • El-Sayed, M. A.-A., et al. (2016). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Biological and Pharmaceutical Bulletin, 39(4), 473-483. [Link]

  • Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.
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Assessing the Selectivity of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine for FLT3 Kinase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of FLT3 in Acute Myeloid Leukemia and the Imperative for Selective Inhibition

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the survival, proliferation, and differentiation of hematopoietic cells.[1] In acute myeloid leukemia (AML), FLT3 is one of the most frequently mutated genes, with internal tandem duplication (FLT3-ITD) mutations present in approximately 25% of cases and tyrosine kinase domain (TKD) mutations in about 5-10%.[2][3] These mutations lead to constitutive, ligand-independent activation of the kinase, driving uncontrolled proliferation of leukemic blasts and are associated with a poor prognosis.[1][2][4]

This has established FLT3 as a prime therapeutic target. First-generation inhibitors like midostaurin demonstrated clinical benefit; however, their multi-kinase activity profile often leads to off-target toxicities.[5][6] Second-generation inhibitors, such as gilteritinib and quizartinib, offer improved selectivity and potency but face challenges with acquired resistance, often through secondary mutations in the FLT3 kinase domain.[6][7][8]

This guide provides an in-depth assessment of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine (herein designated as CMPD-X) , a novel investigational kinase inhibitor. We will objectively compare its selectivity and potency against wild-type FLT3 and key resistance mutants to established first and second-generation inhibitors, providing the supporting experimental frameworks and data required for a comprehensive evaluation by drug development professionals.

The FLT3 Signaling Axis: A Visualization

Mutant FLT3 constitutively activates several downstream signaling pathways critical for leukemic cell survival and proliferation, primarily the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[1][3][4] Understanding this network is fundamental to interpreting the cellular consequences of selective FLT3 inhibition.

FLT3_Signaling Figure 1: Dysregulated FLT3 Signaling in AML cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor (ITD or TKD Mutant) RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5_N STAT5 STAT5->STAT5_N STAT5_N->Proliferation

Caption: Figure 1: Dysregulated FLT3 Signaling in AML.

Comparative Kinase Selectivity Profiling: Methodology and Rationale

To ascertain the selectivity of CMPD-X, a comprehensive in vitro kinase profiling assay is essential. The primary objective is to quantify the compound's inhibitory activity against the target kinase, FLT3, relative to a broad panel of other kinases (the "kinome"). This helps predict potential off-target effects and provides a mechanistic basis for its biological activity.[9]

We utilize a well-established biochemical assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction, providing a quantitative measure of enzyme activity.[10] For this comparative guide, we assess CMPD-X against two benchmarks:

  • Midostaurin: A first-generation, multi-kinase inhibitor.[5][11]

  • Gilteritinib: A second-generation, highly selective FLT3 inhibitor.[6][11]

The inhibitors are tested against wild-type FLT3, the common FLT3-ITD mutation, and key resistance-conferring mutants (D835Y, F691L). A panel of representative off-target kinases known to be inhibited by less selective compounds (e.g., c-KIT, PDGFR, VEGFR) is included to gauge selectivity.

Experimental Workflow: Kinase Inhibition Profiling

Kinase_Profiling_Workflow Figure 2: Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Serial Dilution of CMPD-X & Comparators Incubation Incubate Kinase, Compound, ATP, Substrate Compound->Incubation Kinase_Panel Kinase Panel (FLT3 WT/Mutants, Off-Targets) Kinase_Panel->Incubation Reagents ATP & Substrate Preparation Reagents->Incubation Detection Add ADP-Glo™ Reagent (Luminescent Detection) Incubation->Detection Curve Plot % Inhibition vs. [Compound] Detection->Curve IC50 Calculate IC50 Values Curve->IC50

Caption: Figure 2: Workflow for IC50 Determination.

Quantitative Analysis: Potency and Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) derived from the kinase profiling assays. Lower IC50 values indicate higher potency. The selectivity can be inferred by comparing the IC50 for FLT3 to that of the off-target kinases.

Table 1: Comparative Inhibitory Activity (IC50, nM) of Kinase Inhibitors

Kinase TargetCMPD-X (Hypothetical)Gilteritinib (Literature-Derived)Midostaurin (Literature-Derived)
FLT3-WT 5.2 0.29 11
FLT3-ITD 1.8 0.7 10
FLT3-D835Y 4.5 0.3 15
FLT3-F691L 15.8 >100 12
c-KIT85132.4
PDGFRα1,25041080
VEGFR2>5,000830100
SRC>10,000>10,000200
AXL2500.74>1,000

(Note: Data for CMPD-X is hypothetical for illustrative purposes. Data for Gilteritinib and Midostaurin are representative values from published literature.)

Interpretation of Selectivity Data
  • Potency against FLT3-ITD: CMPD-X demonstrates potent, single-digit nanomolar inhibition of FLT3-ITD (IC50 = 1.8 nM), comparable to the highly potent second-generation inhibitor Gilteritinib (0.7 nM) and superior to the first-generation inhibitor Midostaurin (10 nM).

  • Selectivity Profile: CMPD-X exhibits a highly selective profile. There is a >15-fold selectivity for FLT3-ITD over the closely related kinase c-KIT (85 nM) and significantly weaker activity against PDGFRα and VEGFR2. This contrasts sharply with Midostaurin, which potently inhibits a broad range of kinases, including c-KIT, PDGFRα, and VEGFR2, explaining its multi-kinase inhibitor classification.[5][6]

  • Activity Against Resistance Mutants: A key differentiator for novel FLT3 inhibitors is their ability to overcome acquired resistance.

    • D835Y: CMPD-X retains potent activity against the D835Y TKD mutation (4.5 nM), a common resistance mechanism to Type II inhibitors like Quizartinib.[11] This is a crucial advantage.

    • F691L: Notably, CMPD-X maintains significant activity against the F691L gatekeeper mutation (15.8 nM). This mutation confers a high level of resistance to Gilteritinib.[8][12] This suggests CMPD-X may offer a therapeutic option for patients who relapse on current second-generation therapies.

  • AXL Kinase Activity: Gilteritinib is unique in its potent co-inhibition of AXL kinase, which is implicated as a resistance pathway to FLT3 inhibition.[11] CMPD-X shows moderate activity against AXL (250 nM), suggesting it is primarily a FLT3-directed agent.

Cellular Activity in FLT3-Dependent AML Models

To translate biochemical potency into a biological context, we assess the inhibitors' ability to suppress the proliferation of human AML cell lines that are dependent on FLT3 signaling.

  • MOLM-13: Expresses homozygous FLT3-ITD.

  • MV4-11: Expresses FLT3-ITD.

  • Ba/F3-ITD-F691L: An engineered cell line to specifically test activity against the gatekeeper mutation.

Table 2: Anti-proliferative Activity (GI50, nM) in AML Cell Lines

Cell Line (FLT3 Status)CMPD-X (Hypothetical)Gilteritinib (Literature-Derived)Midostaurin (Literature-Derived)
MOLM-13 (FLT3-ITD)8.5 1.5 25
MV4-11 (FLT3-ITD)10.2 3.0 30
Ba/F3 (FLT3-ITD-F691L)25.1 >500 28

The cellular data corroborates the biochemical findings. CMPD-X effectively inhibits the growth of FLT3-ITD-driven cell lines with low nanomolar potency. Crucially, it retains potent anti-proliferative activity in cells expressing the Gilteritinib-resistant F691L mutation, confirming its potential to overcome this specific mechanism of drug resistance.

Conclusion: A Promising Profile for a Novel Inhibitor

This comparative analysis positions This compound (CMPD-X) as a potent and highly selective FLT3 inhibitor. Its key distinguishing features are:

  • High Selectivity: CMPD-X demonstrates a clean off-target profile, suggesting a potentially favorable therapeutic window compared to first-generation multi-kinase inhibitors.

  • Broad Mutant Coverage: It maintains potent inhibition against the FLT3-ITD, D835Y, and, most notably, the F691L resistance mutations. This profile suggests it could be effective both in treatment-naive patients and in a relapsed/refractory setting where resistance to other FLT3 inhibitors has emerged.

While further preclinical and clinical studies are required, the selectivity profile of CMPD-X represents a promising advancement in the pursuit of more durable and effective targeted therapies for FLT3-mutated AML.

Appendix: Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™)
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound (CMPD-X, Gilteritinib, Midostaurin) in 100% DMSO, starting from a 1 mM stock.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of kinase/substrate solution (specific to each kinase as per manufacturer's recommendation, e.g., Promega). Add 0.5 µL of diluted compound. Initiate the reaction by adding 2 µL of ATP solution (at the Km,app for each kinase to ensure accurate potency assessment).[13][14]

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., GloMax®).

  • Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Anti-Proliferation Assay (CellTiter-Glo®)
  • Cell Plating: Seed AML cells (MOLM-13, MV4-11, etc.) in a 96-well, white-walled plate at a density of 5,000-10,000 cells per well in 50 µL of appropriate culture medium.

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium and add 50 µL to the respective wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Assessment: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Development: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the DMSO control. Plot percent viability against compound concentration and determine the GI50 (concentration for 50% growth inhibition) using a non-linear regression model.

References

  • Levis, M. (2017). FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. Vertex AI Search.
  • Zhang, J., et al. (2009). Protein kinase profiling assays: a technology review. PubMed.
  • Tazi, Y., et al. (2017). Signaling in AML FLT3-ITD.
  • Eurofins Discovery. scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery.
  • Al-Harbi, S., et al. (2023). FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies.
  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Al-Harbi, S., et al. (2023). FLT3 Signaling pathways and their dysregulation in AML.
  • Larson, R. A., et al. (2017). FLT3 inhibitors in acute myeloid leukemia: Current status and future directions.
  • Promega Corporation. Kinase Selectivity Profiling Systems—General Panel.
  • Yamamoto, Y., et al. (2020). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development.
  • AssayQuant. Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
  • Nazha, A., et al. (2020). Developments and challenges of FLT3 inhibitors in acute myeloid leukemia.
  • Isidori, A., et al. (2021). Safety of FLT3 inhibitors in patients with acute myeloid leukemia. PubMed.
  • Almintas, A., et al. (2023). A Review of FLT3 Kinase Inhibitors in AML. MDPI.
  • Wang, T., et al. (2023). An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3. eScholarship.org.
  • Wang, T., et al. (2023). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine (CAS No. 670246-33-0). As a specialized heterocyclic compound used in advanced research and drug development, its unique chemical structure necessitates a rigorous and informed approach to waste management. This guide is designed for researchers, laboratory managers, and safety professionals, offering a framework built on expertise, safety, and regulatory compliance to ensure the protection of personnel and the environment.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe disposal. While a comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available, we can infer its risk profile from supplier information and data on structurally related compounds, such as pyridine and other aminopyridines.

Table 1: Chemical Identification & Hazard Summary

Property Value / Information Source / Rationale
Chemical Name This compound -
CAS Number 670246-33-0 [1]
Molecular Formula C₈H₉N₃O [1]
GHS Pictogram Warning [1]
Hazard Statements H302: Harmful if swallowed [1]
Inferred Hazards - Skin/Eye Irritation - Potential for flammability - Harmful if inhaled or in contact with skin Based on the pyridine core and amine functional group. Pyridine derivatives are often flammable and toxic.[2][3][4]

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[1] |

The causality behind this assessment stems from the compound's structure: the pyridine ring suggests potential flammability and toxicity, while the amine group can cause skin and eye irritation. Therefore, treating this compound with the precautions appropriate for a toxic and potentially flammable substance is a necessary and self-validating safety measure.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Nitrile or butyl rubber gloves. Provides resistance against pyridine-like compounds and prevents skin contact.[3] Contaminated gloves should be disposed of as hazardous waste.
Eye/Face Protection Safety glasses with side-shields or chemical goggles. Protects against splashes and airborne particles, as mandated by standard laboratory practice and the compound's precautionary statements.[2][3]
Skin/Body Protection Flame-retardant lab coat. Protects against skin contact and provides a barrier in case of small splashes or fires.[3]

| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood. | The pyridine-like structure suggests harmful vapors may be emitted.[3] A fume hood is the primary engineering control to prevent inhalation exposure. |

Waste Characterization and Segregation

Proper disposal begins the moment the material is designated as waste. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), all waste generators are legally required to determine if their waste is hazardous.[5]

A chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of the following characteristics:

  • Ignitability: Flashpoint <140°F.

  • Corrosivity: pH ≤2 or ≥12.5.

  • Reactivity: Unstable, explosive, or reacts violently with water.

  • Toxicity: Contains specific contaminants at or above regulated concentrations.

Given that this compound is harmful if swallowed and its pyridine-like structure suggests potential flammability, it must be managed as hazardous waste until proven otherwise.

G start Waste Generated (this compound) is_listed Is the waste an EPA listed waste (F, K, P, U)? start->is_listed has_char Does the waste exhibit hazardous characteristics? (Ignitable, Corrosive, Reactive, Toxic) is_listed->has_char No hw Manage as HAZARDOUS WASTE is_listed->hw Yes has_char->hw Yes (Assumed for this compound) nhw Manage as Non-Hazardous Waste (Consult EH&S) has_char->nhw No

Caption: Waste characterization decision workflow under RCRA.

Segregation Protocol

Chemical incompatibility can lead to dangerous reactions.[6] This waste must be segregated from:

  • Strong Oxidizing Agents: To prevent vigorous, potentially explosive reactions.

  • Strong Acids: Can cause exothermic reactions with the amine group.

  • Incompatible Solvents: Do not mix with waste streams that could cause a dangerous reaction.

Always store waste in separate, clearly labeled containers.[7][8]

Step-by-Step Disposal Procedures

The "cradle-to-grave" management system mandated by RCRA means the generator is responsible for the waste from its creation to its final, safe disposal.[5]

A. For Small Quantities & Contaminated Labware
  • Decontamination: Rinse contaminated glassware and equipment (e.g., spatulas, weigh boats) three times with a suitable solvent, such as methanol or ethanol.

  • Collect Rinsate: The solvent rinsate is now considered hazardous waste. Collect all rinsate in a designated, properly labeled hazardous waste container. Never pour rinsate down the drain.

  • Solid Waste: Dispose of contaminated items like gloves, weigh paper, and absorbent pads as solid hazardous chemical waste in a separate, clearly labeled container.

B. For Bulk Quantities (Unused Reagent, Reaction Residues)

This workflow outlines the mandatory steps for accumulating and disposing of bulk chemical waste.

G cluster_0 In the Laboratory cluster_1 Disposal Coordination cluster_2 Final Disposition gen 1. Waste Generation (e.g., expired chemical, reaction mixture) container 2. Containerize - Use compatible, sealed container. - Attach 'Hazardous Waste' Tag. gen->container store 3. Store in SAA - At or near point of generation. - Keep container closed. container->store request 4. Request Pickup - Contact institution's EH&S. - Ensure tag is complete. store->request pickup 5. EH&S Pickup - Trained personnel collect waste. transport 6. Transport - Licensed hauler transports waste. pickup->transport dispose 7. Final Disposal - Incineration or other approved method. transport->dispose

Caption: Disposal pathway from generation to final disposition.

  • Containerization:

    • Select a container made of compatible material (e.g., glass or high-density polyethylene for pyridine-like compounds) with a tight-fitting, screw-on cap.[3][7] The container must be in good condition with no leaks.

    • Affix a hazardous waste tag or label to the container before adding any waste.[9]

  • Labeling:

    • The EPA requires that each label clearly states the words "Hazardous Waste." [10]

    • List all chemical constituents by their full name (no abbreviations) and their approximate percentages.

    • Indicate the relevant hazards (e.g., Toxic, Flammable).[10]

    • Record the date when waste was first added to the container.

  • Storage (Satellite Accumulation Area - SAA):

    • The SAA is a designated location at or near the point of waste generation and under the control of the operator.[10]

    • Keep the waste container tightly sealed except when actively adding waste.[9]

    • Store the container in a designated secondary containment bin to prevent spills.

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.

  • Arranging for Disposal:

    • Once the container is full or you have finished the project, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[9]

    • EH&S will then manage the process of consolidating the waste for pickup by a licensed hazardous waste disposal company.[6][10]

    • The most common disposal method for this type of organic waste is high-temperature incineration at a permitted facility.[8][10]

Emergency Procedures

Accidents require immediate and correct responses.

  • Spill:

    • Evacuate non-essential personnel from the area.

    • If the spill is large or you are unsure how to proceed, call your institution's emergency number immediately.

    • For small, manageable spills: wear your full PPE, cover the spill with a non-flammable absorbent material (e.g., sand, diatomaceous earth), and collect the material using non-sparking tools.[2]

    • Place the collected waste into a sealed, labeled container for hazardous waste disposal.

    • Ventilate and decontaminate the area.

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing.[11][12] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[3]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Waste Minimization

Federal and state regulations require that laboratories implement strategies to reduce the volume of chemical waste generated.[9]

  • Source Reduction: Order only the quantity of chemical required for your research to avoid generating waste from expired stock.[9]

  • Inventory Management: Maintain an accurate inventory of chemicals to prevent duplicate orders.[7]

  • Surplus Sharing: Before designating an unused chemical as waste, check if other labs within your institution can use it.[9]

By adhering to these rigorous procedures, you build a self-validating system of safety and compliance, ensuring that your critical research does not come at the cost of personal or environmental health.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Properly Managing Chemical Waste in Labor
  • Laboratory Waste Management. Environmental Marketing Services.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Resource Conservation and Recovery Act (RCRA)
  • Pyridine - SAFETY D
  • Hazardous waste. Wikipedia.
  • EPA Hazardous Waste Management.
  • Learn the Basics of Hazardous Waste. US EPA.
  • Pyridine ACS Safety D
  • Pyridine 1 degree Safety D
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Safety D
  • This compound. BLDpharm.

Sources

Navigating the Unseen: A Senior Application Scientist's Guide to Handling 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the introduction of novel compounds into the workflow is a routine yet critical event. The handling of each new molecule, such as 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine, demands a bespoke safety and operational plan. This guide, moving beyond a generic template, provides a deep, experience-driven framework for the safe and effective management of this compound in a laboratory setting. Our focus is on fostering a culture of safety through a profound understanding of the "why" behind each procedural step.

A supplier of this compound indicates that it is a warning-level hazard and is harmful if swallowed (H302).[8] Precautionary statements advise wearing protective gloves, clothing, and eye/face protection, and provide instructions for case of eye contact.[8]

I. The First Line of Defense: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of simple compliance but a scientifically informed decision to mitigate specific risks. Given the properties of related compounds, a comprehensive PPE strategy for handling this compound is essential.

Core PPE Ensemble
Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[4][5][9]The pyridine-like structure suggests potential for vapor emission and the possibility of splashes during handling. This combination protects against both direct splashes and irritating vapors.
Hand Protection Chemically resistant gloves such as nitrile or neoprene are recommended.[4] Latex gloves are not suitable.[4] Always inspect gloves for damage before use and change them frequently, especially after direct contact.Heterocyclic amines can be absorbed through the skin. Nitrile and neoprene offer good resistance to a range of organic compounds. Frequent changes prevent permeation and contamination.
Body Protection A flame-retardant lab coat, fully buttoned, is required.[5] For larger quantities or higher-risk operations, a chemical-resistant apron or coveralls should be worn.This protects against accidental spills and splashes. Flame-retardant material is a prudent choice given the potential flammability of pyridine-containing compounds.
Respiratory Protection All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][7]The volatility of pyridine derivatives is a significant concern.[4] Working in a fume hood is the most effective engineering control to prevent the inhalation of potentially harmful vapors or dust.

II. Operational Blueprint: From Receipt to Disposal

A meticulous, step-by-step approach to handling ensures safety and preserves the integrity of your research.

Receiving and Storage
  • Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Segregated Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6][7] The storage area should be clearly labeled.

  • Controlled Access: Keep the container tightly closed and store it in a location accessible only to authorized personnel.[6]

Handling and Experimental Use

The following workflow diagram illustrates the critical decision points and safety measures for handling this compound.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Review Hazards & Assess Risks don_ppe Don Appropriate PPE prep->don_ppe fume_hood Work in a Certified Chemical Fume Hood don_ppe->fume_hood Proceed to Handling weighing Weighing Solid fume_hood->weighing dissolving Preparing Solutions fume_hood->dissolving reaction Use in Reaction fume_hood->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate Experiment Complete waste Segregate & Dispose of Waste Properly decontaminate->waste remove_ppe Remove PPE Correctly waste->remove_ppe

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.